molecular formula C13H12N2Na2O14S2 B15565550 BS2G Crosslinker disodium

BS2G Crosslinker disodium

Número de catálogo: B15565550
Peso molecular: 530.4 g/mol
Clave InChI: JINCQYPCQMBZSX-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

BS2G Crosslinker disodium is a useful research compound. Its molecular formula is C13H12N2Na2O14S2 and its molecular weight is 530.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C13H12N2Na2O14S2

Peso molecular

530.4 g/mol

Nombre IUPAC

disodium;1-[5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2

Clave InChI

JINCQYPCQMBZSX-UHFFFAOYSA-L

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of BS2G Crosslinker Disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BS2G (Bis(sulfosuccinimidyl) glutarate) disodium is a homobifunctional, amine-reactive crosslinking agent widely utilized in proteomics and structural biology to covalently link interacting proteins. Its water-solubility and inability to permeate cell membranes make it a versatile tool for studying protein-protein interactions in various contexts, from purified protein complexes to cell surface receptors. This guide provides a comprehensive overview of the technical aspects of BS2G, including its chemical and physical properties, detailed experimental protocols, and its application in elucidating protein interaction networks.

Core Principles and Mechanism of Action

BS2G possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 5-atom (7.7 Å) spacer arm.[1] These sulfo-NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[1] The presence of the sulfo-NHS groups renders the molecule water-soluble and membrane-impermeable, allowing for targeted crosslinking of cell surface proteins without disrupting the intracellular environment.[2][3][4] The reaction is most efficient at a pH range of 7-9.[3]

Data Presentation: Chemical and Physical Properties of BS2G Disodium

A summary of the key quantitative data for BS2G disodium is presented in the table below for easy reference and comparison.

PropertyValueReferences
Alternative Names Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate[1]
Chemical Formula C13H12N2Na2O14S2[1]
Molecular Weight 530.35 g/mol [1]
Spacer Arm Length 7.7 Å[1]
CAS Number 881415-72-1[4]
Reactive Groups Sulfo-NHS esters[3]
Target Functional Group Primary amines (-NH2)[3]
Solubility Water-soluble[2][3]
Membrane Permeability Impermeable[2][3][4]
Cleavability Non-cleavable[3]
Storage Conditions -20°C, desiccated[1][4]

Experimental Protocols

Crosslinking of Purified Protein Complexes for Mass Spectrometry Analysis

This protocol is designed for researchers aiming to identify protein-protein interactions within a purified complex.

Materials:

  • Purified protein complex (in an amine-free buffer such as PBS, HEPES, or bicarbonate)

  • BS2G Crosslinker Disodium

  • Amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

  • SDS-PAGE reagents

  • Mass spectrometry-grade reagents for protein digestion and analysis

Procedure:

  • Sample Preparation: Ensure the purified protein complex is in an amine-free buffer. The presence of primary amines in the buffer (e.g., Tris) will compete with the crosslinking reaction.[1] The protein concentration should typically be in the range of 0.1-2 mg/mL.

  • BS2G Preparation: Immediately before use, prepare a stock solution of BS2G in the reaction buffer. For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4 to make a 50 mM stock solution.[1] BS2G is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

  • Crosslinking Reaction: Add the BS2G stock solution to the protein sample. The optimal molar excess of crosslinker to protein should be determined empirically, but a starting point of 20- to 50-fold molar excess is common.[1] The final concentration of BS2G is typically between 0.5 and 5 mM.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1]

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. This will consume any unreacted BS2G.[1]

  • Analysis of Crosslinking Efficiency: Before proceeding to mass spectrometry, it is advisable to analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

  • Sample Preparation for Mass Spectrometry: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column. Proceed with standard protocols for protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides. Specialized software is required to analyze the data and identify the crosslinked residues.

Cell Surface Protein Crosslinking

This protocol is suitable for identifying interactions between proteins on the surface of living cells.

Materials:

  • Suspension or adherent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • This compound

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Preparation: Wash the cells 2-3 times with ice-cold PBS to remove any amine-containing culture medium.

  • BS2G Preparation: Immediately before use, prepare a stock solution of BS2G in ice-cold PBS.

  • Crosslinking Reaction: Resuspend the cells in ice-cold PBS containing the desired concentration of BS2G (typically 1-3 mM). Incubate on ice for 30 minutes with gentle agitation.

  • Quenching: Terminate the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate on ice for 15 minutes.

  • Cell Lysis: Pellet the cells by centrifugation and wash once with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting using antibodies specific to the proteins of interest to observe the formation of higher molecular weight crosslinked complexes.

Mandatory Visualizations

G cluster_0 BS2G Reaction Mechanism BS2G BS2G Amide_Bond Stable Amide Bond BS2G->Amide_Bond Reacts with Primary_Amine Primary Amine (e.g., Lysine) Primary_Amine->Amide_Bond Reacts with Sulfo_NHS Sulfo-NHS Leaving Group Amide_Bond->Sulfo_NHS Releases

Caption: Reaction mechanism of BS2G with a primary amine.

G cluster_1 General Experimental Workflow Start Start Prepare_Sample Prepare Protein Sample (Amine-free buffer) Start->Prepare_Sample Prepare_BS2G Prepare Fresh BS2G Solution Prepare_Sample->Prepare_BS2G Crosslink Incubate Sample with BS2G Prepare_BS2G->Crosslink Quench Quench Reaction (e.g., with Tris) Crosslink->Quench Analyze Analyze Crosslinked Products (SDS-PAGE, Mass Spectrometry) Quench->Analyze End End Analyze->End

Caption: A generalized workflow for a BS2G crosslinking experiment.

G cluster_2 Studying TNF Receptor Signaling with BS2G TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds BS2G BS2G (membrane-impermeable) TNFa->BS2G TRADD TRADD TNFR1->TRADD Recruits TNFR1->BS2G Crosslinks Downstream_Signaling Downstream Signaling (NF-κB, Apoptosis) TRADD->Downstream_Signaling

Caption: Conceptual use of BS2G to study TNF-α and TNFR1 interaction.

G cluster_3 Investigating Apoptosome Formation with BS2G Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits BS2G BS2G Apaf1->BS2G Apoptosome Apoptosome Complex Caspase9->Apoptosome Caspase9->BS2G Crosslinks

Caption: Conceptual use of BS2G to study Apaf-1 and Pro-Caspase-9 interaction.

References

The Core Mechanism of BS2G Crosslinking: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, water-soluble, and membrane-impermeable crosslinking agent widely utilized in the study of protein-protein interactions, protein complex topology, and the structural analysis of biomolecules. Its ability to covalently link primary amine groups in close proximity makes it an invaluable tool in structural biology and proteomics. This technical guide provides a comprehensive overview of the core mechanism of action of BS2G, detailed experimental protocols, and quantitative data to aid researchers in its effective application.

Core Properties of BS2G

BS2G possesses several key features that make it a versatile crosslinking reagent.[1][2] These properties are summarized in the table below.

PropertyValue/DescriptionReference(s)
Full Chemical Name Bis(sulfosuccinimidyl) glutarate[1]
Alternative Names Sulfo-DSG[1]
Molecular Weight 530.35 g/mol [1]
Spacer Arm Length 7.7 Å[1][2]
Reactive Groups Sulfosuccinimidyl (sulfo-NHS) esters[2][3]
Target Functional Group Primary amines (-NH₂)[3][4]
Solubility Water-soluble[2]
Membrane Permeability Impermeable[2]
Cleavability Non-cleavable[2]

Mechanism of Action

The crosslinking activity of BS2G is mediated by its two terminal sulfosuccinimidyl (sulfo-NHS) esters. These esters react specifically and efficiently with primary amine groups, which are predominantly found on the side chains of lysine (Lys) residues and the N-terminus of polypeptides.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This leads to the formation of a stable and effectively irreversible amide bond, with the release of the N-hydroxysulfosuccinimide leaving group.[3]

BS2G_Mechanism Protein1 Protein 1 with Primary Amine (-NH₂) Crosslinked_Protein Covalently Crosslinked Protein Complex (Stable Amide Bond) Protein1->Crosslinked_Protein Reaction Step 1 BS2G BS2G Crosslinker (Sulfo-NHS Ester) BS2G->Crosslinked_Protein Leaving_Group N-hydroxysulfosuccinimide (Leaving Group) BS2G->Leaving_Group Release Protein2 Protein 2 with Primary Amine (-NH₂) Protein2->Crosslinked_Protein Reaction Step 2

Caption: Mechanism of BS2G crosslinking. (Max Width: 760px)

Factors Influencing Crosslinking Efficiency

The efficiency of the BS2G crosslinking reaction is influenced by several key parameters. Proper optimization of these factors is critical for achieving desired crosslinking yields while minimizing non-specific modifications and protein aggregation.

pH

The pH of the reaction buffer is a critical determinant of crosslinking efficiency. The reaction between the sulfo-NHS ester and primary amines is most efficient in the pH range of 7.0 to 9.0.[3] At lower pH values, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the sulfo-NHS ester.[4] Conversely, at higher pH, the rate of hydrolysis of the sulfo-NHS ester increases significantly, reducing the amount of active crosslinker available to react with the protein.[4][5]

The competing hydrolysis reaction is a crucial consideration. The half-life of the sulfo-NHS ester decreases dramatically as the pH increases, as detailed in the table below.

pHTemperatureHalf-life of NHS EsterReference(s)
7.00°C4-5 hours[5]
8.04°C1 hour[5]
8.64°C10 minutes[5]
Temperature and Reaction Time

The crosslinking reaction with BS2G is typically carried out at room temperature (20-25°C) for 30 minutes to 2 hours.[1] Lowering the temperature to 4°C can slow down the reaction rate, which may be desirable for stabilizing transient interactions. However, the competing hydrolysis reaction is also temperature-dependent, with lower temperatures generally favoring a longer half-life of the crosslinker in solution.[5] While specific quantitative data on the effect of temperature on BS2G reaction rates are limited, it is generally observed that the reaction is only slightly slower on ice.[1]

Protein-to-Crosslinker Ratio

The molar ratio of BS2G to the target protein is a critical parameter to optimize for each specific system. A general starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[1] However, the optimal ratio can vary significantly depending on the protein concentration and the number of available lysine residues. Insufficient crosslinker will result in low crosslinking yields, while an excessive amount can lead to extensive modification, protein aggregation, and the formation of high-molecular-weight complexes that are difficult to analyze.[6] It is recommended to perform a titration experiment to determine the optimal crosslinker concentration for the specific application.

Experimental Protocols

A typical experimental workflow for protein crosslinking using BS2G followed by mass spectrometry analysis involves several key steps.

BS2G_Workflow Start Start: Purified Protein Sample Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7-9) Start->Buffer_Exchange Crosslinker_Prep 2. Prepare Fresh BS2G Solution Buffer_Exchange->Crosslinker_Prep Crosslinking_Reaction 3. Crosslinking Reaction (e.g., 30-60 min at RT) Crosslinker_Prep->Crosslinking_Reaction Quenching 4. Quench Reaction (e.g., Tris or Glycine) Crosslinking_Reaction->Quenching SDS_PAGE 5. SDS-PAGE Analysis (Confirm crosslinking) Quenching->SDS_PAGE Digestion 6. In-gel or In-solution Digestion (e.g., Trypsin) SDS_PAGE->Digestion Enrichment 7. (Optional) Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MS 8. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 9. Data Analysis (Identify crosslinked peptides) LC_MS->Data_Analysis End End: Structural Insights Data_Analysis->End

Caption: Experimental workflow for BS2G crosslinking. (Max Width: 760px)
Detailed Methodologies

1. Sample Preparation and Buffer Exchange:

  • The protein sample should be of high purity and in a buffer free of primary amines (e.g., Tris).

  • Recommended buffers include HEPES, phosphate, or bicarbonate buffers at a pH between 7.0 and 8.5.[1]

  • Buffer exchange can be performed using dialysis, desalting columns, or buffer exchange filters.

2. Preparation of BS2G Stock Solution:

  • BS2G is moisture-sensitive and should be stored desiccated at -20°C.[1]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1]

  • Immediately before use, dissolve BS2G in an anhydrous organic solvent like DMSO or DMF to prepare a concentrated stock solution (e.g., 50 mM).[2] BS2G is also water-soluble and can be dissolved directly in the reaction buffer, but stock solutions in organic solvents are generally more stable.

3. Crosslinking Reaction:

  • Add the appropriate volume of the BS2G stock solution to the protein sample to achieve the desired final molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[1] Gentle mixing during incubation is recommended.

4. Quenching the Reaction:

  • Terminate the crosslinking reaction by adding a quenching buffer containing a high concentration of primary amines, such as Tris or glycine (e.g., final concentration of 20-50 mM).[1]

  • Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted BS2G is quenched.

5. Analysis of Crosslinking Products:

  • The extent of crosslinking can be initially assessed by SDS-PAGE. Crosslinked products will appear as higher molecular weight bands compared to the non-crosslinked protein.

6. Sample Preparation for Mass Spectrometry:

  • For identification of crosslinked residues, the protein sample is typically subjected to proteolytic digestion (e.g., with trypsin).

  • The resulting peptide mixture can be analyzed directly by LC-MS/MS.

  • Optionally, enrichment strategies such as size exclusion chromatography can be employed to enrich for the larger, crosslinked peptides.

7. Mass Spectrometry Data Analysis:

  • Specialized software is required to identify the crosslinked peptides from the complex MS/MS data. This software can identify pairs of peptides that are covalently linked by the BS2G crosslinker.

Conclusion

BS2G is a powerful and versatile crosslinker for the structural and functional analysis of proteins and protein complexes. A thorough understanding of its mechanism of action and the factors that influence its reactivity is essential for designing and executing successful crosslinking experiments. By carefully optimizing reaction conditions such as pH, temperature, and crosslinker concentration, researchers can obtain valuable distance constraints that provide critical insights into the three-dimensional organization of biological macromolecules. This guide provides the foundational knowledge and practical protocols to effectively utilize BS2G in a variety of research applications.

References

An In-depth Technical Guide to the BS2G Crosslinker: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional crosslinking agent, has emerged as an invaluable tool in the study of protein-protein interactions, molecular conformations, and the development of bioconjugates. Its water-soluble nature and defined spacer arm make it particularly well-suited for applications in structural biology, proteomics, and antibody-drug conjugate (ADC) development. This technical guide provides a comprehensive overview of the core chemical properties of BS2G, detailed experimental protocols, and logical workflows to empower researchers in leveraging this versatile reagent.

Core Chemical Properties of BS2G

BS2G is an amine-reactive crosslinker, meaning it specifically targets and forms covalent bonds with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides.[1][2] The molecule consists of two sulfo-N-hydroxysuccinimide (sulfo-NHS) esters connected by a 5-atom glutarate spacer arm.[1][3][4] This homobifunctional nature allows for the straightforward crosslinking of interacting proteins in a single-step reaction.[4]

One of the key advantages of BS2G is its high water solubility, conferred by the presence of the sulfonate groups on the NHS rings.[1][2][5][6][7] This property eliminates the need for organic solvents, which can perturb protein structure and function, allowing crosslinking reactions to be performed in aqueous buffers under near-physiological conditions.[3][4] Furthermore, the negative charge of the sulfo-NHS groups renders BS2G membrane-impermeable, making it an ideal reagent for specifically studying cell surface protein interactions.[1][3][4][5][6]

The spacer arm of BS2G is non-cleavable, providing stable and permanent crosslinks suitable for downstream analysis by techniques such as SDS-PAGE and mass spectrometry.[1][3][4] For mass spectrometry-based protein interaction mapping, a deuterated version, BS2G-d4, is available.[1][3] When used in combination with the light version (BS2G-d0), it facilitates the identification of crosslinked peptide pairs.[1][3]

Quantitative Data Summary
PropertyValueReferences
Alternative Names Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate[4][6][8]
Molecular Formula C13H12N2O14S2Na2[8]
Molecular Weight 530.35 g/mol [3][6][8]
Spacer Arm Length 7.7 Å[3][4][8]
Reactive Groups Sulfo-N-hydroxysuccinimide (sulfo-NHS) ester[1][6]
Reactivity Primary amines (-NH2)[1][2]
Optimal Reaction pH 7.0 - 9.0[2][6]
Solubility Water-soluble[1][2][5][6][7]
Cell Membrane Permeability Impermeable[1][3][4][5][6]
Cleavability Non-cleavable[1][3][4]

Experimental Protocols

General Protein Crosslinking Protocol

This protocol provides a general guideline for crosslinking proteins in solution using BS2G. Optimization of reaction conditions, such as protein and crosslinker concentrations, and incubation time, is recommended for each specific system.

Materials:

  • BS2G crosslinker

  • Amine-free buffer (e.g., 20 mM HEPES, pH 7.5; 25 mM Sodium Phosphate, pH 7.4)[8][9]

  • Quenching buffer (e.g., 25-60 mM Tris; 20 mM Ammonium Bicarbonate)[8][9][10]

  • Protein sample of high purity[11]

  • Desalting column or dialysis equipment[8]

Methodology:

  • Sample Preparation: Prepare the protein sample in an amine-free buffer at a concentration typically in the micromolar range (e.g., 5-20 µM) to minimize unwanted intermolecular crosslinking.[9][11]

  • Reagent Preparation: Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[8] Immediately before use, prepare a stock solution of BS2G (e.g., 50 mM) in an amine-free buffer.[8] Note that some protocols suggest dissolving BS2G in DMSO for stock solutions, which should then be added to the aqueous reaction mixture.[9][10]

  • Crosslinking Reaction: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 10- to 100-fold molar excess of crosslinker to protein.[9] The final crosslinker concentration is typically in the range of 0.5 to 5 mM.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 45 minutes to 1 hour.[8] The reaction can also be performed on ice, which may require a slightly longer incubation time.[8] Time-course experiments (e.g., taking aliquots at 5, 15, 30, 60, and 120 minutes) can be performed to optimize the incubation period.[9]

  • Quenching: Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris or ammonium bicarbonate, to a final concentration of 25-60 mM.[8] Incubate for 10-15 minutes at room temperature to quench any unreacted BS2G.[8]

  • Downstream Processing: Remove excess crosslinker and quenching buffer by desalting or dialysis.[8] The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Logical Workflow for a BS2G Crosslinking Experiment

BS2G_Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Cleanup cluster_analysis Analysis Protein_Sample Prepare Protein Sample in Amine-Free Buffer Mix Mix Protein and BS2G (Molar Excess) Protein_Sample->Mix BS2G_Solution Prepare Fresh BS2G Solution BS2G_Solution->Mix Incubate Incubate (Room Temp, 45-60 min) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Desalt Remove Excess Reagents (Desalting/Dialysis) Quench->Desalt SDS_PAGE SDS-PAGE Desalt->SDS_PAGE Mass_Spec Mass Spectrometry Desalt->Mass_Spec Western_Blot Western Blot Desalt->Western_Blot

Caption: A logical workflow for a typical protein crosslinking experiment using BS2G.

Reaction Mechanism of BS2G with Primary Amines

BS2G_Reaction_Mechanism BS2G BS2G Sulfo-NHS Ester Glutarate Spacer Sulfo-NHS Ester Intermediate Intermediate Protein 1-BS2G Conjugate BS2G:r1->Intermediate Reaction Step 1 Crosslinked_Product Crosslinked Product Protein 1 - Amide Bond - BS2G - Amide Bond - Protein 2 BS2G:r2->Crosslinked_Product Protein1 Protein 1 Primary Amine (-NH2) Protein1:nh2->Intermediate Protein2 Protein 2 Primary Amine (-NH2) Protein2:nh2->Crosslinked_Product Intermediate->Crosslinked_Product Reaction Step 2 Sulfo_NHS_Leaving_Group Sulfo-NHS (Leaving Group) Intermediate->Sulfo_NHS_Leaving_Group Crosslinked_Product->Sulfo_NHS_Leaving_Group

Caption: The two-step reaction mechanism of BS2G with primary amines on two proteins.

References

An In-depth Technical Guide to BS2G Disodium Salt: A Homobifunctional Crosslinker for Probing Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(sulfosuccinimidyl) glutarate (BS2G) disodium salt, a water-soluble, amine-reactive, homobifunctional crosslinking agent. With its defined spacer arm length, BS2G is an invaluable tool for covalently capturing protein-protein interactions, enabling detailed structural and functional studies of protein complexes. This document outlines its chemical properties, detailed experimental protocols, and visual representations of its application in elucidating protein architecture.

Core Concepts and Properties of BS2G

BS2G is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its two NHS ester reactive groups target primary amines (found on lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[1] The "homobifunctional" nature means both reactive groups are identical. A key feature of BS2G is the sulfonyl group on the NHS rings, which imparts water solubility, allowing for crosslinking reactions in aqueous buffers without the need for organic solvents that can perturb protein structure.[2][3] Furthermore, BS2G is membrane-impermeable, making it ideal for studying cell surface protein interactions.[3]

The glutarate backbone of BS2G provides a spacer arm with a fixed length, acting as a "molecular ruler" to provide distance constraints between the crosslinked amine residues. This information is critical for computational modeling of protein complexes. BS2G is a non-cleavable crosslinker, meaning the covalent linkage it forms is irreversible under standard biochemical conditions.[4]

Quantitative Data

The physical and chemical properties of BS2G disodium salt are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Spacer Arm Length 7.7 Å[4][5]
Molecular Weight 530.35 g/mol [5]
Chemical Formula C₁₃H₁₂N₂Na₂O₁₄S₂[5]
Alternative Names Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate[2][5]
CAS Number 881415-72-1[6]
Reactive Groups Sulfosuccinimidyl Esters (Sulfo-NHS)[3]
Target Moiety Primary Amines (-NH₂)[1]
Solubility Water-soluble[2][3]
Cell Permeability No[4]
Cleavability Non-cleavable[4]

Experimental Protocols

Precise and reproducible experimental design is paramount for successful crosslinking studies. Below are detailed methodologies for a typical protein crosslinking experiment using BS2G.

General Protein Crosslinking Protocol

This protocol is a starting point and may require optimization based on the specific proteins and experimental goals.

Materials:

  • BS2G Disodium Salt

  • Reaction Buffer: Phosphate, HEPES, or bicarbonate buffer, pH 7.2-8.5. Crucially, avoid amine-containing buffers like Tris, as they will compete with the target proteins for reaction with the NHS esters.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Protein sample of interest

Procedure:

  • Reagent Preparation:

    • Equilibrate the BS2G vial to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[5]

    • Immediately before use, prepare a stock solution of BS2G in the reaction buffer. For example, a 50 mM stock solution can be made by dissolving 10 mg of BS2G in 377 µL of reaction buffer.[5]

  • Crosslinking Reaction:

    • Add the BS2G stock solution to the protein sample to achieve a final concentration typically ranging from 0.5 to 5 mM. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.[5]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The reaction rate is slower at lower temperatures.[5]

  • Quenching:

    • Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5]

    • Incubate for 15 minutes at room temperature to ensure all unreacted BS2G is hydrolyzed or reacted with the quenching agent.[5]

  • Downstream Analysis:

    • The crosslinked sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further processing including enzymatic digestion is required.

Crosslinking for Mass Spectrometry Analysis

For studies aiming to identify crosslinked peptides by mass spectrometry, the protocol can be adapted as follows, often in conjunction with a deuterated version of the crosslinker (BS2G-d4) for easier identification of crosslinked species.

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein or protein complex in a suitable amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of approximately 1-5 µM.

  • Crosslinking:

    • Prepare a stock solution of BS2G (and/or BS2G-d4) in an organic solvent like DMSO or directly in the aqueous reaction buffer immediately before use.

    • Add the crosslinker to the protein solution at a 10- to 100-fold molar excess.

    • Incubate at room temperature, taking aliquots at various time points (e.g., 15, 30, 60 minutes) to optimize the reaction time.

  • Quenching:

    • Stop the reaction by adding a quenching buffer such as ammonium bicarbonate to a final concentration of 20 mM.

  • Sample Preparation for Mass Spectrometry:

    • The crosslinked protein sample is typically denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

    • The resulting peptide mixture can be analyzed directly by LC-MS/MS.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in crosslinking experiments and the resulting protein interaction data.

cluster_prep 1. Sample Preparation cluster_reaction 2. Crosslinking Reaction cluster_quench 3. Quenching cluster_analysis 4. Downstream Analysis P Protein Complex in Amine-Free Buffer R Incubation (RT, 30-60 min) P->R X BS2G Disodium Salt (Crosslinker) X->R Q Add Quenching Buffer (e.g., Tris) R->Q A1 SDS-PAGE / Western Blot Q->A1 A2 Mass Spectrometry (LC-MS/MS) Q->A2

Caption: General experimental workflow for protein crosslinking using BS2G.

The following diagram illustrates the chemical reaction of BS2G with primary amines on two interacting proteins.

Caption: BS2G crosslinking of two proteins.

Application in Studying the Proteasome Machinery

A study on the 20S core particles of the proteasome in Haloferax volcanii utilized BS2G to generate distance constraints for modeling the quaternary structure of this complex.[7] The following diagram illustrates the workflow for such a study.

cluster_exp Experimental Phase cluster_data Data Analysis Phase P Purified 20S Proteasome Complex C Crosslink with BS2G P->C D Enzymatic Digestion (e.g., Trypsin) C->D M LC-MS/MS Analysis D->M I Identify Crosslinked Peptide Pairs M->I DC Generate Distance Constraints I->DC Mod Computational Modeling of Protein Complex DC->Mod V Validate Structural Model Mod->V

Caption: Workflow for structural analysis of a protein complex using BS2G.

This guide provides a foundational understanding of BS2G disodium salt and its application in modern proteomics and drug discovery. The provided protocols and diagrams serve as a starting point for researchers to design and execute robust crosslinking experiments to unravel the complexities of protein interactions.

References

An In-depth Technical Guide to the Amine-Reactivity of the BS²G Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the amine-reactive crosslinker, Bis(Sulfosuccinimidyl) glutarate (BS²G). BS²G is a homobifunctional, water-soluble, and membrane-impermeable crosslinking agent widely utilized in the study of protein-protein interactions, protein complex stabilization, and bioconjugation. This document details the chemical properties of BS²G, its reaction mechanism with primary amines, optimal reaction conditions, and a summary of its applications. Detailed experimental protocols and quantitative data are presented to assist researchers in the effective application of this versatile reagent.

Introduction to BS²G Crosslinker

Bis(Sulfosuccinimidyl) glutarate, commonly known as BS²G or Sulfo-DSG, is a chemical crosslinker that contains two amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 5-atom glutarate spacer arm.[1][2][3] The presence of the sulfonate groups on the NHS rings renders the molecule water-soluble, allowing for crosslinking reactions to be performed in aqueous, near-physiological conditions without the need for organic solvents.[4][5] This property is particularly advantageous for studying proteins that may be sensitive to organic solvents. Furthermore, its water-solubility makes BS²G membrane-impermeable, restricting its crosslinking activity to cell surface proteins when working with intact cells.[1][2][4]

The primary targets for BS²G are the primary amines (-NH₂) found at the N-terminus of polypeptides and on the side chains of lysine (K) residues.[6][7] The reaction between the sulfo-NHS ester and a primary amine results in the formation of a stable and irreversible amide bond.[4][8] This specificity and the defined spacer arm length make BS²G a valuable tool for elucidating protein structures and interactions.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of BS²G is crucial for its effective use in experimental design. Key quantitative data are summarized in the table below.

PropertyValueReferences
Alternative Names BS²G; Sulfo-DSG; Bis(Sulfosuccinimidyl) glutarate[9]
Molecular Weight 530.35 g/mol [9][10]
Chemical Formula C₁₃H₁₂N₂O₁₄S₂Na₂[9]
Spacer Arm Length 7.7 Å[1][2][9]
Reactivity Primary amines (-NH₂)[6][7]
Solubility Water-soluble (up to ~10 mM)[4][11]
Membrane Permeability Impermeable[1][2][4]
Cleavability Non-cleavable[1][2]

Reaction Mechanism with Primary Amines

The amine-reactivity of BS²G is conferred by its two sulfo-NHS esters. The crosslinking reaction is a two-step nucleophilic acyl substitution.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the sulfo-NHS ester.[8]

  • Formation of Amide Bond: This attack leads to the formation of a tetrahedral intermediate, which then collapses, releasing the sulfo-N-hydroxysuccinimide leaving group and forming a stable amide bond between the target protein and the crosslinker.[8]

This reaction proceeds efficiently under physiological to slightly alkaline conditions (pH 7-9).[4][7]

G cluster_reactants Reactants cluster_products Products BS2G BS²G (Sulfo-NHS ester) Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) BS2G->Crosslinked_Protein Reaction with primary amine Sulfo_NHS Sulfo-NHS (Leaving Group) BS2G->Sulfo_NHS Release of Protein Protein (with Primary Amine, R-NH₂) Protein->Crosslinked_Protein

Figure 1: Reaction of BS²G with a primary amine.

A critical competing reaction is the hydrolysis of the sulfo-NHS ester, where water acts as the nucleophile. This reaction becomes more prominent with increasing pH and in dilute protein solutions, leading to the inactivation of the crosslinker.[7][12][13] The half-life of NHS esters is significantly shorter at higher pH values, decreasing from hours at pH 7 to minutes at pH 8.6.[12][13]

Experimental Protocols

The following sections provide a detailed methodology for a typical protein crosslinking experiment using BS²G.

Materials and Reagents
  • BS²G crosslinker

  • Protein sample in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5; 25 mM Sodium Phosphate, pH 7.4; or Borate buffer)[7][9][11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[9]

  • Desalting column or dialysis cassette

  • Reaction tubes

General Crosslinking Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Equilibrate BS²G: Allow the vial of BS²G to come to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[9][14]

  • Prepare Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer at the desired concentration (typically in the micromolar range to minimize intermolecular crosslinking if intramolecular crosslinks are desired).[11]

  • Prepare BS²G Solution: Immediately before use, prepare a stock solution of BS²G in an amine-free buffer (e.g., 50 mM).[9] Do not store the reconstituted crosslinker.[11]

  • Crosslinking Reaction: Add a molar excess of the BS²G solution to the protein sample. A common starting point is a 10- to 100-fold molar excess of crosslinker over protein.[11] The final concentration of the crosslinker is typically in the range of 0.5 to 5 mM.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 1-2 hours.[9][11] The reaction rate is slightly slower at lower temperatures.[9]

  • Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM (e.g., Tris or glycine). Incubate for 15 minutes at room temperature.[9] The primary amines in the quenching buffer will react with any excess, unreacted BS²G.

  • Remove Excess Reagent: Remove unreacted crosslinker and quenching buffer byproducts using a desalting column or dialysis.[9]

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, mass spectrometry, or size-exclusion chromatography.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Cleanup cluster_analysis Analysis A Equilibrate BS²G to Room Temperature C Prepare Fresh BS²G Solution A->C B Prepare Protein in Amine-Free Buffer D Add BS²G to Protein Sample B->D C->D E Incubate (RT or 4°C) D->E F Quench with Tris or Glycine E->F G Remove Excess Reagent (Desalting/Dialysis) F->G H Analyze Crosslinked Products (SDS-PAGE, MS, etc.) G->H

Figure 2: General experimental workflow for BS²G crosslinking.

Optimization of Reaction Conditions

The efficiency of BS²G crosslinking can be influenced by several factors. The following table provides a summary of key parameters and their typical ranges for optimization.

ParameterRecommended RangeNotesReferences
pH 7.0 - 9.0Optimal for amine reactivity; hydrolysis increases at higher pH.[4][7]
Buffer Phosphate, HEPES, BorateAvoid amine-containing buffers like Tris.[7][9]
Temperature 4°C to Room TemperatureReaction is slower at lower temperatures.[7][9]
Reaction Time 30 minutes to 2 hoursLonger times may be needed at lower temperatures.[7][9][11]
Molar Excess of BS²G 10:1 to 100:1 (Crosslinker:Protein)Higher ratios may be needed for dilute protein solutions. Empirically determined.[6][11]

Applications in Research and Drug Development

The specific properties of BS²G make it a valuable tool in various research and development areas:

  • Protein-Protein Interaction Studies: By covalently linking interacting proteins, BS²G can stabilize transient or weak interactions, allowing for their identification by techniques like mass spectrometry.[4] The use of deuterated (d4) and non-deuterated (d0) forms of BS²G can aid in the identification of crosslinked peptides in mass spectrometry data.[1][6]

  • Structural Elucidation of Protein Complexes: The fixed spacer arm of BS²G provides distance constraints between reactive residues, which can be used in computational modeling to refine the three-dimensional structure of protein complexes.[4]

  • Cell Surface Receptor Studies: Due to its membrane impermeability, BS²G can be used to specifically crosslink and study the interactions of proteins on the surface of living cells.[1][2]

  • Bioconjugation: BS²G can be used to conjugate proteins to other molecules that have been modified to contain a primary amine, although heterobifunctional crosslinkers are more commonly used for this purpose.

Conclusion

BS²G is a powerful and versatile amine-reactive crosslinker with broad applications in protein science. Its water solubility, membrane impermeability, and defined spacer arm length provide researchers with a robust tool for investigating protein interactions and structure. A thorough understanding of its chemical properties and reaction kinetics, as detailed in this guide, is essential for the successful design and execution of crosslinking experiments, ultimately leading to valuable insights in both basic research and drug development.

References

An In-depth Technical Guide to Water-Soluble Homobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Water-soluble homobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development.[1][2] These molecules possess two identical reactive groups, enabling them to form covalent bonds with specific functional groups on proteins and other biomolecules.[1][2][3] Their water solubility is a key advantage, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that can be detrimental to protein structure and function.[4] This guide provides a comprehensive overview of common water-soluble homobifunctional crosslinkers, their applications, detailed experimental protocols, and methods for analyzing crosslinked products.

Core Concepts and Applications

Homobifunctional crosslinkers are primarily used to study protein-protein interactions, stabilize protein structures, and create multi-subunit complexes.[2] By covalently linking interacting proteins, these reagents "freeze" transient interactions, allowing for their identification and characterization.[5][6] In drug development, they are utilized for creating antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to a monoclonal antibody for targeted delivery to cancer cells.[7]

The choice of crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and whether a cleavable or non-cleavable linker is required.[8] The most common reactive groups in water-soluble homobifunctional crosslinkers are N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., the side chain of lysine residues and the N-terminus of a polypeptide).[1]

Common Water-Soluble Homobifunctional Crosslinkers

Here we detail some of the most widely used water-soluble homobifunctional crosslinkers.

Bis(sulfosuccinimidyl) suberate (BS3)

BS3 is a popular amine-reactive, non-cleavable crosslinker.[1][9] Its sulfonyl groups confer water solubility and make it membrane-impermeable, restricting its reactivity to cell surface proteins.[4][10]

3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP)

DTSSP is another amine-reactive, water-soluble crosslinker.[1] A key feature of DTSSP is its disulfide bond in the spacer arm, which can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[11][12] This cleavability is advantageous for applications where the crosslinked proteins need to be separated for analysis, such as in mass spectrometry.[13] Like BS3, DTSSP is membrane-impermeable.[1][11]

Ethylene glycol bis(succinimidylsuccinate) (EGS) and its water-soluble analog, Sulfo-EGS

EGS and Sulfo-EGS are amine-reactive crosslinkers with a longer spacer arm than BS3 and DTSSP.[14][15] EGS itself is not water-soluble and requires an organic solvent like DMSO or DMF for dissolution before being added to an aqueous reaction.[14][16] Sulfo-EGS, its sulfonated derivative, is water-soluble and membrane-impermeable.[1][16] The spacer arm of EGS and Sulfo-EGS can be cleaved under mild alkaline conditions with hydroxylamine.[14][17]

Quantitative Data Summary

The table below summarizes the key properties of these common water-soluble homobifunctional crosslinkers for easy comparison.

CrosslinkerAcronymMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive TowardCleavable ByMembrane PermeableWater Soluble
Bis(sulfosuccinimidyl) suberateBS3572.43[18]11.4[18]Primary AminesNoNo[1]Yes[1][9]
3,3'-Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5[15]12.0[15]Primary AminesThiols (e.g., DTT)[11][12]No[1]Yes[1]
Ethylene glycol bis(succinimidylsuccinate)EGS456.36[14]16.1[14]Primary AminesHydroxylamine[14][17]Yes[15]No[15]
Sulfo-Ethylene glycol bis(succinimidylsuccinate)Sulfo-EGS660.5[15]16.1[15]Primary AminesHydroxylamine[15]No[15]Yes[1]

Experimental Protocols

Detailed methodologies are crucial for successful crosslinking experiments. Below are generalized protocols for protein crosslinking in solution using BS3, DTSSP, and Sulfo-EGS.

General Protein Crosslinking Protocol

G A 1. Prepare Protein Sample in Amine-Free Buffer (e.g., PBS, HEPES, Borate) B 2. Prepare Fresh Crosslinker Stock Solution C 3. Add Crosslinker to Protein Sample B->C D 4. Incubate at Room Temperature or 4°C C->D E 5. Quench Reaction (with Tris or Glycine) D->E F 6. Analyze Crosslinked Products (e.g., SDS-PAGE, Mass Spectrometry) E->F G A Crosslinked Protein Complex B Enzymatic Digestion (e.g., Trypsin) A->B C LC-MS/MS Analysis B->C D Data Analysis with Specialized Software C->D E Identification of Crosslinked Peptides and Sites D->E G cluster_0 Cell Membrane Receptor Receptor Effector Effector Protein Receptor->Effector Interaction Downstream Downstream Signaling Effector->Downstream Ligand Ligand Ligand->Receptor Crosslinker Water-Soluble Crosslinker Crosslinker->Receptor Crosslinker->Effector

References

A Researcher's Guide to Non-Cleavable Crosslinkers in Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of non-cleavable crosslinkers, indispensable tools for elucidating protein-protein interactions and stabilizing protein complexes for structural and functional studies. Understanding the principles behind non-cleavable crosslinking is paramount for designing robust experiments that yield high-quality, reproducible data. This whitepaper delves into the core chemistry of these reagents, offers detailed experimental protocols for commonly used crosslinkers, and presents quantitative data to aid in reagent selection.

The Core Principle: Irreversible Covalent Bonds

At the heart of protein interaction studies is the need to capture often transient and weak associations between proteins and transform them into stable complexes that can withstand downstream analytical techniques.[1] Non-cleavable crosslinkers achieve this by forming permanent, stable covalent bonds between interacting proteins.[1] This contrasts with cleavable crosslinkers, which contain a labile spacer arm that can be broken under specific conditions.[1] The stability of the bond formed by non-cleavable crosslinkers is particularly advantageous for applications such as co-immunoprecipitation (Co-IP) and affinity purification, where the goal is to preserve interactions throughout extensive washing steps.[1]

Homobifunctional crosslinkers, which possess two identical reactive groups, are a common type of non-cleavable crosslinker used to connect similar functional groups on proteins.[2][3] Among the most widely used are N-hydroxysuccinimide (NHS) esters, which efficiently react with primary amines (-NH2) found in the side chains of lysine residues and at the N-terminus of polypeptides to form stable amide bonds.[4][5]

Key Non-Cleavable Crosslinkers: A Quantitative Comparison

The choice of a non-cleavable crosslinker is dictated by several factors, including the hydrophobicity of the crosslinker, its spacer arm length, and its solubility. Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3), are two of the most popular non-cleavable crosslinkers for protein studies.[1]

CrosslinkerAlternative Name(s)Molecular WeightSpacer Arm Length (Å)Water SolubilityCell Membrane PermeabilityReactive Toward
DSS Disuccinimidyl suberate368.35[4][6]11.4[4][6][7]LowPermeable[4][8]Primary amines[4]
BS3 Bis(sulfosuccinimidyl) suberate572.43[7]11.4[7]High[8]Impermeable[8]Primary amines[9]

DSS, being hydrophobic, is dissolved in an organic solvent like DMSO or DMF and is useful for intracellular and intramembrane crosslinking due to its ability to permeate cell membranes.[4][8] In contrast, BS3 is a water-soluble sodium salt that is ideal for crosslinking proteins on the cell surface as it does not readily cross the cell membrane.[8]

Experimental Protocols

The following are generalized protocols for protein crosslinking using DSS and BS3. Optimization is often necessary for specific applications.

Protocol 1: Protein Crosslinking with DSS

Materials:

  • Protein sample in an amine-free buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9).[4][8]

  • DSS (Disuccinimidyl suberate).[6]

  • Dry DMSO or DMF.[6][8]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[4][8]

Procedure:

  • Protein Preparation: Prepare the protein sample in a suitable amine-free buffer.[10] If working with intracellular proteins, perform cell lysis and centrifugation to extract the proteins.[10]

  • DSS Solution Preparation: Immediately before use, allow the vial of DSS to equilibrate to room temperature to prevent condensation.[6] Prepare a stock solution of DSS (e.g., 25 mM) by dissolving it in dry DMSO or DMF.[4]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM.[4][8] The molar excess of crosslinker to protein may range from 10-fold to 50-fold depending on the protein concentration.[4][8] Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[4][8]

  • Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.[8] Incubate for 15 minutes at room temperature.[6][8]

  • Downstream Analysis: The crosslinked sample is now ready for purification (e.g., dialysis or gel filtration to remove excess crosslinker) and analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[10][11]

Protocol 2: Cell Surface Protein Crosslinking with BS3

Materials:

  • Suspension of cells (~25 × 10^6 cells/mL) in an amine-free buffer (e.g., ice-cold PBS, pH 8.0).[8]

  • BS3 (Bis[sulfosuccinimidyl] suberate).[7]

  • Amine-free buffer (e.g., 20 mM sodium phosphate, pH 7.4).[7]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[8]

Procedure:

  • Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[8] Resuspend the cells in the same buffer.[8]

  • BS3 Solution Preparation: Immediately before use, prepare a fresh solution of BS3 in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[7]

  • Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.[8] Incubate the reaction for 30 minutes at room temperature.[8] To reduce active internalization of the crosslinker, the incubation can be performed at 4°C.[8]

  • Reaction Quenching: Add the quenching buffer to a final concentration of 10-20 mM Tris and incubate for 15 minutes at room temperature.[8]

  • Downstream Processing: The cells can now be lysed for subsequent analysis, such as immunoprecipitation followed by Western blotting.

Visualizing the Workflow and Application

To better illustrate the experimental process and conceptual application of non-cleavable crosslinkers, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_quench Quenching cluster_analysis Analysis p1 Prepare Protein Sample (in amine-free buffer) c1 Add Non-Cleavable Crosslinker (e.g., DSS/BS3) p1->c1 c2 Incubate (e.g., 30 min at RT) c1->c2 q1 Add Quenching Buffer (e.g., Tris) c2->q1 a1 SDS-PAGE q1->a1 a2 Western Blot q1->a2 a3 Mass Spectrometry q1->a3 a4 Immunoprecipitation q1->a4

General workflow for protein crosslinking.

G cluster_before Before Crosslinking cluster_after After Non-Cleavable Crosslinking Ligand Ligand Receptor Receptor Ligand->Receptor binds Effector Effector Protein Receptor->Effector transient interaction Crosslinker Non-cleavable Crosslinker Receptor_C Receptor Crosslinker->Receptor_C Effector_C Effector Protein Crosslinker->Effector_C Receptor_C->Effector_C Covalent Bond

Capturing a signaling interaction with a crosslinker.

Applications in Drug Development and Research

Non-cleavable crosslinkers are pivotal in various research and development areas:

  • Mapping Protein-Protein Interactions: They are fundamental in identifying binding partners and mapping the interaction interfaces within protein complexes.[2][12]

  • Structural Biology: The distance constraints provided by crosslinkers of a known length can be used to model the three-dimensional structure of proteins and protein assemblies.[5][12]

  • Co-immunoprecipitation (Co-IP): By stabilizing protein complexes prior to cell lysis and immunoprecipitation, non-cleavable crosslinkers enhance the capture and identification of interacting proteins, especially those with weak or transient interactions.[1]

  • Drug Target Validation: They can be used to confirm the interaction of a drug candidate with its intended protein target within a cellular context.

Conclusion

Non-cleavable crosslinkers are powerful and versatile reagents for the study of protein interactions. Their ability to form stable, permanent bonds makes them particularly well-suited for applications requiring the robust stabilization of protein complexes. A thorough understanding of their chemical properties, coupled with optimized experimental protocols, will enable researchers to confidently explore the intricate networks of protein interactions that govern cellular processes, paving the way for new discoveries in basic research and therapeutic development.

References

An In-Depth Technical Guide to the Membrane Permeability of the BS2G Crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the membrane permeability characteristics of the homobifunctional crosslinker BS2G (Bis(sulfosuccinimidyl) glutarate). Understanding the behavior of crosslinkers at the cellular membrane is critical for the accurate interpretation of protein-protein interaction studies and the design of effective experimental workflows in cell biology and drug development.

Core Concepts: Membrane Permeability in Crosslinking

Chemical crosslinkers are instrumental in stabilizing protein-protein interactions, allowing for their identification and characterization. A key determinant of a crosslinker's application is its ability to permeate the cell membrane. Membrane-impermeable crosslinkers are restricted to reacting with proteins on the cell surface, providing a tool to probe the extracellular and membrane-spanning proteome. Conversely, membrane-permeable crosslinkers can access the intracellular environment, enabling the study of cytosolic and organellar protein complexes.

BS2G: A Membrane-Impermeable Crosslinker

BS2G, also known as Sulfo-DSG, is an amine-reactive, water-soluble, and non-cleavable crosslinker.[1] Its defining characteristic for cellular applications is its membrane impermeability .[1][2][3][4] This property is conferred by the presence of two sulfonate (SO3-) groups on the N-hydroxysuccinimide (NHS) esters. These negatively charged groups significantly increase the hydrophilicity of the molecule, preventing its passive diffusion across the hydrophobic lipid bilayer of the cell membrane.

This makes BS2G an ideal reagent for selectively crosslinking proteins on the cell surface.[2] By treating intact, live cells with BS2G, researchers can covalently link interacting proteins that are exposed to the extracellular environment. This "snapshot" of the cell surface interactome can then be analyzed by techniques such as mass spectrometry to identify the constituent proteins.

Comparative Analysis: BS2G vs. DSG

For a clear understanding of BS2G's utility, it is best compared to its membrane-permeable analog, DSG (Disuccinimidyl glutarate).[5] DSG shares the same spacer arm length and amine-reactive chemistry as BS2G but lacks the sulfonate groups.[1][5] This structural difference renders DSG sufficiently hydrophobic to cross the cell membrane and react with intracellular proteins.

The logical workflow for utilizing these two crosslinkers is depicted below.

Workflow for Differential Crosslinking cluster_0 Experimental Design cluster_1 Crosslinker Application cluster_2 Cellular Localization of Crosslinking cluster_3 Analysis Intact Cells Intact Cells BS2G BS2G (Membrane Impermeable) Intact Cells->BS2G DSG DSG (Membrane Permeable) Intact Cells->DSG Cell Surface Cell Surface Proteins BS2G->Cell Surface DSG->Cell Surface Intracellular Intracellular Proteins DSG->Intracellular Analysis_Surface Analysis of Cell Surface Interactome Cell Surface->Analysis_Surface Analysis_Total Analysis of Total Cellular Interactome Intracellular->Analysis_Total

Differential application of BS2G and DSG for interactome analysis.

Data Presentation: Properties of BS2G and DSG
PropertyBS2G (Bis(sulfosuccinimidyl) glutarate)DSG (Disuccinimidyl glutarate)
Membrane Permeability NoYes
Water Solubility YesNo (requires organic solvent like DMSO or DMF for stock solution)
Reactive Groups Sulfo-NHS esterNHS ester
Target Specificity Primary amines (e.g., lysine residues)Primary amines (e.g., lysine residues)
Spacer Arm Length 7.7 Å7.7 Å
Cleavability Non-cleavableNon-cleavable
Primary Application Cell surface protein crosslinkingIntracellular and total cellular protein crosslinking

Experimental Protocols

While a specific peer-reviewed study quantitatively comparing the permeability of BS2G and DSG in live cells was not identified in the conducted search, the following protocols are based on established methodologies for cell surface and total cellular crosslinking.

Protocol for Selective Crosslinking of Cell Surface Proteins with BS2G

This protocol is designed to exclusively label and crosslink proteins on the exterior of intact cells.

Materials:

  • BS2G crosslinker

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell culture of interest

Methodology:

  • Cell Preparation: Culture cells to the desired confluency. Gently wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of BS2G in an amine-free buffer such as PBS. A typical starting concentration is 1-2 mM.

  • Crosslinking Reaction: Aspirate the final PBS wash and add the BS2G solution to the cells. Incubate for 30 minutes at room temperature or on ice.

  • Quenching: Terminate the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent. Lyse the cells using a suitable lysis buffer and proceed with downstream analysis, such as immunoprecipitation or mass spectrometry, to identify the crosslinked cell surface proteins.

Protocol for Total Cellular Crosslinking with DSG

This protocol utilizes the membrane-permeable DSG to crosslink both cell surface and intracellular proteins.[6]

Materials:

  • DSG crosslinker

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell culture of interest

Methodology:

  • Cell Preparation: As described for the BS2G protocol, wash cells thoroughly with ice-cold PBS.

  • Crosslinker Preparation: Prepare a stock solution of DSG in DMSO or DMF. A typical stock concentration is 25-50 mM. Immediately before use, dilute the stock solution into PBS to the desired final concentration (e.g., 1-2 mM).

  • Crosslinking Reaction: Add the DSG solution to the cells and incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes.

  • Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis to identify both cell surface and intracellular protein interactions.

Experimental Workflow for Validating Membrane Impermeability

The following diagram outlines a conceptual workflow to experimentally verify the differential permeability of BS2G and DSG.

Workflow to Validate Crosslinker Permeability cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Expected Outcome Intact_Cells Intact Cells Treat_BS2G Treat with BS2G Intact_Cells->Treat_BS2G Treat_DSG Treat with DSG Intact_Cells->Treat_DSG Lyse_Cells Lyse Cells Treat_BS2G->Lyse_Cells Quench Treat_DSG->Lyse_Cells Quench Fractionate Cytoplasmic Fraction Lyse_Cells->Fractionate SDS_PAGE SDS-PAGE & Western Blot Fractionate->SDS_PAGE Result_BS2G No crosslinking of cytosolic protein SDS_PAGE->Result_BS2G Result_DSG Crosslinking of cytosolic protein (higher MW bands) SDS_PAGE->Result_DSG Cytosolic_Protein Probe for a known cytosolic protein (e.g., GAPDH) Cytosolic_Protein->SDS_PAGE

Conceptual workflow for validating crosslinker permeability.

Applications in Research and Drug Development

The distinct membrane permeability of BS2G and DSG allows for their strategic use in various research and development contexts:

  • Target Identification and Validation: BS2G can be used to identify cell surface receptors and their interacting partners, which are often the primary targets for therapeutic antibodies and other biologics.

  • Mapping Signaling Pathways: By comparing the cell surface interactome (using BS2G) with the total cellular interactome (using DSG) under different conditions (e.g., ligand stimulation), researchers can delineate the initial steps of signal transduction at the plasma membrane.

  • Biomarker Discovery: Proteins that are differentially expressed or exhibit altered interactions on the cell surface in diseased versus healthy cells can be identified using BS2G-based crosslinking and proteomics, serving as potential biomarkers.

  • Understanding Drug Mechanism of Action: The effect of a drug on the organization of cell surface protein complexes can be investigated using BS2G.

Conclusion

BS2G is a powerful tool for the study of cell surface protein-protein interactions due to its inherent membrane impermeability. This property, arising from its sulfonate groups, distinguishes it from its membrane-permeable analog, DSG. The judicious and comparative use of these two crosslinkers provides a robust strategy for dissecting the spatial organization of protein networks within the cell. For researchers and drug development professionals, a thorough understanding of the principles of crosslinker permeability is essential for designing experiments that yield clear, interpretable, and actionable data.

References

Unveiling Protein Interactions: A Technical Guide to BS2G for Novice Users

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing Bis(Sulfosuccinimidyl) glutarate (BS2G), a key chemical crosslinking agent in the study of protein-protein interactions. This document provides a foundational understanding of its core principles, detailed experimental protocols, and a comparative analysis with other common crosslinkers, enabling researchers to effectively integrate this tool into their workflows for elucidating complex biological processes, including signaling pathways critical to drug development.

Introduction to BS2G: A Molecular Bridge

Bis(Sulfosuccinimidyl) glutarate, commonly abbreviated as BS2G, is a homobifunctional, water-soluble, and non-cleavable crosslinking agent. Its primary application in biomedical research is to covalently link proteins that are in close proximity, thereby "capturing" transient or stable protein-protein interactions for subsequent analysis. The water-soluble nature of BS2G makes it particularly suitable for working with purified proteins in aqueous buffers without the need for organic solvents that could perturb protein structure.[1][2] Furthermore, its membrane impermeability makes it an ideal reagent for specifically studying cell-surface protein interactions.[1]

The core functionality of BS2G lies in its two N-hydroxysulfosuccinimide (sulfo-NHS) ester groups located at either end of a 7.7 Å spacer arm.[2] These sulfo-NHS esters are highly reactive towards primary amines (-NH2), which are readily available on the side chains of lysine residues and the N-termini of proteins.[3] This reactivity allows for the formation of stable amide bonds, effectively creating a molecular bridge between interacting proteins.

Core Principles of Chemical Crosslinking with BS2G

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for gaining low-resolution structural information about proteins and protein complexes. The fundamental principle involves the use of a chemical agent, like BS2G, to create covalent bonds between amino acid residues that are spatially close in the native protein structure.

The workflow of an XL-MS experiment can be broadly categorized into four main stages:

  • Crosslinking: The protein sample of interest is incubated with BS2G under controlled conditions to allow for the formation of covalent crosslinks between interacting proteins.

  • Enzymatic Digestion: The crosslinked protein complex is then enzymatically digested, typically with trypsin, to generate a mixture of peptides. This mixture will contain linear (un-crosslinked) peptides, loop-linked peptides (where a single peptide is linked to itself), and the information-rich inter-linked peptides (where two different peptides are linked together).

  • Mass Spectrometry Analysis: The peptide mixture is then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). This allows for the precise mass determination of the peptides and their fragments.

  • Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. The identification of these inter-linked peptides provides direct evidence of a protein-protein interaction and gives a distance constraint (defined by the spacer arm of the crosslinker) between the two linked residues.

Data Presentation: Quantitative and Comparative Information

For novice users, a clear understanding of the quantitative parameters and a comparison with alternative reagents are crucial for successful experimental design.

Table 1: Physicochemical Properties of BS2G
PropertyValueReference
Full Chemical NameBis(Sulfosuccinimidyl) glutarate[2]
Alternative NamesSulfo-DSG[2]
Molecular Weight530.35 Da[2]
Spacer Arm Length7.7 Å[2]
Reactive GroupsSulfo-NHS ester[1]
Target Functional GroupPrimary amines (-NH2)[3]
SolubilityWater-soluble[1]
Membrane PermeabilityImpermeable[1]
CleavabilityNon-cleavable[1]
Table 2: Comparison of Common Amine-Reactive Crosslinkers
FeatureBS2G (Sulfo-DSG)BS3 (Sulfo-DSS)DSG (Disuccinimidyl glutarate)
Spacer Arm Length 7.7 Å11.4 Å7.7 Å
Solubility Water-solubleWater-solubleWater-insoluble (requires organic solvent)
Membrane Permeability ImpermeableImpermeablePermeable
Primary Application Cell-surface and in-vitro crosslinkingCell-surface and in-vitro crosslinkingIntracellular and in-vitro crosslinking
Table 3: Key Parameters for a Typical BS2G Crosslinking Experiment
ParameterRecommended Range/ValueNotes
BS2G Concentration 0.5 - 5 mMA 20-fold molar excess over the protein is a good starting point.[2]
Protein Concentration > 1 mg/mLHigher concentrations favor intermolecular crosslinking.
Reaction Buffer Phosphate, HEPES, or Bicarbonate/Carbonate bufferAvoid amine-containing buffers like Tris, as they will quench the reaction.
pH 7.0 - 8.5The reactivity of NHS esters increases with pH.
Reaction Time 30 - 60 minutesCan be extended for reactions on ice.[2]
Reaction Temperature Room temperature or 4°CLower temperatures can help maintain the stability of sensitive protein complexes.[2]
Quenching Reagent 25 - 60 mM Tris or GlycineAdded to stop the crosslinking reaction by consuming unreacted BS2G.[2]

Experimental Protocols

The following is a generalized protocol for a BS2G crosslinking experiment followed by mass spectrometry analysis. Optimization will be required for specific protein systems.

Reagent Preparation
  • BS2G Stock Solution: Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation.[2] Immediately before use, prepare a 50 mM stock solution by dissolving 10 mg of BS2G in 350 µL of an amine-free buffer such as 25 mM Sodium Phosphate, pH 7.4.[2]

  • Protein Sample: Ensure the protein of interest is in a suitable amine-free buffer at an appropriate concentration.

  • Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 7.5.

Crosslinking Reaction
  • Add the freshly prepared BS2G stock solution to the protein sample to achieve the desired final concentration (typically in the 0.5-5 mM range).[2]

  • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2] For temperature-sensitive samples, the incubation can be performed on ice, potentially for a longer duration.[2]

  • Stop the reaction by adding the quenching solution to a final concentration of 25-60 mM. Incubate for an additional 10-15 minutes at room temperature.[2]

Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation: Denature the crosslinked proteins using a chaotropic agent like urea. Reduce disulfide bonds with a reducing agent such as DTT or TCEP, and then alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.

  • Enzymatic Digestion: Dilute the sample to reduce the concentration of the denaturing agent and add trypsin. Incubate overnight at 37°C to digest the proteins into peptides.

  • Desalting: Remove salts and other contaminants from the peptide mixture using a C18 desalting column or similar solid-phase extraction method.

  • (Optional) Enrichment of Crosslinked Peptides: Due to the low abundance of crosslinked peptides, an enrichment step, such as size-exclusion chromatography, can be performed to increase the likelihood of their detection by mass spectrometry.

LC-MS/MS Analysis and Data Interpretation
  • Analyze the prepared peptide sample using a high-resolution mass spectrometer.

  • Use specialized crosslinking data analysis software (e.g., pLink, MeroX, XlinkX) to search the acquired MS/MS spectra against a protein sequence database to identify the crosslinked peptides.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of BS2G.

G cluster_reactants Reactants cluster_product Product P1 Protein 1 (with primary amine, e.g., Lysine) Crosslinked_Complex Covalently Crosslinked Protein Complex P1->Crosslinked_Complex Forms amide bond P2 Protein 2 (with primary amine, e.g., Lysine) P2->Crosslinked_Complex Forms amide bond BS2G BS2G (Sulfo-NHS esters at each end) BS2G->P1 BS2G->P2

Caption: Chemical reaction of BS2G with primary amines on two interacting proteins.

XLMS_Workflow start Protein Complex in Solution crosslinking 1. BS2G Crosslinking start->crosslinking digestion 2. Enzymatic Digestion (e.g., Trypsin) crosslinking->digestion enrichment 3. (Optional) Enrichment of Crosslinked Peptides digestion->enrichment lcms 4. LC-MS/MS Analysis enrichment->lcms data_analysis 5. Data Analysis (Identification of crosslinked peptides) lcms->data_analysis result Protein Interaction Map & Structural Constraints data_analysis->result

Caption: Experimental workflow for crosslinking mass spectrometry (XL-MS).

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., TNF) Receptor Receptor (e.g., TNFR1) Ligand->Receptor Binding & Activation Adaptor1 Adaptor Protein 1 (e.g., TRADD) Receptor->Adaptor1 Recruitment Receptor->Adaptor1 Adaptor2 Adaptor Protein 2 (e.g., TRAF2) Adaptor1->Adaptor2 Adaptor1->Adaptor2 Kinase_Complex Kinase Complex (e.g., IKK) Adaptor2->Kinase_Complex Activation Adaptor2->Kinase_Complex Inhibitor Inhibitor Protein (e.g., IκB) Kinase_Complex->Inhibitor Phosphorylation & Degradation TF Transcription Factor (e.g., NF-κB) Inhibitor->TF Inhibition TF_nucleus Active NF-κB TF->TF_nucleus Translocation Gene Target Gene Expression TF_nucleus->Gene bs2g_node BS2G Crosslinking identifies these interactions

Caption: Conceptual model of the TNF/NF-κB signaling pathway highlighting protein-protein interactions amenable to study with BS2G.

References

Methodological & Application

Application Notes and Protocols for BS2G Crosslinker in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BS2G Crosslinking for Mass Spectrometry

Chemical crosslinking coupled with mass spectrometry (CX-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the topology of protein complexes.[1] This approach provides distance constraints that are invaluable for understanding the three-dimensional architecture of proteins and their assemblies.[2] Among the various crosslinking reagents available, Bis(sulfosuccinimidyl) glutarate (BS2G) has gained prominence due to its specific characteristics that are highly advantageous for mass spectrometry-based workflows.

BS2G is a homobifunctional, amine-reactive crosslinker.[3] Its water-soluble nature, conferred by the sulfo-NHS ester reactive groups, allows for crosslinking reactions to be performed in aqueous solutions without the need for organic solvents that could perturb native protein structures.[2][4] Furthermore, BS2G is membrane-impermeable, making it an excellent choice for studying cell-surface protein interactions.[2][4] The reagent reacts specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, forming stable amide bonds.[3][5] The glutarate spacer arm of BS2G has a length of 7.7 Å, providing a defined spatial constraint between the linked amino acid residues.[6]

A significant advantage of using BS2G in quantitative proteomics is the availability of its deuterated (d4) counterpart.[7] By using a 1:1 mixture of the light (d0) and heavy (d4) forms of BS2G, crosslinked peptides can be readily identified in mass spectra by their characteristic doublet signals, which simplifies data analysis and increases confidence in crosslink identification.[3]

Properties of BS2G Crosslinker

PropertyValueReference
Alternative Names Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate[6]
Chemical Formula C13H12N2O14S2Na2[6]
Molecular Weight 530.35 Da[6]
Spacer Arm Length 7.7 Å[6]
Reactive Groups Sulfo-NHS esters[7]
Target Specificity Primary amines (Lysine, N-terminus)[3][5]
Solubility Water-soluble[2][4]
Membrane Permeability Impermeable[2][4]

Experimental Protocols

Materials
  • BS2G Crosslinker (e.g., ProteoChem c1126)[6]

  • Deuterated BS2G (BS2G-d4) for quantitative studies (optional)[7]

  • Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 20 mM HEPES, 25 mM Sodium Phosphate)[5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Ammonium Bicarbonate[6]

  • Protein sample of high purity

  • Desalting columns (e.g., Zeba™ Desalt Spin Columns)

  • Digestion enzyme (e.g., Trypsin)

  • Reagents for protein reduction and alkylation (e.g., DTT and Iodoacetamide)

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos)[8]

General BS2G Crosslinking Protocol

This protocol is a general guideline and may require optimization for specific protein systems.

  • Reagent Preparation:

    • Allow the BS2G vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]

    • Immediately before use, prepare a fresh stock solution of BS2G (e.g., 50 mM in reaction buffer).[6] For quantitative experiments, prepare a 1:1 mixture of BS2G-d0 and BS2G-d4.[3]

  • Crosslinking Reaction:

    • Ensure the protein sample is in an amine-free buffer at a suitable concentration (e.g., 1 mg/mL).

    • Add the BS2G stock solution to the protein sample to achieve the desired final concentration. A molar excess of crosslinker to protein is typically used, ranging from 20:1 to 500:1.[7] Optimization is crucial for each specific system.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for a slightly longer duration.[6]

  • Quenching:

    • Terminate the crosslinking reaction by adding a quenching buffer to a final concentration of 20-50 mM.[6]

    • Incubate for 15 minutes at room temperature to quench any unreacted BS2G.[6]

  • Sample Preparation for Mass Spectrometry:

    • Remove excess crosslinker and quenching reagents by desalting or dialysis.[6]

    • Denature the crosslinked protein sample.

    • Reduce disulfide bonds using DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the protein sample into peptides using a suitable protease, such as trypsin, overnight at 37°C.[1]

    • Acidify the peptide mixture to stop the digestion.

    • Enrich for crosslinked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[3][9]

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptide mixture by LC-MS/MS.[1]

    • Employ a data-dependent acquisition strategy, selecting precursor ions with charge states of +3 or higher for fragmentation, as crosslinked peptides are typically more highly charged.[10]

    • Utilize a combination of fragmentation methods such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD) to obtain comprehensive fragmentation data.[5][11]

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify crosslinked peptides from the MS/MS data.[8][11]

    • For quantitative studies with deuterated BS2G, search for peptide doublets with the expected mass difference (4 Da for BS2G-d0/d4).[3]

    • Validate the identified crosslinks and map them onto the protein structure or interaction network.

Quantitative Data Summary

Study SystemCrosslinker:Protein Ratio (molar)Reaction ConditionsNumber of Identified CrosslinksReference
αA-WT Crystallin20:1Room Temperature, 1 hour-[3]
αA-G98R Crystallin20:1Room Temperature, 1 hourDistinct intermolecular interaction site (K88-K99) identified[3]
Haloferax volcanii 20S Proteasome50 µg proteasome with 1 µL of 50 mM BS2GRoom Temperature, 60 minα1 K54-K68 and K44-K47 intramolecular crosslinks identified[2]
Bovine Serum Albumin (BSA)20:1, 100:1, 500:11 hourEfficiency varied by concentration[7]

Mass Spectrometry Parameters for BS2G Crosslinked Peptide Analysis

InstrumentFragmentation Method(s)Precursor SelectionKey FindingsReference
LTQ-OrbitrapCID5 most abundant precursors, charge states >+3 rejected initiallySuccessful identification of intramolecular crosslinks in proteasomal subunits.[2]
Orbitrap Fusion LumosCID, HCD, ETD, EThcD, ETciDData-dependent acquisitionEThcD provides the best sequence coverage for high charge density crosslinked peptides, while HCD is optimal for others.[5]
Orbitrap Fusion LumosCID, ETD, MS2-MS3Data-dependent acquisitionMS-cleavable crosslinkers with MS2-MS3 methods can increase the number of identified crosslinked peptides.[8]

Visualizations

Experimental Workflow for BS2G Crosslinking Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein Purified Protein/Complex Reaction Crosslinking Reaction (RT, 30-60 min) Protein->Reaction BS2G BS2G (d0/d4) BS2G->Reaction Quench Quenching (Tris or NH4HCO3) Reaction->Quench Denature Denaturation, Reduction & Alkylation Quench->Denature Digest Tryptic Digestion Denature->Digest Enrich Enrichment of Crosslinked Peptides Digest->Enrich LCMS LC-MS/MS Analysis (CID/HCD/ETD) Enrich->LCMS Data Data Analysis (e.g., pLink, XlinkX) LCMS->Data Map Interaction Mapping Data->Map

Caption: General workflow for a BS2G crosslinking mass spectrometry experiment.

Subunit Interaction Map of the Haloferax volcanii 20S Proteasome α1 Subunit

proteasome_interaction cluster_alpha1 α1 Subunit K44 K44 K47 K47 K44->K47 BS2G K54 K54 K68 K68 K54->K68 BS2G

Caption: Intramolecular crosslinks identified in the α1 subunit of the H. volcanii 20S proteasome using BS2G.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Crosslinking Efficiency - Incompatible buffer (contains primary amines).- Low protein concentration.- Insufficient crosslinker concentration.- Hydrolyzed crosslinker.- Use an amine-free buffer (e.g., HEPES, PBS).- Increase protein concentration.- Optimize the molar excess of BS2G.- Use freshly prepared BS2G solution.
High Number of "Dead-end" Crosslinks - Crosslinker hydrolysis.- Steric hindrance preventing the second reaction.- Optimize reaction time and temperature.- Consider using a crosslinker with a different spacer arm length.
Low Number of Identified Crosslinked Peptides - Inefficient enrichment.- Inappropriate MS fragmentation parameters.- Suboptimal data analysis workflow.- Employ enrichment strategies like SEC or SCX.- Optimize fragmentation energies and use multiple fragmentation methods (CID, HCD, ETD).- Use specialized software for crosslink identification.
Protein Precipitation - High crosslinker concentration leading to extensive polymerization.- Reduce the molar excess of the crosslinker.- Optimize reaction time to prevent over-crosslinking.

References

Application Notes and Protocols for BS2G in Protein-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to BS2G (Bis[sulfosuccinimidyl] glutarate)

Bis[sulfosuccinimidyl] glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking agent widely employed in the study of protein-protein interactions.[1][2] Its key features make it a versatile tool for capturing both stable and transient protein complexes. BS2G contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react efficiently with primary amines (present on lysine residues and the N-terminus of proteins) at a pH range of 7-9 to form stable amide bonds.[3][4]

A significant advantage of BS2G is its water-solubility, which allows for crosslinking reactions to be performed in aqueous, near-physiological buffers, avoiding the need for organic solvents that can denature proteins.[4] Furthermore, BS2G is membrane-impermeable, making it an ideal reagent for specifically studying cell surface protein interactions without affecting intracellular components.[2][4] The spacer arm of BS2G is 7.7 Å, providing a defined spatial constraint for identifying closely interacting proteins.[3] For quantitative mass spectrometry applications, a deuterated (heavy) version, BS2G-d4, is available, which, when used in combination with the light form (BS2G-d0), allows for the precise identification and quantification of crosslinked peptides.[4]

Key Properties of BS2G

PropertyValueReference
Alternative Names Sulfo-DSG, Bis(sulfosuccinimidyl) glutarate[3]
Molecular Weight 530.35 Da[3]
Spacer Arm Length 7.7 Å[3]
Reactivity Primary amines (-NH2)[3]
Solubility Water-soluble[4]
Membrane Permeability Impermeable[2]
Cleavability Non-cleavable[4]

Experimental Protocols

I. General BS2G Crosslinking Protocol

This protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions may vary depending on the specific proteins and their environment.

A. Materials

  • BS2G (light or heavy)

  • Protein sample in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), HEPES buffer)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

  • Reaction tubes

B. Reagent Preparation

  • Equilibrate the BS2G vial to room temperature before opening to prevent moisture condensation.[3]

  • Immediately before use, prepare a fresh stock solution of BS2G in a non-amine-containing, aqueous buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[3] Do not use buffers containing primary amines like Tris, as they will compete with the reaction.

C. Crosslinking Reaction

  • Add the BS2G stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein, with a final BS2G concentration typically ranging from 0.5 to 5 mM.[3]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[3]

  • Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G is quenched.[3]

D. Sample Analysis

  • The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

II. Protocol for SDS-PAGE and Western Blot Analysis of BS2G-Crosslinked Samples

A. Sample Preparation for SDS-PAGE

  • After quenching the crosslinking reaction, add an appropriate volume of 2x or 4x Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to the crosslinked protein sample.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Allow the samples to cool to room temperature before loading onto the gel.

B. SDS-PAGE

  • Load the prepared samples, along with a non-crosslinked control and a molecular weight marker, onto a polyacrylamide gel of an appropriate percentage to resolve the expected higher molecular weight complexes.

  • Run the gel according to standard procedures until the dye front reaches the bottom.

C. Western Blotting

  • Transfer the separated proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to one of the proteins of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane again as described in step 4.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein in the non-crosslinked control lane.

III. Protocol for Mass Spectrometry Analysis of BS2G-Crosslinked Proteins

A. In-solution or In-gel Digestion

  • Following the crosslinking reaction and quenching, the protein sample can be processed for mass spectrometry analysis. This can be done either by in-solution digestion of the entire crosslinked mixture or by excising the crosslinked bands from an SDS-PAGE gel for in-gel digestion.

  • Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

  • Digest the proteins with a protease, typically trypsin, overnight at 37°C.

B. Enrichment of Crosslinked Peptides (Optional)

  • To increase the identification rate of crosslinked peptides, which are often in low abundance, an enrichment step such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be performed.

C. LC-MS/MS Analysis

  • Analyze the digested peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Use a high-resolution mass spectrometer to accurately measure the masses of the precursor and fragment ions.[5]

D. Data Analysis

  • Utilize specialized software (e.g., pLink, xQuest, StavroX) to identify the crosslinked peptides from the complex MS/MS data.[5]

  • The software will search the data for pairs of peptides that are linked by the BS2G crosslinker, taking into account the mass modification introduced by the crosslinker.

  • For quantitative studies using BS2G-d0/d4, the software will identify peptide pairs with a characteristic mass difference of 4 Da.[4]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for BS2G crosslinking experiments. These values should be considered as starting points and may require optimization for specific applications.

Table 1: Recommended BS2G Concentration Ranges

ApplicationProtein ConcentrationMolar Excess of BS2GFinal BS2G ConcentrationReference
In vitro crosslinking of purified proteins> 5 mg/mL10-fold0.25 - 5 mM[3]
In vitro crosslinking of purified proteins< 5 mg/mL20- to 50-fold0.25 - 5 mM[3]
Crosslinking in cell lysatesVariableTitration recommended0.1 - 2 mM[6]

Table 2: Recommended Reaction Times and Temperatures

TemperatureReaction TimeNotesReference
Room Temperature30 - 60 minutesStandard condition for most applications.[3]
4°C (on ice)2 hoursSlower reaction rate, may be preferable for labile complexes.[3]

Table 3: Compatible and Incompatible Buffer Components

Buffer TypeExamplesCompatibility with BS2G
Phosphate Buffers PBS, Sodium PhosphateCompatible
HEPES Buffers HEPESCompatible
Bicarbonate/Carbonate Buffers Sodium BicarbonateCompatible
Borate Buffers Boric AcidCompatible
Amine-containing Buffers Tris, GlycineIncompatible (will quench the reaction)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis Protein_Sample Protein Sample in Amine-Free Buffer Crosslinking Add BS2G to Protein (e.g., 30-60 min at RT) Protein_Sample->Crosslinking BS2G_Prep Prepare Fresh BS2G Solution BS2G_Prep->Crosslinking Quenching Quench Reaction (e.g., Tris or Glycine) Crosslinking->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE Mass_Spec Mass Spectrometry Quenching->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot chemical_reaction cluster_reactants Reactants cluster_product Product BS2G BS2G (Sulfo-NHS ester) Crosslinked_Complex Covalently Crosslinked Protein Complex BS2G->Crosslinked_Complex + Protein1 Protein 1 (Primary Amine) Protein1->Crosslinked_Complex + Protein2 Protein 2 (Primary Amine) Protein2->Crosslinked_Complex signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Dimerization & Autophosphorylation (BS2G can trap dimer) Ligand Ligand (e.g., EGF) Ligand->Receptor Binding GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Translocation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

References

Unveiling Protein Architectures: Application Notes and Protocols for BS2G Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bis(Sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive crosslinking agent, in the study of protein complexes. BS2G is a valuable tool for capturing and analyzing both stable and transient protein-protein interactions, providing crucial insights into cellular signaling, protein function, and drug discovery.

Introduction to BS2G Crosslinking

BS2G is a water-soluble, non-cleavable, and membrane-impermeable crosslinker.[1] Its water-solubility allows for reactions to be conducted in aqueous buffers at or near physiological pH, minimizing protein denaturation.[2] The Sulfo-NHS esters at both ends of its 7.7 Å spacer arm react specifically with primary amines, such as the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[3][4] This defined spacer length acts as a "molecular ruler," providing distance constraints that are invaluable for computational modeling of protein and protein complex structures.[5] The membrane impermeability of BS2G makes it particularly well-suited for studying cell surface protein interactions.[6]

Key Features of BS2G:

PropertyDescriptionReference(s)
Alternative Names Sulfo-DSG, Bis(Sulfosuccinimidyl) glutarate
Molecular Formula C13H12N2O14S2Na2
Molecular Weight 530.35 Da
Spacer Arm Length 7.7 Å[4]
Reactivity Primary amines (e.g., lysine, N-terminus)[6]
Optimal pH Range 7.0 - 9.0[6]
Solubility Water-soluble[2]
Cell Permeability No[6]
Cleavability Non-cleavable[2]

Applications in Studying Protein Complexes

BS2G crosslinking, coupled with mass spectrometry (XL-MS), is a powerful technique for:

  • Mapping Protein-Protein Interaction Interfaces: Identifying the specific regions of contact between interacting proteins.[7]

  • Determining the Stoichiometry of Subunits in a Complex: Elucidating the number of each protein subunit within a larger complex.

  • Capturing Transient or Weak Interactions: Stabilizing fleeting interactions that are often missed by other methods.[7]

  • Probing Conformational Changes: By using deuterated (heavy) and non-deuterated (light) isotopes of BS2G, quantitative crosslinking mass spectrometry (QCLMS) can be employed to study changes in protein conformation and complex assembly under different conditions.[8][9]

Experimental Workflow

A typical BS2G crosslinking experiment followed by mass spectrometry analysis involves several key steps, as illustrated in the workflow diagram below.

BS2G_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Downstream Analysis Protein_Complex Purified Protein Complex Incubation Incubation (e.g., 30-60 min, RT) Protein_Complex->Incubation Add BS2G BS2G BS2G Crosslinker BS2G->Incubation Quenching Quenching (e.g., Tris, Glycine) Incubation->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Digestion In-gel or In-solution Digestion (e.g., Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MS->Data_Analysis

Caption: General experimental workflow for BS2G crosslinking of protein complexes.

Detailed Experimental Protocols

General BS2G Crosslinking Protocol

This protocol provides a starting point for crosslinking a purified protein complex. Optimization of protein and crosslinker concentrations, as well as incubation time, may be necessary for each specific system.

Materials:

  • Purified protein complex in an amine-free buffer (e.g., PBS, HEPES, MOPS) at pH 7.0-8.0.

  • BS2G crosslinker (store desiccated at -20°C).

  • Amine-free reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • SDS-PAGE reagents and equipment.

Procedure:

  • Equilibrate BS2G: Allow the vial of BS2G to warm to room temperature before opening to prevent condensation.

  • Prepare BS2G Stock Solution: Immediately before use, dissolve BS2G in the reaction buffer to a final concentration of 25-50 mM. For example, dissolve 10 mg of BS2G in 350 µL of 25 mM Sodium Phosphate, pH 7.4. BS2G is susceptible to hydrolysis, so the stock solution should be used promptly.

  • Set up Crosslinking Reaction: In a microcentrifuge tube, combine the purified protein complex with the reaction buffer to a final protein concentration of 1-10 µM.

  • Initiate Crosslinking: Add the BS2G stock solution to the protein sample to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of crosslinker over the protein. For example, for a 10 µM protein solution, add BS2G to a final concentration of 200-500 µM.

  • Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive protein complexes, the incubation can be performed on ice, potentially with a longer incubation time.

  • Quench the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1 M Tris-HCl to a final concentration of 50 mM). Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with and consume any excess BS2G.

  • Analyze Crosslinking Efficiency: Analyze the crosslinked sample by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked subunits of the complex.

Sample Preparation for Mass Spectrometry

Following the confirmation of successful crosslinking by SDS-PAGE, the sample can be prepared for mass spectrometry analysis to identify the crosslinked peptides.

Procedure:

  • In-gel Digestion:

    • Run the crosslinked sample on an SDS-PAGE gel.

    • Excise the gel band(s) corresponding to the crosslinked complex.

    • Destain the gel pieces.

    • Reduce the proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins overnight with a protease such as trypsin.

    • Extract the peptides from the gel pieces.

  • In-solution Digestion:

    • Denature the crosslinked protein sample (e.g., with 8 M urea).

    • Reduce and alkylate the proteins as described above.

    • Dilute the sample to reduce the urea concentration to less than 2 M.

    • Digest the proteins with trypsin overnight.

  • Desalting and Enrichment:

    • Desalt the digested peptides using a C18 StageTip or similar reversed-phase chromatography method.

    • For complex samples, it may be beneficial to enrich for crosslinked peptides using size-exclusion chromatography, as crosslinked peptides are generally larger than linear peptides.[10]

  • LC-MS/MS Analysis:

    • Analyze the prepared peptides by LC-MS/MS using a high-resolution mass spectrometer.

    • Utilize a data-dependent acquisition method that preferentially fragments higher-charge-state precursor ions, as crosslinked peptides are often more highly charged.

Data Analysis

Specialized software is required to identify the crosslinked peptides from the complex MS/MS data. These programs can identify spectra that correspond to two peptides covalently linked by BS2G. Examples of such software include pLink, xQuest, and MaxLynx. The output of this analysis is a list of identified crosslinked residue pairs, which can be used to infer structural information about the protein complex.

Quantitative Data Presentation

Quantitative crosslinking mass spectrometry (QCLMS) can provide insights into the dynamics of protein complexes. By using light (d0) and heavy (d4) isotopic forms of BS2G, the relative abundance of specific crosslinks under different conditions can be determined.[8] The following table provides an illustrative example of how such data can be presented.

Table 1: Quantitative Analysis of BS2G Crosslinks in a Hypothetical Kinase-Substrate Complex

Crosslink IDProtein 1Residue 1Protein 2Residue 2Condition 1 (d0/d4 Ratio)Condition 2 (d0/d4 Ratio)Fold Change (Cond 2 / Cond 1)
XL-01KinaseK45KinaseK1211.05 ± 0.121.08 ± 0.151.03
XL-02KinaseK150SubstrateK780.98 ± 0.093.25 ± 0.413.32
XL-03KinaseK155SubstrateK851.10 ± 0.143.51 ± 0.383.19
XL-04SubstrateK25SubstrateK921.02 ± 0.110.95 ± 0.130.93

Condition 1: Kinase + Substrate; Condition 2: Kinase + Substrate + Activator. Ratios represent the relative abundance of the crosslink in the two states.

Signaling Pathway Illustration: A Hypothetical Kinase Cascade

BS2G crosslinking can be a powerful tool to map the interactions within a signaling pathway. The following diagram illustrates a generic kinase cascade and how BS2G could be used to identify protein-protein interactions at each step.

Kinase_Cascade cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Interaction captured by BS2G Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation Substrate Substrate Protein Kinase3->Substrate Interaction captured by BS2G TF Transcription Factor Substrate->TF Translocation Ligand Ligand Ligand->Receptor

Caption: Hypothetical kinase signaling pathway illustrating points of protein-protein interaction that can be studied with BS2G.

In this hypothetical pathway, BS2G crosslinking could be used to:

  • Confirm the interaction between the activated receptor and Kinase 1. By crosslinking cell lysates after ligand stimulation and identifying crosslinked peptides between the receptor and Kinase 1, this interaction can be mapped.

  • Identify the binding interface between Kinase 3 and its Substrate Protein. This would provide structural details of this key interaction in the cascade.

Chemical Structure and Reaction Mechanism of BS2G

BS2G_Reaction cluster_structure BS2G Chemical Structure cluster_reaction Reaction with Primary Amine BS2G_struct Reactants BS2G + Protein-NH2 Product Protein-NH-CO-(CH2)3-CO-NH-Protein' + 2 Sulfo-NHS Reactants->Product pH 7-9

Caption: Chemical structure of BS2G and its reaction with primary amines.

The reaction proceeds via nucleophilic acyl substitution, where the primary amine of a protein attacks one of the carbonyl carbons of the Sulfo-NHS ester groups of BS2G. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide (Sulfo-NHS). The second Sulfo-NHS ester group then reacts with a primary amine on another protein (or the same protein) to complete the crosslink.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no crosslinking efficiency - Inactive BS2G due to hydrolysis.- Suboptimal buffer conditions (contains primary amines).- Insufficient crosslinker concentration.- No available/accessible primary amines on the protein surface.- Use fresh, properly stored BS2G.- Ensure the reaction buffer is free of amines (e.g., Tris, glycine).- Perform a titration of BS2G concentration.- Try a different crosslinker with a different spacer arm length or reactivity.
Protein precipitation - High crosslinker concentration leading to extensive, non-specific crosslinking and aggregation.- Reduce the molar excess of BS2G.- Optimize the protein concentration.
Smearing on SDS-PAGE gel - Excessive crosslinking leading to a heterogeneous mixture of crosslinked species.- Reduce the incubation time and/or the BS2G concentration.
No identification of crosslinked peptides by MS - Low abundance of crosslinked peptides.- Inefficient fragmentation of crosslinked peptides.- Incorrect data analysis parameters.- Enrich for crosslinked peptides (e.g., by SEC).- Optimize MS acquisition parameters for crosslinked peptides.- Use appropriate software and search parameters for crosslink identification.

References

Application Notes and Protocols for Cell Surface Protein Crosslinking with BS2G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis(sulfosuccinimidyl) glutarate (BS2G) for the covalent crosslinking of cell surface proteins. This technique is invaluable for studying protein-protein interactions, receptor dimerization, and the organization of protein complexes in their native cellular environment. The protocols provided herein are intended to serve as a starting point for experimental design and can be optimized to suit specific cell types and research questions.

Introduction to BS2G Crosslinking

BS2G is a water-soluble, membrane-impermeable, homobifunctional crosslinker.[1][2] Its water solubility allows for reactions to be conducted in physiological buffers, preserving the native conformation of cell surface proteins.[2] The sulfonate groups on the N-hydroxysuccinimide (NHS) esters render the molecule unable to cross the cell membrane, ensuring that crosslinking is restricted to extracellular and membrane-spanning proteins.[2]

BS2G reacts with primary amines (the N-terminus of proteins and the side chains of lysine residues) to form stable amide bonds.[3] With a spacer arm length of 7.7 Å, BS2G is well-suited for capturing both stable and transient protein interactions where the reactive amine groups are in close proximity.[1] The resulting crosslinked complexes can be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify interacting partners and map interaction interfaces.[2][4]

Key Applications of BS2G in Cell Biology

  • Mapping Protein-Protein Interactions: Identify novel and known interaction partners of a target cell surface protein.

  • Studying Receptor Dimerization and Oligomerization: Investigate the formation of receptor complexes upon ligand binding or other stimuli.

  • Analyzing the Topology of Membrane Protein Complexes: Gain insights into the spatial arrangement of subunits within a multi-protein complex.

  • Capturing Transient Interactions: Stabilize fleeting interactions that are difficult to detect by other methods like co-immunoprecipitation.[5]

  • Structural Biology: Provide distance constraints for computational modeling of protein complexes.[2]

Comparison of BS2G with the Commonly Used Crosslinker BS3

FeatureBS2G (Bis(sulfosuccinimidyl) glutarate)BS3 (Bis(sulfosuccinimidyl) suberate)
Full Name Bis(sulfosuccinimidyl) glutarateBis(sulfosuccinimidyl) suberate
Molecular Weight 530.35 Da[1]572.43 Da
Spacer Arm Length 7.7 Å[1]11.4 Å
Reactive Groups Sulfo-NHS estersSulfo-NHS esters
Target Functional Group Primary amines (-NH2)Primary amines (-NH2)
Water Solubility HighHigh[6]
Membrane Permeability Impermeable[2]Impermeable[6]
Cleavability Non-cleavableNon-cleavable
Primary Application Crosslinking of proteins in close proximityCrosslinking of proteins with slightly larger distances between reactive sites

Experimental Protocols

General Considerations and Optimization

Successful crosslinking experiments with BS2G require careful optimization of several parameters. The optimal conditions will vary depending on the cell type, the abundance of the target protein, and the nature of the protein-protein interaction being investigated.

Key parameters to optimize include:

  • BS2G Concentration: A concentration range of 0.25-5 mM is a good starting point.[7] Higher concentrations can lead to non-specific crosslinking and the formation of large, insoluble aggregates, while lower concentrations may not be sufficient to capture the desired interactions.[8]

  • Incubation Time: Reaction times typically range from 30 minutes to 2 hours.[7] Shorter incubation times can minimize non-specific crosslinking, while longer times may be necessary for detecting weak or transient interactions.

  • Temperature: Reactions are commonly performed at room temperature or on ice (4°C).[1] Performing the reaction on ice can help to slow down cellular processes and reduce non-specific interactions.

  • Cell Density: A higher cell density is generally preferred as it increases the concentration of target proteins and reduces the amount of BS2G required. A typical starting point is a cell suspension of approximately 25 x 10^6 cells/mL.[7]

  • Buffer Composition: Use a buffer free of primary amines, such as Phosphate-Buffered Saline (PBS) or HEPES-Buffered Saline (HBS), at a pH of 7.2-8.0.[9] Amine-containing buffers like Tris will quench the reaction.

Table of Recommended Starting Conditions for Optimization:

ParameterRangeNotes
BS2G Concentration 0.5 - 2 mMTest a gradient of concentrations to find the optimal balance between crosslinking efficiency and non-specific aggregation.
Incubation Time 30 - 60 minutesShorter times are preferable to minimize artifacts.
Temperature 4°C or Room Temperature4°C is recommended to preserve the integrity of cell surface complexes.
Cell Density 1 x 10^7 to 5 x 10^7 cells/mLHigher densities can improve crosslinking efficiency.
Quenching Agent 20-50 mM Tris-HCl or GlycineEssential to stop the crosslinking reaction.
Protocol for BS2G Crosslinking of Adherent Mammalian Cells

This protocol provides a step-by-step guide for crosslinking cell surface proteins on adherent mammalian cells grown in culture plates.

Materials:

  • Adherent mammalian cells grown to 80-90% confluency

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • BS2G crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for preparing stock solution)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Ice-cold PBS

  • Cell scraper

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.[7]

  • BS2G Preparation:

    • Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Immediately before use, prepare a 10-25 mM stock solution of BS2G in anhydrous DMSO or directly in amine-free buffer like PBS. BS2G is moisture-sensitive, so prolonged storage of the stock solution is not recommended.[10]

  • Crosslinking Reaction:

    • Add the BS2G stock solution to the cells in PBS to achieve the desired final concentration (e.g., 1 mM). Gently swirl the plate to ensure even distribution.

    • Incubate the plate on a rocker at 4°C for 30 minutes.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 15 minutes at 4°C with gentle agitation.[7]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold Lysis Buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

  • Downstream Analysis:

    • Centrifuge the lysate to pellet cell debris.

    • The supernatant containing the crosslinked protein complexes is now ready for downstream analysis such as immunoprecipitation, SDS-PAGE, and Western blotting, or for further processing for mass spectrometry.

Protocol for BS2G Crosslinking of Suspension Cells

This protocol is adapted for cells grown in suspension.

Materials:

  • Suspension cells

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • BS2G crosslinker

  • Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for preparing stock solution)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet three times with ice-cold PBS to remove any amine-containing components from the culture medium.[7]

    • Resuspend the cells in PBS at the desired density (e.g., 25 x 10^6 cells/mL).[7]

  • BS2G Preparation:

    • Follow the same procedure as described in the protocol for adherent cells.

  • Crosslinking Reaction:

    • Add the BS2G stock solution to the cell suspension to achieve the desired final concentration.

    • Incubate the tube on a rotator or rocker at 4°C for 30 minutes.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM.[7]

    • Incubate for 15 minutes at 4°C with gentle agitation.[7]

  • Cell Lysis:

    • Centrifuge the cells to pellet them.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Downstream Analysis:

    • Proceed with the same steps as described for adherent cells.

Analysis of Crosslinked Products

SDS-PAGE and Western Blotting

The simplest method to visualize the results of a crosslinking experiment is to separate the protein complexes by SDS-PAGE and detect the proteins of interest by Western blotting. Crosslinked complexes will appear as higher molecular weight bands compared to the monomeric protein.

Mass Spectrometry

For a more comprehensive analysis and to identify unknown interaction partners, mass spectrometry is the method of choice.[4] The general workflow involves:

  • Immunoprecipitation (Optional): Enrich for the protein of interest and its crosslinked partners.

  • Protein Digestion: The crosslinked protein complexes are digested into smaller peptides, typically using trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify the crosslinked peptides and the proteins from which they originated.

Visualizing Experimental Workflows and Signaling Pathways

General BS2G Crosslinking Workflow

BS2G_Workflow start Start: Live Cells wash Wash cells with amine-free buffer (e.g., PBS) start->wash add_bs2g Add BS2G to final concentration (0.25-5 mM) wash->add_bs2g incubate Incubate at 4°C or RT (30-60 min) add_bs2g->incubate quench Quench with Tris or Glycine incubate->quench lyse Lyse cells to extract proteins quench->lyse analysis Downstream Analysis lyse->analysis sds_page SDS-PAGE & Western Blot analysis->sds_page ms Mass Spectrometry analysis->ms

Caption: General workflow for cell surface protein crosslinking with BS2G.

Investigating Receptor Dimerization and Signaling

BS2G crosslinking can be employed to study the dimerization of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which is often a critical step in signal transduction. For instance, the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding can be captured using a similar membrane-impermeable crosslinker, BS3.[11] This approach can be adapted using BS2G to investigate various receptor systems.

Example: Hypothetical Growth Factor Receptor Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway initiated by the dimerization of a growth factor receptor, which could be investigated using BS2G crosslinking to confirm the interaction between the receptor monomers and their association with downstream signaling molecules.

Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) Receptor_Monomer1 Receptor Monomer 1 Ligand->Receptor_Monomer1 Receptor_Monomer2 Receptor Monomer 2 Ligand->Receptor_Monomer2 Receptor_Dimer Receptor Dimer (Crosslinkable with BS2G) Receptor_Monomer1->Receptor_Dimer Receptor_Monomer2->Receptor_Dimer Adaptor Adaptor Protein Receptor_Dimer->Adaptor Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Gene_Expression Gene Expression (Cellular Response) Nucleus->Gene_Expression

Caption: Hypothetical growth factor receptor signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
No or low crosslinking efficiency BS2G concentration is too low.Increase the concentration of BS2G in increments.
Incubation time is too short.Increase the incubation time.
BS2G has hydrolyzed.Prepare fresh BS2G solution immediately before use.
Buffer contains primary amines.Use an amine-free buffer such as PBS or HEPES.
High molecular weight smears or aggregates BS2G concentration is too high.Decrease the concentration of BS2G.
Incubation time is too long.Decrease the incubation time.
Loss of antibody recognition in Western blot The crosslinking has modified the epitope.Use a different antibody that recognizes a different epitope on the target protein.
High background in downstream applications Inefficient quenching.Ensure complete quenching by using an adequate concentration of Tris or glycine.
Non-specific binding to beads (in IP).Pre-clear the lysate and use appropriate blocking agents.

References

BS2G Crosslinker: Application Notes and Protocols for Structural Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to BS2G Crosslinking

Bis(sulfosuccinimidyl) glutarate (BS2G) is a homobifunctional, amine-reactive crosslinking agent widely employed in structural biology to elucidate protein-protein interactions and probe the architecture of protein complexes. Its key characteristics make it a valuable tool for researchers. BS2G is water-soluble, non-cleavable, and membrane-impermeable, which makes it particularly suitable for crosslinking proteins in aqueous environments, including cell surface proteins, without permeating the cell membrane.[1] The molecule features two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 7.7 Å spacer arm.[2] These sulfo-NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-termini of proteins, at a physiological pH range of 7 to 9, forming stable amide bonds.[1] This covalent linkage provides distance constraints that are critical for computational modeling and the structural determination of proteins and their complexes.

The primary application of BS2G is in conjunction with mass spectrometry (MS), a technique known as crosslinking-mass spectrometry (XL-MS). This powerful combination allows for the identification of interacting proteins and the specific residues at the interaction interface. By providing spatial constraints, XL-MS data can complement high-resolution structural methods like X-ray crystallography and cryo-electron microscopy (cryo-EM), especially for large, flexible, or transient protein complexes.

Key Features and Applications of BS2G

  • Probing Protein-Protein Interactions: BS2G is instrumental in identifying and mapping the interaction sites between proteins in a complex.

  • Structural Elucidation of Protein Complexes: The distance constraints provided by BS2G crosslinks are valuable for building and refining 3D models of protein complexes.

  • Analysis of Cell Surface Proteins: Due to its membrane impermeability, BS2G is an excellent choice for studying the interactions of proteins on the exterior of a cell.

  • Compatibility with Mass Spectrometry: BS2G is well-suited for XL-MS workflows, enabling the precise identification of crosslinked peptides.

Quantitative Data for Experimental Design

Successful crosslinking experiments with BS2G depend on the careful optimization of several parameters. The following tables summarize typical reaction conditions compiled from various protocols and studies to guide experimental design.

Table 1: BS2G Crosslinking Reaction Conditions

ParameterRecommended RangeNotes
Protein Concentration 5 - 25 µMHigher concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.[3][4]
Crosslinker:Protein Molar Ratio 10:1 to 100:1The optimal ratio should be determined empirically for each system. Higher ratios increase crosslinking efficiency but also the risk of non-specific modifications.[3][5]
BS2G Final Concentration 0.5 - 5 mMThis should be optimized based on the protein concentration and desired level of crosslinking.[2]
Reaction Buffer Phosphate, HEPES, or Bicarbonate buffersAmine-free buffers are essential to avoid quenching the NHS-ester reaction.[2][6]
pH 7.0 - 9.0The reaction is most efficient in this pH range.[1]
Incubation Temperature 4°C to Room Temperature (20-25°C)Room temperature reactions are typically faster. Reactions on ice may require longer incubation times.[2]
Incubation Time 30 minutes - 2 hoursShorter times can minimize non-specific crosslinking. The optimal time should be determined experimentally.[2][7]
Quenching Reagent Tris or Ammonium BicarbonateAdded to stop the reaction by consuming unreacted BS2G.[2][8]
Quenching Concentration 20 - 60 mMA sufficient molar excess is needed to effectively quench the reaction.[2]

Experimental Protocols

Protocol 1: General Crosslinking of a Purified Protein Complex with BS2G

This protocol provides a general workflow for crosslinking a purified protein complex prior to analysis by SDS-PAGE or mass spectrometry.

Materials:

  • Purified protein complex in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5)

  • BS2G crosslinker

  • Anhydrous DMSO (for preparing BS2G stock)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Reaction tubes

Procedure:

  • Sample Preparation:

    • Prepare the purified protein complex at a concentration of 5-10 µM in an amine-free buffer such as 20 mM HEPES, pH 7.5.[3]

    • Equilibrate the vial of BS2G to room temperature before opening to prevent moisture condensation.[2]

  • BS2G Stock Solution Preparation:

    • Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving it in anhydrous DMSO.[8] For example, dissolve 10 mg of BS2G in 377 µL of DMSO.

  • Crosslinking Reaction:

    • Add the BS2G stock solution to the protein sample to achieve the desired final crosslinker concentration (typically a 10- to 100-fold molar excess over the protein).[3][5] For a 50-fold molar excess with a 10 µM protein solution, add 10 µL of 50 mM BS2G to 990 µL of the protein sample.

    • Mix gently by pipetting.

    • Incubate the reaction at room temperature for 30-60 minutes.[2]

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. For example, add 20 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted BS2G is quenched.[2]

  • Analysis:

    • The crosslinked sample is now ready for analysis by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.

    • For mass spectrometry analysis, proceed to Protocol 2.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of BS2G-Crosslinked Proteins

This protocol outlines the steps for digesting the crosslinked protein complex and preparing the peptides for LC-MS/MS analysis.

Materials:

  • Crosslinked and quenched protein sample (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin columns

  • Acetonitrile (ACN)

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the crosslinked sample to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample 5 to 10-fold with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 2% ACN, 0.1% formic acid.

    • Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

Table 2: Example LC-MS/MS Parameters for BS2G Crosslinked Peptide Analysis

ParameterSetting
LC Column C18 reversed-phase, 75 µm ID x 15-25 cm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 60-120 minutes
Flow Rate 200-300 nL/min
MS Instrument High-resolution Orbitrap or TOF instrument
MS1 Resolution 60,000 - 120,000
MS2 Resolution 15,000 - 30,000
Activation Type HCD or CID
Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis Workflow

The analysis of XL-MS data requires specialized software to identify the crosslinked peptides from the complex MS/MS spectra.

General Workflow:

  • Peak List Generation: Convert the raw mass spectrometry data into a peak list format (e.g., .mgf or .mzML).

  • Database Searching: Use a specialized crosslinking search engine to identify the crosslinked peptides. Popular software includes MeroX, XlinkX, pLink, and Kojak.

  • Search Parameters:

    • Specify the crosslinker (BS2G) and its mass modification.

    • Define the enzyme (e.g., Trypsin) and the number of allowed missed cleavages.

    • Set precursor and fragment ion mass tolerances.

    • Specify variable modifications (e.g., methionine oxidation) and fixed modifications (e.g., cysteine carbamidomethylation).

  • Validation and Filtering: Filter the identified crosslinked peptides based on a false discovery rate (FDR) to ensure high confidence in the results.

  • Visualization and Interpretation: Visualize the identified crosslinks on protein structures or interaction networks to gain biological insights.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for BS2G Crosslinking and Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis protein_complex Purified Protein Complex crosslinking Incubation (30-60 min, RT) protein_complex->crosslinking bs2g BS2G Crosslinker bs2g->crosslinking quenching Quenching (e.g., Tris) crosslinking->quenching digestion Reduction, Alkylation, & Tryptic Digestion quenching->digestion desalting C18 Desalting digestion->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms data_analysis Data Analysis (e.g., MeroX, XlinkX) lc_ms->data_analysis visualization Structural Visualization data_analysis->visualization

Caption: BS2G crosslinking-mass spectrometry workflow.

Signaling Pathway Example: Insulin Receptor Activation

BS2G can be used to study the conformational changes in the insulin receptor upon insulin binding. The following diagram illustrates a simplified model of this signaling pathway.

insulin_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular insulin Insulin receptor Insulin Receptor (Inactive Dimer) insulin->receptor Binding active_receptor Active Receptor (Conformational Change) receptor->active_receptor Induces autophosphorylation Autophosphorylation of Tyrosine Kinase Domains active_receptor->autophosphorylation irs IRS Protein Docking & Phosphorylation autophosphorylation->irs downstream Downstream Signaling Cascades irs->downstream

Caption: Simplified insulin receptor activation pathway.

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using BS2G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[1] An ADC is composed of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The choice of linker is critical as it influences the stability, pharmacokinetics, and mechanism of drug release of the ADC.[2]

This document provides detailed application notes and protocols for the synthesis of ADCs using Bis(sulfosuccinimidyl) glutarate (BS2G) as a crosslinker. BS2G is a homobifunctional, amine-reactive, water-soluble, and non-cleavable linker.[3][] Its water-solubility allows for conjugation reactions to be performed in aqueous solutions under physiological conditions, which is beneficial for maintaining the integrity of the antibody.[3] The non-cleavable nature of the BS2G linker results in an ADC that, upon internalization into the target cell, releases the payload after the complete degradation of the antibody in the lysosome.

Principle of the Method

The synthesis of an ADC using BS2G involves the formation of stable amide bonds between the linker and primary amine groups present on both the drug-linker moiety and the antibody.[5] The primary targets for conjugation on the antibody are the ε-amino groups of lysine residues. To ensure controlled conjugation and prevent self-conjugation of the antibody or the drug, a two-step sequential approach is recommended.

First, an amine-containing drug or a drug-linker construct with a terminal primary amine is reacted with an excess of BS2G. This reaction results in the formation of a drug-linker intermediate with a reactive N-hydroxysuccinimide (NHS) ester. The excess BS2G is then removed, and the purified drug-linker-NHS ester is subsequently reacted with the monoclonal antibody. The NHS ester on the drug-linker reacts with the primary amines (lysine residues) on the antibody surface to form a stable amide bond, yielding the final antibody-drug conjugate.

Materials and Reagents

  • Monoclonal Antibody (mAb)

  • Amine-containing drug or drug-linker

  • BS2G (Bis(sulfosuccinimidyl) glutarate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Borate Buffer (50 mM), pH 8.5

  • Tris Buffer (50 mM), pH 7.5

  • Desalting columns (e.g., Sephadex G-25)

  • Amicon Ultra centrifugal filter units

  • Hydrophobic Interaction Chromatography (HIC) column

  • Size Exclusion Chromatography (SEC) column

Experimental Protocols

Preparation of Amine-Containing Drug-Linker

This protocol assumes the availability of a cytotoxic drug or a drug-linker construct with a primary amine group available for conjugation.

Step 1: Activation of Amine-Containing Drug with BS2G
  • Dissolve the Amine-Containing Drug: Dissolve the amine-containing drug in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare BS2G Solution: Immediately before use, dissolve BS2G in anhydrous DMF or DMSO to a concentration that is in 5 to 10-fold molar excess to the amine-containing drug.

  • Reaction: Add the BS2G solution to the dissolved drug. Let the reaction proceed for 1-2 hours at room temperature with constant stirring.

  • Monitoring (Optional): The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the drug-linker-NHS ester intermediate.

  • Purification: Purify the drug-linker-NHS ester intermediate from excess BS2G and unreacted drug using flash chromatography or preparative HPLC.

Step 2: Conjugation of Drug-Linker-NHS to the Antibody
  • Prepare the Antibody: Exchange the buffer of the antibody solution to a conjugation buffer (e.g., PBS, pH 7.2-7.5) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.

  • Prepare the Drug-Linker-NHS: Dissolve the purified drug-linker-NHS ester in a minimal amount of an organic solvent like DMF or DMSO.

  • Conjugation Reaction: Add the dissolved drug-linker-NHS ester to the antibody solution. The molar ratio of the drug-linker to the antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). A starting point is a 5 to 20-fold molar excess of the drug-linker.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 20-50 mM Tris or lysine to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Step 3: Purification of the Antibody-Drug Conjugate
  • Removal of Unconjugated Drug-Linker: Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column (e.g., G-25) or tangential flow filtration (TFF).

  • Purification of the ADC: Further purify the ADC to remove aggregates and achieve a more homogenous product using Size Exclusion Chromatography (SEC) or Protein A chromatography.

Step 4: Characterization of the Antibody-Drug Conjugate
  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at 280 nm and the wavelength of maximum absorbance for the drug, respectively. The DAR can be calculated using the Beer-Lambert law, correcting for the absorbance of the drug at 280 nm and the antibody at the drug's maximum absorbance.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

    • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weights of the intact ADC species, allowing for a precise determination of the DAR distribution.

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

  • In Vitro Cell Viability Assays:

    • Assess the potency of the ADC by treating target cancer cells and measuring cell viability using assays such as MTT or CellTiter-Glo®.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of ADCs using BS2G. The actual values should be empirically optimized for each specific antibody and drug-linker system.

ParameterValueReference
Drug Activation (Step 1)
Molar Ratio (BS2G:Drug)5:1 to 10:1General bioconjugation principles
Reaction Time1-2 hoursGeneral bioconjugation principles
TemperatureRoom TemperatureGeneral bioconjugation principles
Antibody Conjugation (Step 2)
Molar Ratio (Drug-Linker:Ab)5:1 to 20:1[6]
Antibody Concentration5-10 mg/mL[6]
Reaction Buffer pH7.2 - 8.5
Reaction Time2-4 hours[6]
TemperatureRoom Temperature or 4°C[6]
Characterization
Target Average DAR2 - 4[7]
Monomer Purity (by SEC)>95%Industry standards
Yield50-80%General bioconjugation outcomes

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Drug Activation cluster_step2 Step 2: Antibody Conjugation Drug-NH2 Amine-containing Drug Drug-Linker-NHS Drug-Glutaryl-NHS (Activated Drug) Drug-NH2->Drug-Linker-NHS + BS2G (excess) BS2G BS2G (NHS-Glutaryl-NHS) ADC Antibody-Drug Conjugate (ADC) Drug-Linker-NHS->ADC + Antibody Antibody Antibody (with Lysine-NH2)

Caption: Two-step reaction mechanism for ADC synthesis using BS2G.

Experimental Workflow

experimental_workflow arrow arrow start Start prep_drug Dissolve Amine-Drug in DMF/DMSO start->prep_drug prep_bs2g Dissolve BS2G in DMF/DMSO start->prep_bs2g activate_drug React Drug with Excess BS2G (1-2h, RT) prep_drug->activate_drug prep_bs2g->activate_drug purify_linker Purify Drug-Linker-NHS (HPLC/Flash Chromatography) activate_drug->purify_linker conjugate React Antibody with Drug-Linker-NHS (2-4h, RT or 4°C) purify_linker->conjugate prep_ab Prepare Antibody (Buffer Exchange, Conc. Adjustment) prep_ab->conjugate quench Quench Reaction (Tris/Lysine) conjugate->quench purify_adc Purify ADC (Desalting/SEC/Protein A) quench->purify_adc characterize Characterize ADC (DAR, Purity, Potency) purify_adc->characterize end End characterize->end

Caption: Experimental workflow for BS2G-mediated ADC synthesis.

ADC Quality Control Logic

qc_logic raw_materials Raw Materials Antibody Amine-Drug BS2G in_process In-Process Controls Drug Activation Monitoring Conjugation Reaction Monitoring raw_materials->in_process Synthesis final_product Final Product Release Testing DAR Determination (UV, HIC, MS) Purity & Aggregation (SEC) In Vitro Potency Assay Endotoxin Levels in_process->final_product Purification

Caption: Key quality control checkpoints in ADC development.

References

BS2G Crosslinker: Application Notes and Protocols for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bis(sulfosuccinimidyl) glutarate (BS2G), a homobifunctional, amine-reactive, water-soluble, and non-cleavable crosslinker, in proteomics applications. BS2G is a valuable tool for studying protein-protein interactions, protein complex topology, and protein conformation. Its membrane impermeability makes it particularly suitable for probing cell surface protein interactions.

Introduction to BS2G Crosslinker

BS2G is a chemical crosslinking agent that covalently links proteins that are in close proximity. It possesses two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of a 7.7 Å spacer arm. These sulfo-NHS esters react specifically and efficiently with primary amines, such as the side chain of lysine residues and the N-termini of proteins, at a pH range of 7-9 to form stable amide bonds.[1][2][3][4][5]

The key features of the BS2G crosslinker include:

  • Homobifunctional: Contains two identical reactive groups.[2][3][4][5]

  • Amine-reactive: Targets primary amines (lysine, protein N-termini).[1][2][3][4][5]

  • Water-soluble: The presence of sulfo groups enhances its solubility in aqueous buffers, eliminating the need for organic solvents that can perturb protein structure.[1][2][3][4][5]

  • Non-cleavable: The spacer arm is resistant to cleavage under standard mass spectrometry conditions.[3][5]

  • Membrane-impermeable: The charged sulfo groups prevent the crosslinker from crossing the cell membrane, making it ideal for studying cell surface protein interactions.[3][5]

BS2G is often used in conjunction with its deuterated analog, BS2G-d4, for quantitative crosslinking mass spectrometry (XL-MS) studies. The mass difference between the light (d0) and heavy (d4) versions of the crosslinker allows for the relative quantification of protein interactions under different conditions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the BS2G crosslinker.

Table 1: Chemical and Physical Properties of BS2G

PropertyValueReference
Full Chemical NameBis(sulfosuccinimidyl) glutarate[4]
Molecular Weight (d0)530.35 Da[4]
Spacer Arm Length7.7 Å[4]
Reactive GroupsSulfo-NHS esters[3][5]
Reactivity TargetPrimary amines (e.g., Lysine)[1][2]
SolubilityWater-soluble[1][2][3][4][5]
CleavabilityNon-cleavable[3][5]
Membrane PermeabilityImpermeable[3][5]

Table 2: Mass Modifications in Mass Spectrometry Analysis

Type of ModificationMass Addition (Da)Description
Monolink (hydrolyzed) 116.0477One end of BS2G reacts with a primary amine, and the other end is hydrolyzed.
Monolink (unhydrolyzed) 287.0366One end of BS2G reacts with a primary amine, and the other sulfo-NHS ester remains intact (less common).
Loop-link 98.0371Both ends of BS2G react with two different primary amines within the same peptide.
Inter-peptide/Inter-protein Crosslink 98.0371Both ends of BS2G react with primary amines on two different peptides.

Note: The mass additions are calculated based on the chemical formula of the glutarate spacer arm after the reaction and loss of the sulfo-NHS groups.

Experimental Protocols

This section provides detailed protocols for common applications of the BS2G crosslinker in proteomics.

Protocol for Crosslinking of Purified Protein Complexes

This protocol is adapted from a study on the crosslinking of proteasomal complexes.[6]

Materials:

  • Purified protein complex (e.g., 1 mg/mL)

  • BS2G crosslinker

  • Crosslinking buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • DMSO (anhydrous)

  • Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

  • SDS-PAGE reagents and equipment

Procedure:

  • Buffer Exchange: Dialyze the purified protein complex against the crosslinking buffer overnight at 4°C to remove any amine-containing buffers.

  • Prepare BS2G Stock Solution: Immediately before use, dissolve BS2G in anhydrous DMSO to a final concentration of 50 mM.

  • Crosslinking Reaction:

    • Bring the protein sample to room temperature.

    • Add the BS2G stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM). A typical starting point is a 20 to 50-fold molar excess of crosslinker to protein.

    • Incubate the reaction mixture for 60 minutes at room temperature.

  • Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM Tris to quench the unreacted BS2G. Incubate for 15 minutes at room temperature.

  • Analyze Crosslinking Efficiency: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. A non-crosslinked control should be run in parallel.

  • Sample Preparation for Mass Spectrometry: The crosslinked sample is now ready for downstream processing for mass spectrometry analysis, which typically involves reduction, alkylation, and enzymatic digestion.

Protocol for In-Vivo Crosslinking of Cell Surface Proteins

This protocol is a general guideline for using the membrane-impermeable BS2G to crosslink proteins on the surface of intact cells.

Materials:

  • Adherent or suspension cells

  • BS2G crosslinker

  • PBS (Phosphate-Buffered Saline, amine-free)

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Cell lysis buffer (RIPA or similar, amine-free)

  • Protease inhibitor cocktail

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to 80-90% confluency.

    • For suspension cells, harvest cells and wash twice with ice-cold PBS.

  • Crosslinking Reaction:

    • Wash adherent cells twice with ice-cold PBS.

    • Resuspend suspension cells in ice-cold PBS.

    • Add freshly prepared BS2G in PBS to the cells to a final concentration of 1-5 mM.

    • Incubate on ice for 30-60 minutes with gentle agitation.

  • Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes on ice.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

    • Lyse the cells using an appropriate lysis buffer containing a protease inhibitor cocktail.

  • Protein Analysis: The cell lysate containing the crosslinked proteins can be analyzed by SDS-PAGE and Western blotting, or further processed for mass spectrometry analysis.

Protocol for Quantitative Crosslinking using BS2G-d0/d4

This protocol enables the relative quantification of protein-protein interactions between two different states.

Materials:

  • BS2G-d0 and BS2G-d4 crosslinkers

  • Protein samples representing two different conditions (e.g., treated vs. untreated)

  • All materials listed in Protocol 3.1.

Procedure:

  • Sample Preparation: Prepare the two protein samples in parallel, ensuring they are in the same amine-free buffer.

  • Crosslinking:

    • Crosslink one sample with BS2G-d0 as described in Protocol 3.1.

    • Simultaneously, crosslink the other sample with BS2G-d4 using the same concentration and reaction conditions.

  • Quenching: Quench both reactions with quenching buffer as described previously.

  • Sample Pooling: Combine the two crosslinked samples in a 1:1 ratio.

  • Mass Spectrometry Analysis: Process the pooled sample for mass spectrometry. During data analysis, crosslinked peptide pairs will appear as doublets with a mass difference of 4 Da. The ratio of the peak intensities of the light and heavy forms provides a relative measure of the abundance of that specific interaction in the two conditions.

Mass Spectrometry Data Analysis Workflow

The analysis of crosslinking mass spectrometry data requires specialized software to identify the crosslinked peptides.

XL_MS_Workflow cluster_data_analysis Data Analysis Crosslinking Protein Crosslinking (e.g., with BS2G) Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides (Optional, e.g., SEC) Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Peaklist Peaklist Generation (e.g., .mgf, .mzML) LC_MSMS->Peaklist DatabaseSearch Database Search (e.g., pLink 2, MeroX) Peaklist->DatabaseSearch Validation Validation & FDR Calculation DatabaseSearch->Validation StructuralModeling Structural Modeling & Visualization Validation->StructuralModeling

Caption: General workflow for a crosslinking mass spectrometry experiment.

A detailed step-by-step data analysis workflow using pLink 2 is as follows:[1][7]

  • Data Conversion: Convert the raw mass spectrometry data files to a compatible format (e.g., .mgf or .mzML) using software like ProteoWizard's msConvert.

  • Database Preparation: Prepare a FASTA database containing the protein sequences of interest. For complex samples, a species-specific proteome database is used.

  • pLink 2 Search:

    • Launch the pLink 2 software.

    • Create a new task and specify the input spectrum files and the FASTA database.

    • Define the search parameters:

      • Crosslinker: Select BS2G from the predefined list or define it manually (mass = 530.35 Da, reactive sites: K, protein N-terminus).

      • Enzyme: Specify the protease used for digestion (e.g., Trypsin).

      • Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the instrument used.

      • Modifications: Define any fixed (e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine) modifications.

  • Results Analysis:

    • pLink 2 will generate a list of identified crosslinked peptide pairs, along with their scores and false discovery rates (FDR).

    • The results can be visualized to inspect the MS/MS spectra and the fragmentation patterns of the identified crosslinks.

  • Structural Interpretation: The identified distance constraints can be used to model the 3D structure of proteins and protein complexes or to map interaction interfaces.

Application Example: TNF Signaling Pathway

Crosslinking mass spectrometry can be employed to elucidate the protein-protein interaction networks of signaling pathways. The Tumor Necrosis Factor (TNF) signaling pathway, which is crucial in inflammation and immunity, involves a cascade of protein interactions.[8][9]

TNF_Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding & Trimerization TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 K63 Ubiquitination LUBAC LUBAC RIPK1->LUBAC Recruitment LUBAC->RIPK1 M1 Ubiquitination IKK_Complex IKK Complex (NEMO, IKKα, IKKβ) LUBAC->IKK_Complex Recruitment & Activation NFkB NF-κB IKK_Complex->NFkB Phosphorylation & Activation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Transcriptional Regulation

Caption: Simplified representation of the TNF-induced NF-κB signaling pathway.

BS2G crosslinking can be used to capture the transient interactions within the TNFR1 signaling complex. For example, after stimulating cells with TNFα, in-vivo crosslinking with BS2G can covalently link TNFR1 to TRADD, TRADD to TRAF2, and other proximal proteins in the complex. Subsequent mass spectrometry analysis would identify these crosslinked proteins, confirming their direct interaction and providing insights into the stoichiometry and topology of the signaling complex.

Disclaimer: The protocols provided here are intended as general guidelines. Researchers should optimize the experimental conditions for their specific proteins of interest and experimental systems.

References

Application Notes and Protocols for Deuterated BS2G (BS2G-d4) in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, the precise identification and quantification of protein-protein interactions (PPIs) are crucial for understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique for capturing transient and stable protein interactions in their native states.[1][2] Deuterated cross-linkers, such as Bis(Sulfosuccinimidyl) 2,2,4,4-glutarate-d4 (BS2G-d4), offer significant advantages in XL-MS workflows by providing a distinct isotopic signature that simplifies the identification of cross-linked peptides.[3]

BS2G-d4 is a water-soluble, membrane-impermeable, amine-reactive cross-linker.[3] It is the heavy-isotope labeled counterpart to BS2G-d0, containing four deuterium atoms, which results in a 4 Dalton mass shift in mass spectrometry analysis.[3] This isotopic labeling strategy, often referred to as quantitative cross-linking (qXL), allows for the relative quantification of protein-protein interactions under different conditions. By using a 1:1 mixture of BS2G-d0 and BS2G-d4, cross-linked peptides can be readily identified by their characteristic doublet signal in the mass spectrum.[3]

These application notes provide a comprehensive overview of the use of BS2G-d4 in quantitative proteomics, including detailed experimental protocols, data presentation guidelines, and visualizations of experimental workflows and a representative signaling pathway.

Data Presentation

A key outcome of a quantitative cross-linking experiment using BS2G-d4 is the identification and quantification of cross-linked peptides, which reveal the specific residues involved in protein-protein interactions. The data is typically presented in a tabular format to facilitate interpretation and comparison.

Table 1: Representative Quantitative Data for Identified Cross-Linked Peptides. This table showcases a representative dataset of inter-protein cross-links identified in a hypothetical experiment comparing a control and a treated sample using a 1:1 ratio of BS2G-d0 and BS2G-d4. The ratio of the peak intensities of the light (d0) and heavy (d4) labeled peptides provides a quantitative measure of the change in the protein-protein interaction.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Peptide Sequence 1Peptide Sequence 2d0/d4 Ratio (Control)d0/d4 Ratio (Treated)Fold Change
1Protein AK121Protein BK45...VYTNSK......LGFGYK...1.052.152.05
2Protein AK150Protein BK88...AFPLIK......SDIEGK...0.980.52-1.88
3Protein CK78Protein DK201...GEANDK......WQTYIK...1.021.081.06
4Protein EK32Protein FK112...MPQVSK......RIVNLK...0.952.502.63

Experimental Protocols

Protocol 1: In-vitro Cross-linking of a Purified Protein Complex

This protocol describes the cross-linking of a purified protein complex using a mixture of BS2G-d0 and BS2G-d4 to identify interacting subunits.

Materials:

  • Purified protein complex (e.g., 1 mg/mL)

  • BS2G-d0 (non-deuterated)

  • BS2G-d4 (deuterated)

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • DMSO (Dimethyl sulfoxide)

  • Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Prepare Cross-linker Stock Solutions: Prepare fresh 25 mM stock solutions of BS2G-d0 and BS2G-d4 in anhydrous DMSO.

  • Prepare Cross-linker Mix: Combine the BS2G-d0 and BS2G-d4 stock solutions in a 1:1 molar ratio.

  • Cross-linking Reaction:

    • To 100 µL of the purified protein complex (at 1 mg/mL) in Reaction Buffer, add the BS2G-d0/d4 mixture to a final concentration of 1 mM. The optimal cross-linker concentration may need to be determined empirically (typically ranging from 0.5 to 2 mM).

    • Incubate the reaction for 30 minutes at room temperature.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris-HCl and incubate for 15 minutes at room temperature to quench the unreacted cross-linker.

  • SDS-PAGE Analysis (Optional): To verify the cross-linking efficiency, run a small aliquot of the reaction mixture on an SDS-PAGE gel. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked protein subunits.

  • Sample Preparation for Mass Spectrometry:

    • Denature the cross-linked proteins by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds with 10 mM DTT for 30 minutes at 37°C.

    • Alkylate the cysteine residues with 55 mM iodoacetamide for 20 minutes in the dark.

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

    • Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

Protocol 2: In-vivo Cross-linking of Cellular Proteins

This protocol outlines a general procedure for in-vivo cross-linking to capture protein-protein interactions within a cellular context.

Materials:

  • Cultured cells

  • BS2G-d0 and BS2G-d4

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • DMSO

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Prepare Cross-linker Solution: Prepare a fresh solution of the 1:1 BS2G-d0/d4 mixture in DMSO.

  • Cross-linking:

    • Wash the cells twice with ice-cold PBS.

    • Add the BS2G-d0/d4 solution to the PBS covering the cells to a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM Tris-HCl and incubate for 15 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells using an appropriate Lysis Buffer.

    • Clarify the lysate by centrifugation.

  • Protein Digestion and MS Analysis: Follow steps 6 and 7 from Protocol 1 for the resulting protein lysate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a quantitative cross-linking experiment using BS2G-d4.

XLMS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein_Complex Protein Complex / Cells Crosslinking Cross-linking with BS2G-d0/d4 Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Denaturation_Reduction_Alkylation Denaturation, Reduction & Alkylation Quenching->Denaturation_Reduction_Alkylation Digestion Tryptic Digestion Denaturation_Reduction_Alkylation->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Identification of d0/d4 doublets) LC_MSMS->Data_Analysis Quantification Quantification of Cross-links Data_Analysis->Quantification PPI_Network Protein Interaction Network Quantification->PPI_Network

Caption: General workflow for quantitative XL-MS using BS2G-d4.

Representative Signaling Pathway: The MAPK/ERK Pathway

Chemical cross-linking can be employed to study the protein-protein interactions within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. BS2G-d4 could be used to investigate the dynamic interactions between key components of this pathway, such as the interaction between Raf, MEK, and ERK, upon stimulation with growth factors.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway, highlighting a key protein-protein interaction that could be investigated using BS2G-d4.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation Raf->MEK  Interaction studied  with BS2G-d4 ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

References

Protocol for Quenching BS2G Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

BS2G (Bis[sulfosuccinimidyl] glutarate) is a water-soluble, homobifunctional, amine-reactive crosslinking agent widely used in biological research to study protein-protein interactions.[1][2] Its two N-hydroxysuccinimide (NHS) esters readily react with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[3][4] The spacer arm of BS2G is 7.7 Å in length and is non-cleavable.[1][5] To ensure the specificity and control of the crosslinking reaction, it is crucial to terminate the process by quenching the unreacted BS2G. This protocol details the standardized procedure for effectively quenching the BS2G crosslinking reaction, a critical step for obtaining reliable and reproducible results in downstream applications such as immunoprecipitation, Western blotting, and mass spectrometry.

Principle of Quenching

The quenching process involves the addition of a reagent containing primary amines that will react with and thus inactivate any remaining BS2G molecules. This prevents non-specific and unwanted crosslinking of proteins after the desired reaction time has elapsed. The most commonly used quenching reagents are Tris (tris(hydroxymethyl)aminomethane) and glycine, as they possess primary amines that efficiently react with the NHS esters of BS2G.[6][7][8]

Experimental Protocols

Materials

  • Crosslinked sample containing unreacted BS2G

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0

  • Reaction Buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-8.0

  • Micropipettes and sterile tips

  • Vortex mixer

  • Incubator or water bath set to room temperature (20-25°C)

Protocol for Quenching BS2G Crosslinking Reaction

  • Perform the Crosslinking Reaction: Follow your established protocol for crosslinking your protein sample with BS2G. A typical reaction involves incubating the protein with BS2G (final concentration of 0.25-5 mM) for 30-60 minutes at room temperature.[5][6]

  • Prepare Quenching Buffer: During the crosslinking incubation, prepare the necessary dilution of your quenching buffer stock solution.

  • Add Quenching Reagent: Immediately following the crosslinking incubation period, add the quenching reagent to the reaction mixture. The final concentration of the quenching reagent should be in excess of the initial BS2G concentration. A final concentration of 20-60 mM Tris or glycine is recommended.[5][6]

  • Incubate: Gently mix the sample and incubate for 15 minutes at room temperature to ensure complete quenching of all unreacted BS2G.[6]

  • Proceed to Downstream Applications: After the quenching step, the sample is ready for subsequent procedures such as dialysis, desalting, SDS-PAGE, or immunoprecipitation.[5]

Data Presentation

Table 1: Recommended Quenching Conditions for BS2G Crosslinking Reactions

ParameterRecommendationNotes
Quenching Reagent Tris (tris(hydroxymethyl)aminomethane) or GlycineBoth contain primary amines that effectively quench the amine-reactive NHS esters of BS2G.[6][8]
Final Concentration 20-60 mMThis concentration ensures a sufficient molar excess to rapidly inactivate all remaining BS2G.[5][6]
Incubation Time 15 minutesA 15-minute incubation is generally sufficient for the quenching reaction to go to completion at room temperature.[6]
Incubation Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at room temperature.
pH of Quenching Buffer 7.5 - 8.0A slightly alkaline pH is optimal for the reaction between the NHS ester and the primary amine of the quenching reagent.[8]

Visualization

Diagram 1: Experimental Workflow for BS2G Crosslinking and Quenching

BS2G_Quenching_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quench Quenching cluster_post Downstream Processing Protein_Sample 1. Prepare Protein Sample in Amine-Free Buffer Crosslinking 3. Add BS2G to Protein Sample (30-60 min, RT) BS2G_Solution 2. Prepare Fresh BS2G Solution BS2G_Solution->Crosslinking Add_Quench 4. Add Quenching Buffer (e.g., 20-60 mM Tris) Crosslinking->Add_Quench Quench_Incubate 5. Incubate (15 min, RT) Add_Quench->Quench_Incubate Downstream 6. Proceed to Downstream Analysis (e.g., SDS-PAGE, MS) Quench_Incubate->Downstream

Caption: Workflow for BS2G crosslinking and quenching reaction.

References

Troubleshooting & Optimization

Optimizing BS2G Crosslinker Concentration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing BS2G (Bis(Sulfosuccinimidyl) glutarate) crosslinker concentration in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is BS2G and what is it used for?

A1: BS2G is a water-soluble, homobifunctional, amine-reactive crosslinker.[1][2] It is used to covalently link proteins or other molecules that have primary amines (like the amino acid lysine) by forming stable amide bonds.[3][4] Its water-solubility makes it convenient for use in aqueous buffers without organic solvents.[3][5] Because it is membrane-impermeable, it is particularly well-suited for studying protein-protein interactions on the cell surface.[5]

Q2: What is the optimal concentration of BS2G to use?

A2: The optimal concentration of BS2G depends on several factors, including the concentration of the protein. A common starting point is a 10- to 50-fold molar excess of the crosslinker to the protein for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[6] The final concentration of the crosslinker in the reaction is typically in the range of 0.25 to 5 mM.[6][7] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific application.[8]

Q3: What type of buffer should I use for the crosslinking reaction?

A3: It is crucial to use a non-amine-containing buffer at a pH between 7 and 9.[3][6] Suitable buffers include phosphate-buffered saline (PBS), HEPES, sodium phosphate, carbonate/bicarbonate, or borate buffers.[6][7] Amine-containing buffers, such as Tris or glycine, will compete with the target protein for reaction with the BS2G and should be avoided in the reaction buffer.[9]

Q4: How long should I incubate the crosslinking reaction?

A4: A typical incubation time is 30-60 minutes at room temperature.[7] If the reaction is performed on ice, a longer incubation time may be necessary.[7] Time-course experiments can be performed to optimize the incubation period.[10]

Q5: How do I stop or quench the crosslinking reaction?

A5: The reaction can be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-60 mM.[6][7] This will react with any excess BS2G, preventing further crosslinking.[11] The quenching reaction is typically incubated for 10-15 minutes at room temperature.[7]

Q6: My BS2G reagent is not dissolving well. What should I do?

A6: BS2G is generally water-soluble.[5] However, if you encounter solubility issues, ensure you are dissolving it in a compatible buffer, such as 20 mM sodium phosphate, before adding it to your protein solution.[6] Prepare the BS2G solution immediately before use, as it is moisture-sensitive and can hydrolyze, which reduces its reactivity.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no crosslinking observed Inactive crosslinker due to hydrolysis.BS2G is moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare the BS2G solution immediately before use and discard any unused solution.[10]
Incompatible buffer.Ensure your reaction buffer does not contain primary amines (e.g., Tris, glycine).[9] Use a recommended buffer such as PBS, HEPES, or borate at pH 7-9.[6]
Insufficient crosslinker concentration.Increase the molar excess of BS2G to your protein. Perform a titration to find the optimal concentration.[8] For protein concentrations < 5mg/mL, a 20- to 50-fold molar excess is recommended.[6]
Inaccessible primary amines on the protein.The primary amines on your protein of interest may be sterically hindered. Consider using a crosslinker with a different spacer arm length.
Excessive crosslinking or protein aggregation Crosslinker concentration is too high.Reduce the molar excess of BS2G. High concentrations can lead to artifacts and intramolecular crosslinking.[8] Start with a lower concentration and titrate upwards.
Protein concentration is too high.High protein concentrations can favor intermolecular crosslinking and aggregation. Try diluting your protein sample.
High background or non-specific crosslinking Reaction time is too long.Optimize the incubation time by performing a time-course experiment.
Inefficient quenching.Ensure the quenching buffer (e.g., Tris or glycine) is at a sufficient concentration (20-60 mM) and allow adequate time for the quenching reaction (10-15 minutes).[7]

Experimental Protocols

General BS2G Crosslinking Protocol

This protocol provides a starting point for crosslinking proteins in solution. Optimization may be required for specific applications.

  • Prepare Protein Sample: Dissolve your protein in a non-amine-containing buffer (e.g., 20 mM HEPES, pH 7.5) at a concentration of 1-10 µM.[10][12]

  • Prepare BS2G Solution: Immediately before use, allow the BS2G vial to come to room temperature.[7] Prepare a stock solution (e.g., 10-100 mM) in a non-amine buffer or DMSO.[10]

  • Initiate Crosslinking: Add the BS2G solution to the protein sample to achieve the desired final molar excess (e.g., 10-fold, 50-fold, or 100-fold).[10]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes.[7]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[6]

  • Incubate Quenching Reaction: Incubate for 15 minutes at room temperature to ensure all unreacted BS2G is quenched.[6]

  • Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for BS2G Crosslinking

Parameter Recommended Range Reference
BS2G Molar Excess 10- to 100-fold over protein[10]
Final BS2G Concentration 0.25 - 5 mM[6][7]
Reaction Buffer pH 7.0 - 9.0[3]
Incubation Time 30 - 60 minutes at room temperature[7]
2 hours on ice[6]
Quenching Agent Tris or Glycine[11]
Quenching Concentration 20 - 60 mM[6][7]
Quenching Time 10 - 15 minutes at room temperature[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_quench Quenching cluster_analysis Analysis A Equilibrate BS2G to Room Temperature C Prepare Fresh BS2G Stock Solution A->C B Prepare Protein Sample in Amine-Free Buffer D Add BS2G to Protein Sample B->D C->D E Incubate (e.g., 30-60 min at RT) D->E F Add Quenching Buffer (e.g., Tris or Glycine) E->F G Incubate (e.g., 15 min at RT) F->G H Downstream Analysis (SDS-PAGE, MS, etc.) G->H

Caption: General experimental workflow for protein crosslinking using BS2G.

troubleshooting_logic cluster_solutions_low Troubleshooting Low Crosslinking cluster_solutions_high Troubleshooting High Crosslinking Start Start Crosslinking Experiment CheckResult Analyze Results (e.g., SDS-PAGE) Start->CheckResult LowXL Low/No Crosslinking CheckResult->LowXL Suboptimal HighXL Excessive Crosslinking/ Aggregation CheckResult->HighXL Over-crosslinked Optimal Optimal Crosslinking CheckResult->Optimal Successful IncreaseConc Increase BS2G Concentration LowXL->IncreaseConc CheckBuffer Verify Amine-Free Buffer LowXL->CheckBuffer FreshReagent Use Freshly Prepared BS2G LowXL->FreshReagent DecreaseConc Decrease BS2G Concentration HighXL->DecreaseConc DecreaseTime Decrease Incubation Time HighXL->DecreaseTime DecreaseProtConc Decrease Protein Concentration HighXL->DecreaseProtConc IncreaseConc->CheckResult CheckBuffer->CheckResult FreshReagent->CheckResult DecreaseConc->CheckResult DecreaseTime->CheckResult DecreaseProtConc->CheckResult

Caption: A logical workflow for troubleshooting BS2G crosslinking experiments.

References

Technical Support Center: Troubleshooting BS2G Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to address issues of non-specific binding (NSB) encountered during protein crosslinking experiments using BS2G.

Frequently Asked Questions (FAQs)

Q1: What is BS2G and how does it work?

BS2G, or Bis(Sulfosuccinimidyl) glutarate, is a homobifunctional crosslinking reagent.[1][2][3] It is water-soluble, which allows for reactions to occur in aqueous solutions under near-physiological conditions without the need for organic solvents.[1][4] BS2G contains two Sulfo-N-hydroxysuccinimide (Sulfo-NHS) esters that react specifically with primary amines (–NH₂), such as the side chains of lysine residues and the N-termini of polypeptides, to form stable amide bonds.[4][5][6] With a spacer arm length of 7.7 angstroms, it is used to covalently link proteins that are in close proximity.[1][7][8] Because it is not permeable to cell membranes, BS2G is ideal for crosslinking cell surface proteins.[1][2][7][8][9]

Q2: What is non-specific binding (NSB) in the context of BS2G crosslinking?

Non-specific binding (NSB) refers to the undesirable adhesion of the BS2G crosslinker or the crosslinked protein conjugates to surfaces or other molecules that are not the intended target.[10][11] This can be caused by several factors, including hydrophobic or ionic interactions, and can lead to high background signals, false positives, and inaccurate results in downstream analyses.[5][10][11]

Q3: What are the primary causes of high non-specific binding with BS2G?

High non-specific binding when using BS2G and other NHS-ester crosslinkers can typically be attributed to one or more of the following factors:

  • Hydrolysis of the NHS ester: BS2G is moisture-sensitive.[12] In aqueous solutions, the Sulfo-NHS esters can hydrolyze, creating a non-reactive carboxyl group.[5][10] This hydrolyzed reagent can then bind non-specifically to proteins or surfaces through electrostatic interactions.[5][10] The rate of hydrolysis increases significantly with higher pH.[5][13]

  • Excess Crosslinker Concentration: Using too high a concentration of BS2G can lead to excessive modification of the target protein, which may alter its properties, increase its hydrophobicity, or cause aggregation, all of which promote non-specific interactions.[10]

  • Inappropriate Buffer Composition: The presence of primary amines in the reaction buffer, such as Tris or glycine, will compete with the target protein for reaction with BS2G, reducing crosslinking efficiency and leading to unintended modifications.[10][12][14]

  • Suboptimal Reaction Conditions: Reaction parameters such as pH, temperature, and incubation time are critical. A pH that is too high can accelerate hydrolysis, while an incubation time that is too long can also increase the chance of non-specific interactions and aggregation.[5][15]

  • Contaminants or Aggregates: The presence of protein aggregates or other contaminants in the sample can contribute to high background signals.[10] Highly pure protein samples are crucial for successful crosslinking.[16]

Q4: How can I minimize non-specific binding during the BS2G crosslinking reaction itself?

To reduce NSB during the reaction, it is critical to optimize the protocol. This involves:

  • Optimizing Crosslinker Concentration: Perform a titration experiment to determine the lowest effective concentration of BS2G that provides sufficient crosslinking with minimal background. A 5- to 50-fold molar excess of crosslinker to protein is a common starting point for optimization.[16]

  • Using Proper Buffers: Always use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or Borate buffer at a pH between 7.2 and 8.5.[5][14][16]

  • Controlling the Reaction: Adhere to optimized incubation times (typically 30-60 minutes) and temperatures (room temperature or 4°C).[12] The reaction is only slightly slower on ice.[12]

  • Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to consume any unreacted BS2G.[12]

  • Removing Excess Reagent: After quenching, remove unreacted and hydrolyzed crosslinker using a desalting column or dialysis to prevent interference in downstream applications.[12]

Q5: I see high background in my downstream assay (e.g., ELISA, Western Blot) after crosslinking. What should I do?

If the crosslinking reaction itself is optimized, high background in a subsequent assay is likely due to non-specific binding of the protein conjugate to the assay surface (e.g., microplate wells). To mitigate this:

  • Optimize Blocking: Ensure that the assay surface is sufficiently blocked. Test different blocking agents like 1-5% Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking buffers.[10][17] Optimize blocking time and temperature (e.g., 1 hour at 37°C or overnight at 4°C).[10] Note that milk is not suitable for detecting phosphoproteins.[17]

  • Enhance Washing Steps: Increase the number of wash cycles (e.g., from 3 to 5) and the duration of each wash.[10]

  • Modify Wash Buffer: Add a non-ionic surfactant, such as 0.05% Tween 20, to your wash buffer to help disrupt hydrophobic interactions.[10][18]

  • Adjust Assay Buffer: Increasing the salt (NaCl) concentration in the assay buffer can reduce non-specific binding caused by electrostatic interactions.[18][19]

Key Experimental Parameters

The following table summarizes critical parameters that should be optimized to minimize non-specific binding and achieve successful crosslinking with BS2G.

ParameterRecommended RangeNotes
BS2G Molar Excess 5x to 50x over proteinTitration is crucial. Start with a 20-fold excess and optimize based on results.[12][16]
Reaction pH 7.2 - 8.5A compromise between efficient amine reaction and minimizing NHS-ester hydrolysis.[5]
Reaction Buffer Amine-free (e.g., PBS, HEPES)Buffers containing Tris or glycine will interfere with the reaction.[10][12][14]
Protein Concentration 10 - 20 µM (0.5 - 2 mg/mL)Higher concentrations are preferred to favor the crosslinking reaction over hydrolysis.[14][16]
Incubation Time 30 - 60 minutesLonger times can increase hydrolysis and aggregation.[5][12][15]
Incubation Temperature Room Temperature (20-25°C) or 4°CThe reaction proceeds well at room temperature; working on ice slows the reaction slightly.[12]
Quenching Agent 25 - 60 mM Tris, Glycine, or LysineQuenches unreacted BS2G to stop the reaction. Allow to react for 10-15 minutes.[12]
Post-Reaction Cleanup Desalting Column or DialysisEssential for removing excess crosslinker and quenching reagent.[12]

Experimental Protocols

Protocol 1: General BS2G Crosslinking

This protocol provides a starting point for crosslinking two purified proteins.

  • Prepare Buffers:

    • Reaction Buffer: 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.5 (or other amine-free buffer).

    • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Prepare Protein Sample:

    • Dissolve or buffer-exchange your protein(s) into the Reaction Buffer to a final concentration of 1-2 mg/mL.

  • Prepare BS2G:

    • Allow the vial of BS2G to equilibrate to room temperature before opening to prevent moisture condensation.[12]

    • Immediately before use, prepare a 50 mM stock solution of BS2G by dissolving 10 mg in 377 µL of Reaction Buffer. (Note: BS2G is water-soluble, but for long-term storage of other NHS esters, anhydrous DMSO is often used).[12][14]

  • Perform Crosslinking Reaction:

    • Add the BS2G stock solution to the protein sample to achieve the desired final molar excess (e.g., a 20:1 crosslinker-to-protein ratio).

    • Mix gently by pipetting.

    • Incubate the reaction at room temperature for 45 minutes.[12]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 25-60 mM Tris.[12]

    • Incubate for an additional 15 minutes at room temperature to stop the reaction.[12]

  • Remove Excess Reagent:

    • Remove unreacted crosslinker and quenching buffer by passing the sample through a desalting column or by dialysis against an appropriate buffer for your downstream application.[12]

  • Analyze Results:

    • Analyze the crosslinked products using SDS-PAGE, mass spectrometry, or other relevant analytical techniques.

Protocol 2: Optimizing BS2G Concentration via Titration

To find the ideal crosslinker-to-protein molar ratio, perform a series of parallel reactions.

  • Prepare multiple identical aliquots of your protein sample in the Reaction Buffer.

  • Prepare a stock solution of BS2G as described above.

  • Create a series of reactions by adding different amounts of the BS2G stock solution to achieve a range of molar excess ratios (e.g., 0x, 5x, 10x, 20x, 50x, 100x). The "0x" sample serves as a negative control.

  • Incubate, quench, and process all samples identically as described in the general protocol.

  • Analyze the results by SDS-PAGE. The optimal concentration is the lowest one that produces the desired crosslinked product band with minimal formation of high-molecular-weight aggregates or smearing, which can indicate excessive, non-specific crosslinking.

Visualizations

Troubleshooting_NSB Troubleshooting Non-Specific Binding (NSB) with BS2G start High Non-Specific Binding Observed check_reaction Issue in Crosslinking Reaction? start->check_reaction check_assay Issue in Downstream Assay? start->check_assay cause1 Suboptimal Molar Ratio check_reaction->cause1 Potential Causes cause2 Incorrect Buffer (contains amines) check_reaction->cause2 Potential Causes cause3 NHS-Ester Hydrolysis check_reaction->cause3 Potential Causes cause4 Excessive Incubation check_reaction->cause4 Potential Causes cause5 Insufficient Blocking check_assay->cause5 Potential Causes cause6 Ineffective Washing check_assay->cause6 Potential Causes cause7 Suboptimal Assay Buffer check_assay->cause7 Potential Causes sol1 Perform Titration (e.g., 5x to 50x molar excess) cause1->sol1 Solution sol2 Use Amine-Free Buffer (PBS, HEPES, Borate) cause2->sol2 Solution sol3 Control pH (7.2-8.5) Prepare BS2G Fresh cause3->sol3 Solution sol4 Reduce Incubation Time (e.g., 30-45 min) cause4->sol4 Solution sol5 Test Different Blockers (BSA, Milk, Commercial) Optimize Time/Temp cause5->sol5 Solution sol6 Increase Wash Cycles Add 0.05% Tween 20 cause6->sol6 Solution sol7 Increase Salt (NaCl) Add Surfactants cause7->sol7 Solution

Caption: A flowchart for troubleshooting non-specific binding with BS2G.

Experimental_Workflow Standard BS2G Experimental Workflow prep_protein 1. Prepare Protein Sample (in Amine-Free Buffer, pH 7.2-8.5) prep_bs2g 2. Prepare Fresh BS2G Solution (Allow vial to reach RT first) prep_protein->prep_bs2g crosslink 3. Crosslinking Reaction (Add BS2G to protein, incubate 30-60 min) prep_bs2g->crosslink quench 4. Quench Reaction (Add Tris or Glycine, incubate 15 min) crosslink->quench cleanup 5. Remove Excess Reagents (Desalting Column or Dialysis) quench->cleanup analyze 6. Downstream Analysis (SDS-PAGE, Mass Spectrometry, etc.) cleanup->analyze

Caption: A diagram illustrating a typical BS2G crosslinking experimental workflow.

References

effect of pH on BS2G crosslinking efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the effect of pH on the crosslinking efficiency of BS2G (Bis[sulfosuccinimidyl] glutarate) and offers troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for BS2G crosslinking?

The optimal pH for reacting BS2G, an N-hydroxysuccinimide (NHS) ester crosslinker, with primary amines (e.g., lysine residues on proteins) is in the range of 7.2 to 8.5.[1] A pH of 8.3-8.5 is often cited as ideal for many biomolecule labeling applications.[2][3][4]

Q2: Why is pH a critical factor for BS2G crosslinking efficiency?

pH is a critical factor because it governs the balance between two competing reactions:

  • Amine Reaction (Desired): The crosslinking reaction requires the target primary amine group (-NH2) to be in a deprotonated, nucleophilic state. As the pH increases, more amine groups become deprotonated, accelerating the rate of the desired crosslinking reaction.[4]

  • NHS-Ester Hydrolysis (Undesired): BS2G is susceptible to hydrolysis, where water molecules attack the NHS ester, rendering the crosslinker inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][4]

Therefore, the optimal pH is a compromise that maximizes the availability of reactive amines while minimizing the rate of crosslinker hydrolysis.[4]

Q3: What happens if the reaction pH is too low?

If the pH is too low (e.g., below 7.0), most primary amines will be protonated (-NH3+).[4] This protonated form is not nucleophilic and will not react with the NHS ester, leading to very low or no crosslinking efficiency.[2][3] However, studies have shown that some crosslinking can still occur at acidic pH values down to 5.0, albeit with significantly reduced efficiency.[5]

Q4: What happens if the reaction pH is too high?

If the pH is too high (e.g., above 9.0), the hydrolysis of the BS2G's NHS esters is greatly accelerated.[1][4] The crosslinker may become inactivated by reacting with water before it can react with the target protein amines. This rapid hydrolysis significantly reduces the crosslinking yield.[2][3]

Q5: Which buffers should be used for BS2G crosslinking?

It is crucial to use an amine-free buffer, as buffers containing primary amines (like Tris or Glycine) will compete with the target protein for reaction with the crosslinker.[6] Recommended buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Sodium Bicarbonate/Carbonate

  • Borate[1]

These buffers should be adjusted to the desired pH range of 7.2-8.5.[1]

Data Presentation

Table 1: Effect of pH on NHS-Ester Half-Life

This table summarizes the stability of the NHS-ester reactive group at different pH values. As pH increases, the half-life of the crosslinker in aqueous solution decreases dramatically due to hydrolysis.

pHTemperatureHalf-life of NHS-Ester
7.00°C4-5 hours
8.64°C10 minutes

Data is for general NHS-ester compounds and is representative of the behavior of BS2G.[1][7]

Experimental Protocols

Protocol: Optimizing Reaction pH for BS2G Crosslinking

This protocol provides a framework for determining the optimal pH for your specific protein system.

1. Materials:

  • Protein of interest (1-10 mg/mL)

  • BS2G Crosslinker (e.g., ProteoChem c1126)[8]

  • Reaction Buffers (Amine-Free): 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, prepared at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[4]

  • Anhydrous DMSO or DMF (for dissolving BS2G if needed).[2][3]

  • SDS-PAGE analysis equipment.

2. Procedure:

  • Prepare Protein: Dialyze or desalt your protein into one of the reaction buffers (e.g., 0.1 M Sodium Phosphate, pH 7.5) to ensure it is in an amine-free solution. Aliquot the protein into separate tubes for each pH condition to be tested.

  • Adjust pH: Adjust the pH of each protein aliquot to the desired test value (7.0, 7.5, 8.0, 8.5) using small amounts of dilute acid or base.

  • Prepare BS2G: Immediately before use, allow the BS2G vial to equilibrate to room temperature to prevent condensation.[8] Prepare a stock solution (e.g., 25-50 mM) in anhydrous DMSO or an appropriate aqueous buffer.[8]

  • Initiate Reaction: Add the BS2G stock solution to each protein sample to achieve the desired molar excess (a 20- to 50-fold molar excess is a common starting point).[9] Gently mix.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or 2 hours at 4°C.[1][8]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer (e.g., 1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[4][8] This will consume any unreacted BS2G.

  • Analysis: Analyze the results of each reaction by SDS-PAGE. The optimal pH will correspond to the lane showing the most efficient formation of crosslinked species (higher molecular weight bands) with minimal protein aggregation (smearing or high molecular weight species stuck in the well).

Troubleshooting Guide

Issue: Low or No Crosslinking Efficiency
Potential Cause Troubleshooting Step
Incorrect Reaction pH Verify the pH of your reaction buffer is within the optimal 7.2-8.5 range. Perform a pH optimization experiment as described above.
Presence of Amine Buffers Ensure your protein solution and reaction buffers are free of primary amines (e.g., Tris, glycine).[6] Use recommended buffers like PBS, HEPES, or Borate.
Hydrolyzed Crosslinker BS2G is moisture-sensitive.[8] Use fresh, high-quality reagent. Allow the vial to warm to room temperature before opening and prepare stock solutions immediately before use.
Insufficient Crosslinker The molar excess of the crosslinker may be too low. Try increasing the molar excess (e.g., from 20x to 100x).[9]
Issue: Protein Precipitation or Aggregation
Potential Cause Troubleshooting Step
Excessive Crosslinking The concentration of the crosslinker may be too high, causing extensive, non-specific crosslinking.[10] Reduce the molar excess of BS2G or lower the protein concentration.
Sub-optimal pH Extreme pH values can affect protein stability and lead to aggregation. Ensure the pH is within a range where your protein is stable.[5]
Long Incubation Time Extended incubation can lead to the formation of large, insoluble aggregates. Reduce the reaction time.[9]

Visualizations

Chemical Reaction Pathways

cluster_0 Effect of pH on BS2G Reactions BS2G Active BS2G (NHS-Ester) Product Stable Crosslinked Product (Amide Bond) BS2G->Product  Desired Reaction  Favored at pH 7.2-8.5 Hydrolyzed Inactive BS2G (Hydrolyzed) BS2G->Hydrolyzed  Competing Reaction  Rate increases with pH Amine Protein (Primary Amine, R-NH2) Water Water (H2O) (Hydrolysis)

Figure 1. Competing reactions of BS2G with primary amines and water.
Experimental Workflow for pH Optimization

start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein prep_buffers Aliquot Protein & Adjust to Test pH Values (e.g., 7.0, 7.5, 8.0, 8.5) prep_protein->prep_buffers add_bs2g Add Freshly Prepared BS2G Solution prep_buffers->add_bs2g incubate Incubate (e.g., 30-60 min at RT) add_bs2g->incubate quench Quench Reaction with Tris or Glycine incubate->quench analyze Analyze Samples by SDS-PAGE quench->analyze evaluate Evaluate Optimal pH (Highest Yield, Min. Aggregation) analyze->evaluate end End evaluate->end start Low Crosslinking Yield check_ph Was pH in the 7.2-8.5 range? start->check_ph check_buffer Was buffer amine-free? check_ph->check_buffer Yes action_ph Action: Optimize pH (See Protocol) check_ph->action_ph No check_reagent Was BS2G fresh and handled properly? check_buffer->check_reagent Yes action_buffer Action: Use PBS, HEPES, or Borate buffer check_buffer->action_buffer No check_conc Is molar excess of BS2G sufficient? check_reagent->check_conc Yes action_reagent Action: Use fresh BS2G, prepare stock just before use check_reagent->action_reagent No action_conc Action: Increase molar excess of BS2G check_conc->action_conc No success Problem Solved check_conc->success Yes action_ph->success action_buffer->success action_reagent->success action_conc->success

References

preventing protein aggregation with BS2G crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the BS2G crosslinker. This resource is designed for researchers, scientists, and drug development professionals who are utilizing BS2G to prevent protein aggregation. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is BS2G and how does it work?

BS2G, or Bis(sulfosuccinimidyl) glutarate, is a homobifunctional, water-soluble, and membrane-impermeant crosslinker.[1][2] It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (such as the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[3][4][5] This reaction is most efficient at a pH range of 7 to 9.[1][3][4] By covalently linking amino groups within a protein (intramolecular) or between proteins (intermolecular), BS2G can stabilize protein structure and prevent aggregation.

Q2: What are the key advantages of using BS2G for preventing protein aggregation?

  • Water-Solubility: BS2G is readily soluble in aqueous solutions, eliminating the need for organic solvents that can be detrimental to protein stability.[1][3]

  • Membrane Impermeability: Its charged nature prevents it from crossing cell membranes, making it ideal for studying cell surface proteins without affecting intracellular components.[1][3]

  • Defined Spacer Arm: BS2G has a spacer arm length of 7.7 Å, which provides a defined distance constraint for crosslinking, allowing for the stabilization of specific protein conformations.[1][6]

Q3: How can BS2G prevent protein aggregation?

Protein aggregation often occurs when proteins partially unfold, exposing hydrophobic regions that then interact with each other. BS2G can prevent this by introducing intramolecular crosslinks that stabilize the native, folded conformation of the protein.[7] This covalent stabilization makes the protein more resistant to denaturation and subsequent aggregation.[7]

Q4: What buffer should I use for my crosslinking reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your protein for reaction with the BS2G crosslinker. Avoid buffers such as Tris and glycine.[6][8] Phosphate-buffered saline (PBS) or HEPES buffers at a pH between 7 and 9 are suitable choices.[4][6]

Q5: How do I stop the crosslinking reaction?

The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine.[6][9] A final concentration of 25-60 mM Tris is typically sufficient to quench any unreacted BS2G.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low crosslinking efficiency Inactive BS2G: The crosslinker is moisture-sensitive and can hydrolyze over time.Allow the BS2G vial to equilibrate to room temperature before opening to prevent condensation.[6] Use freshly prepared BS2G solutions for each experiment.[6]
Incorrect buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for the crosslinker.Use an amine-free buffer such as PBS or HEPES at a pH of 7-9.[6][8]
Insufficient crosslinker concentration: The molar excess of BS2G to protein is too low.Optimize the molar ratio of BS2G to your protein. A 20- to 500-fold molar excess is a good starting point.[6][10]
Formation of large protein aggregates/precipitates Excessive intermolecular crosslinking: The protein concentration is too high, or the crosslinker concentration is too high, favoring crosslinking between protein molecules rather than within them.Reduce the protein concentration.[11] Optimize the crosslinker-to-protein molar ratio by performing a titration experiment. Start with a lower ratio and gradually increase it.
Long incubation time: Extended reaction times can lead to the formation of large, insoluble complexes.[10]Reduce the incubation time. A typical reaction time is 30-60 minutes at room temperature.[6][10]
Protein is inactive after crosslinking Crosslinking at the active site: The crosslinker may be reacting with lysine residues crucial for the protein's biological activity.If the active site is known, consider using a shorter or longer spacer arm crosslinker to avoid modifying critical residues. Alternatively, perform the crosslinking reaction in the presence of a substrate or competitive inhibitor to protect the active site.

Experimental Protocols

General Protocol for Preventing Protein Aggregation with BS2G

This protocol provides a starting point for using BS2G to stabilize a protein and prevent aggregation. Optimization will be required for each specific protein.

Step Procedure Notes
1. Reagent Preparation Allow the vial of BS2G to equilibrate to room temperature before opening.[6] Prepare a stock solution of BS2G (e.g., 50 mM) immediately before use in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).[6]BS2G is moisture-sensitive; avoid repeated opening and closing of the vial.[4][6] Do not store BS2G in solution.
2. Protein Preparation Prepare your protein in an amine-free buffer (e.g., PBS or HEPES) at a suitable concentration.The optimal protein concentration should be determined empirically to favor intramolecular crosslinking.
3. Crosslinking Reaction Add the BS2G stock solution to the protein solution to achieve the desired final molar excess of crosslinker to protein (e.g., 20:1).[6] The final crosslinker concentration is typically in the range of 0.5 to 5 mM.[6]Perform a titration of the BS2G concentration to find the optimal ratio that prevents aggregation without causing excessive crosslinking.
4. Incubation Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for a slightly longer duration.[6]The reaction rate is slower at lower temperatures.[6]
5. Quenching Stop the reaction by adding a quenching buffer containing primary amines, such as Tris, to a final concentration of 25-60 mM.[6] Incubate for 10-15 minutes at room temperature.[6]
6. Removal of Excess Reagents Remove unreacted crosslinker and quenching buffer by dialysis or desalting column.[6]This step is important for downstream applications.
7. Analysis Analyze the crosslinked protein using techniques such as SDS-PAGE, size exclusion chromatography (SEC), and dynamic light scattering (DLS) to assess the extent of crosslinking and the reduction in aggregation.

Visualizations

BS2G_Mechanism cluster_protein Protein cluster_crosslinker BS2G Crosslinker cluster_reaction Crosslinking Reaction (pH 7-9) cluster_product Result Protein Protein with Primary Amines (-NH2) Reaction Nucleophilic Attack by Amine Protein->Reaction Primary Amine BS2G BS2G (Sulfo-NHS esters) BS2G->Reaction Sulfo-NHS Ester AmideBond Stable Amide Bond Formation Reaction->AmideBond StabilizedProtein Stabilized Protein (Intramolecular Crosslink) AmideBond->StabilizedProtein

Caption: Mechanism of protein stabilization by BS2G crosslinker.

Experimental_Workflow start Start: Protein Solution reagent_prep Prepare fresh BS2G solution start->reagent_prep add_crosslinker Add BS2G to protein (Optimize molar ratio) reagent_prep->add_crosslinker incubate Incubate (Room temp, 30-60 min) add_crosslinker->incubate quench Quench reaction (e.g., Tris buffer) incubate->quench purify Remove excess reagents (Dialysis/Desalting) quench->purify analyze Analyze for aggregation (SDS-PAGE, SEC, DLS) purify->analyze end End: Stabilized Protein analyze->end

Caption: General experimental workflow for preventing protein aggregation with BS2G.

References

Choosing the Right Buffer for BS2G Crosslinking: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on selecting the optimal buffer for BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinking experiments. Adherence to proper buffer conditions is critical for successful and reproducible crosslinking outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my crosslinking efficiency low?

A1: Low crosslinking efficiency with BS2G is often linked to suboptimal buffer conditions. The key factors include:

  • Incorrect pH: The amine-reactive Sulfo-NHS esters of BS2G are most reactive at a pH between 7 and 9.[1] If the pH is too low, the primary amines on your protein will be protonated and less available for reaction. Conversely, at a pH that is too high, the hydrolysis of the BS2G crosslinker will significantly increase, reducing the amount available to react with your protein.[2]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the primary amines on your target protein for reaction with the BS2G, thereby inhibiting the desired crosslinking.

  • Hydrolysis of BS2G: BS2G is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering it inactive. Always allow the reagent to equilibrate to room temperature before opening to prevent condensation.[3]

Q2: My protein precipitates after adding BS2G. What can I do?

A2: Protein precipitation during crosslinking can be caused by several factors:

  • Over-crosslinking: An excessive molar ratio of BS2G to protein can lead to the formation of large, insoluble aggregates.[4][5] Try reducing the concentration of BS2G.

  • Inappropriate Buffer Conditions: The buffer composition can influence protein solubility. Ensure your buffer is at an optimal pH and ionic strength for your specific protein.

  • Protein Concentration: Very high protein concentrations can sometimes be more prone to aggregation and precipitation upon crosslinking. Consider optimizing the protein concentration.

Q3: I see a smear on my SDS-PAGE gel after crosslinking. What does this indicate?

A3: A smear on an SDS-PAGE gel is a common observation in crosslinking experiments and can be attributed to:

  • Heterogeneous Crosslinking: The formation of a wide range of crosslinked species with varying molecular weights will appear as a smear rather than distinct bands.[6] This can happen when multiple lysine residues are available for crosslinking.

  • High Crosslinker-to-Protein Ratio: Using too much BS2G can lead to extensive, non-specific crosslinking, resulting in a smear.[6] It is recommended to perform a titration of the BS2G concentration to find the optimal ratio.

  • Sample Overload: Loading too much protein in the gel lane can also cause smearing.[6]

Q4: Which buffers are recommended for BS2G crosslinking?

A4: Buffers that are free of primary amines are essential. Recommended buffers include Phosphate, HEPES, Borate, and Carbonate-Bicarbonate buffers.[2] The choice among these will depend on the specific pH requirements of your experiment.

Recommended Buffers for BS2G Crosslinking

The selection of an appropriate buffer is critical for a successful BS2G crosslinking reaction. The table below summarizes the properties of recommended buffers to aid in your decision-making process.

BufferpKa (at 25°C)Effective Buffering pH RangeContains Primary Amines?Notes
Phosphate 7.205.8 - 8.0NoA commonly used physiological buffer.[2][7]
HEPES 7.486.8 - 8.2NoA zwitterionic buffer often used in cell culture and biochemical assays.[8][]
Borate 9.148.0 - 10.0NoUseful for reactions requiring a more alkaline pH.[10]
Carbonate-Bicarbonate 10.25 (pKa2)9.2 - 10.6NoSuitable for maintaining a high pH.[11][12]

Experimental Protocol: Buffer Screening for Optimal BS2G Crosslinking

This protocol provides a general framework for screening different buffers to determine the optimal conditions for your specific BS2G crosslinking experiment.

1. Materials:

  • Purified protein of interest

  • BS2G crosslinker

  • Amine-free buffers (e.g., 20 mM HEPES pH 7.8, 20 mM Sodium Phosphate pH 7.2, 50 mM Sodium Borate pH 8.5)[13]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE materials (gel, running buffer, loading dye)

  • Anhydrous DMSO (for dissolving BS2G)

2. Procedure:

  • Protein Preparation:

    • Ensure your purified protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to a starting point of 1 mg/mL.[14] The optimal concentration may need to be determined empirically.

  • BS2G Stock Solution Preparation:

    • Allow the vial of BS2G to warm to room temperature before opening.

    • Immediately before use, dissolve BS2G in anhydrous DMSO to prepare a 50 mM stock solution.[15]

  • Crosslinking Reaction Setup:

    • Set up a series of reactions in microcentrifuge tubes, each with a different buffer to be tested.

    • To each tube, add your protein solution.

    • Add the BS2G stock solution to achieve a final concentration that gives a desired molar excess over the protein. A common starting point is a 20- to 50-fold molar excess.[3][16] It is highly recommended to perform a titration of the BS2G concentration (e.g., 10-fold, 20-fold, 50-fold molar excess) for each buffer.

  • Incubation:

    • Incubate the reactions at room temperature for 30-60 minutes. The optimal time may vary depending on the protein and crosslinker concentration.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis by SDS-PAGE:

    • Add SDS-PAGE loading dye to each reaction mixture.

    • Analyze the crosslinking efficiency by running the samples on an SDS-PAGE gel.

    • Visualize the protein bands by Coomassie staining or Western blotting. Look for the appearance of higher molecular weight bands corresponding to crosslinked species.

7. Optimization:

  • Based on the results, select the buffer that yields the highest efficiency of crosslinking with minimal non-specific products or protein precipitation.

  • Further optimization of the BS2G concentration, protein concentration, incubation time, and temperature may be necessary to achieve the desired outcome.

Logical Workflow for Buffer Selection

The following diagram illustrates the decision-making process for selecting the appropriate buffer for your BS2G crosslinking experiment.

Buffer_Selection_Workflow start Start: Define Experimental Goal ph_req Determine Required pH for Reaction (Typically pH 7.0 - 9.0 for BS2G) start->ph_req buffer_choice Select Potential Amine-Free Buffers (Phosphate, HEPES, Borate, Carbonate) ph_req->buffer_choice check_pka Is the desired pH within the buffer's effective range (pKa ± 1)? buffer_choice->check_pka buffer_ok Buffer is a suitable candidate check_pka->buffer_ok  Yes buffer_not_ok Select a different buffer check_pka->buffer_not_ok  No protein_compat Check Protein Stability & Solubility in the chosen buffer buffer_ok->protein_compat buffer_not_ok->buffer_choice compat_ok Proceed to Experimental Validation protein_compat->compat_ok  Yes compat_not_ok Choose an alternative buffer protein_compat->compat_not_ok  No experiment Perform Buffer Screening Experiment (Vary buffer, pH, and crosslinker concentration) compat_ok->experiment compat_not_ok->buffer_choice analyze Analyze Results (SDS-PAGE, Western Blot) experiment->analyze optimize Optimize Reaction Conditions (Concentration, Time, Temperature) analyze->optimize end Optimal Buffer and Conditions Identified optimize->end

Buffer selection workflow for BS2G crosslinking.

References

BS2G crosslinker reaction time optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the BS2G (Bis[sulfosuccinimidyl] glutarate) crosslinker. The focus is on optimizing reaction times and addressing common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting reaction time and temperature for BS2G crosslinking?

A general starting point for BS2G crosslinking is an incubation period of 45 to 60 minutes at room temperature.[1] If the reaction must be performed on ice, a slightly longer incubation time may be necessary, as the reaction rate is only marginally slower at lower temperatures.[1] For initial optimization, you can test a range of time points, such as 5, 15, 30, 60, and 120 minutes, to determine the optimal duration for your specific protein system.[2]

Q2: My crosslinking efficiency is low. What are the potential causes and solutions?

Low crosslinking efficiency can stem from several factors. Here are common issues and how to troubleshoot them:

  • Suboptimal pH: BS2G is an amine-reactive sulfo-NHS ester, and its reaction with primary amines (lysine residues and N-termini) is most efficient at a pH of 7 to 9.[2][3][4][5][6] Ensure your reaction buffer is within this range and is free of primary amines (e.g., Tris), which would compete with the target protein.[1] Phosphate, HEPES, or bicarbonate buffers are suitable choices.[1][2]

  • Hydrolyzed Crosslinker: BS2G is moisture-sensitive.[1][2] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Prepare the BS2G solution immediately before use, as its NHS-ester groups can hydrolyze in aqueous solutions, rendering it inactive.[6] The half-life of hydrolysis for NHS esters is around 4-5 hours at pH 7 and 0°C, but this decreases significantly to just 10 minutes at pH 8.6 and 4°C.[6]

  • Insufficient Crosslinker Concentration: A common starting point is a 20-fold molar excess of BS2G to protein, with a final crosslinker concentration between 0.5 to 5 mM.[1] If you observe low efficiency, consider increasing the molar excess to 50- or 100-fold.[2]

  • Low Protein Concentration: To favor the desired intramolecular or intermolecular crosslinking, it is recommended to maintain a protein concentration in the micromolar range.[2] Very low protein concentrations can reduce the probability of successful crosslinking events.

  • Lack of Accessible Primary Amines: BS2G targets primary amines on lysine residues and the N-terminus of polypeptides.[5][6] If your protein of interest has few accessible lysine residues on its surface, crosslinking efficiency may be inherently low.

Q3: How do I stop (quench) the BS2G crosslinking reaction?

To terminate the reaction, add a quenching buffer containing a high concentration of primary amines. A common method is to add Tris buffer to a final concentration of 25 mM to 60 mM and incubate for an additional 10-15 minutes at room temperature.[1] Ammonium bicarbonate (NH₄HCO₃) at a final concentration of 20 mM can also be used.[2][7] This step ensures that any unreacted BS2G is neutralized and cannot continue to crosslink proteins.

Q4: Can I use DMSO to dissolve BS2G?

While BS2G is valued for its water solubility, some protocols, particularly those involving deuterated analogs for mass spectrometry, dissolve BS2G in DMSO to prepare stock solutions before adding it to the aqueous reaction buffer.[2][7] It is crucial to use anhydrous (water-free) DMSO to prevent premature hydrolysis of the crosslinker.[8]

Experimental Protocols & Data

Optimization of BS2G Reaction Time

To determine the ideal reaction time for your specific protein interaction, a time-course experiment is recommended. This involves taking aliquots of the reaction mixture at different time points and analyzing the degree of crosslinking.

Detailed Protocol: Time-Course Optimization

  • Protein Preparation: Dissolve your purified protein(s) in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5) to a final concentration of approximately 5 µM.[2]

  • Crosslinker Preparation: Allow the BS2G vial to warm completely to room temperature.[1] Immediately before use, prepare a stock solution (e.g., 25-50 mM) in the reaction buffer or anhydrous DMSO.[1][2]

  • Initiate Reaction: Add the BS2G stock solution to the protein sample to achieve the desired molar excess (e.g., 20-fold).[1][9] Also, prepare a negative control sample by adding an equal volume of the solvent (buffer or DMSO) without the crosslinker.[2]

  • Incubation and Time Points: Incubate the reaction mixture at room temperature. At various time points (e.g., 5, 15, 30, 60, and 120 minutes), remove an aliquot of the reaction mixture.[2]

  • Quench Reaction: Immediately add a quenching buffer (e.g., Tris to a final concentration of 50 mM) to each aliquot to stop the reaction.[1] Incubate for 15 minutes.[1]

  • Analysis: Analyze the crosslinked products from each time point using SDS-PAGE. The optimal reaction time will correspond to the lane showing the highest yield of the desired crosslinked species (e.g., dimers, trimers) without excessive formation of high-molecular-weight aggregates.

Summary of Reaction Parameters

The following table summarizes key quantitative parameters for designing and optimizing BS2G crosslinking experiments.

ParameterRecommended Starting ConditionOptimization RangeReference
Reaction Time 45-60 min at Room Temp5 - 120 min[1][2]
Temperature Room Temperature4°C to Room Temp[1]
pH 7.57.0 - 9.0[2][3][6]
Molar Excess (BS2G:Protein) 20-fold10-fold to 100-fold[1][2]
Final BS2G Concentration 0.5 - 5 mM0.25 - 10 mM[1]
Quencher Concentration (Tris) 25-60 mM20 - 100 mM[1]

Visual Guides

Experimental Workflow for Time Optimization

The following diagram illustrates the key steps in performing a time-course experiment to optimize the BS2G crosslinking reaction.

G A Prepare Protein Sample (e.g., 5 µM in HEPES, pH 7.5) C Initiate Reaction (Add BS2G to Protein) A->C B Prepare Fresh BS2G Stock (e.g., 50 mM) B->C D Incubate at Room Temperature C->D E Remove Aliquots at Time Points (5, 15, 30, 60, 120 min) D->E F Quench Reaction (Add Tris Buffer) E->F G Analyze Samples by SDS-PAGE F->G H Determine Optimal Time G->H

Workflow for BS2G reaction time optimization.
Troubleshooting Logic for Low Crosslinking Yield

This decision tree provides a logical workflow for diagnosing and solving issues related to low or no crosslinking.

G Start Problem: Low Crosslinking Yield Q1 Is Reaction Buffer pH 7-9 and Amine-Free? Start->Q1 Q2 Was BS2G Handled Properly? (Warmed to RT, Freshly Prepared) Q1->Q2 Yes S1 Solution: Use Phosphate/HEPES buffer (pH 7-9) Q1->S1 No Q3 Is BS2G:Protein Molar Ratio Sufficient? Q2->Q3 Yes S2 Solution: Use fresh BS2G. Allow vial to warm to RT before opening. Q2->S2 No Q4 Is Protein Concentration Adequate (µM range)? Q3->Q4 Yes S3 Solution: Increase molar excess (e.g., 50x, 100x) Q3->S3 No S4 Solution: Concentrate protein sample. Q4->S4 No End Consider alternative crosslinker if protein lacks accessible lysines. Q4->End Yes

Troubleshooting decision tree for low BS2G yield.

References

Technical Support Center: Quenching Efficiency of Tris with BS2G

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide pertains to a hypothetical green-emitting fluorescent probe, "BS2G." As no specific data for a probe with this name is publicly available, this document provides generalized advice, protocols, and illustrative data based on established principles of fluorescence quenching. Researchers should adapt these guidelines to the specific characteristics of their actual fluorophore.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe BS2G in Tris-buffered solutions.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET).[1][2][3] These processes involve the non-radiative de-excitation of the fluorophore.[4]

Q2: Can Tris buffer act as a quencher for fluorescent dyes like BS2G?

A2: The effect of Tris buffer on a fluorophore is highly specific to the dye . While some studies show Tris has a negligible quenching effect on certain fluorophores like 2-aminopurine, it can enhance the fluorescence of others.[5][6] Conversely, the amine group in Tris has the potential to act as a collisional quencher for specific dyes. It is crucial to empirically determine the effect of Tris on BS2G's fluorescence in your experimental system.

Q3: What is the difference between dynamic and static quenching?

A3: Dynamic (collisional) quenching occurs when the quencher molecule collides with the fluorophore in its excited state.[1][7] This process is dependent on diffusion and therefore is affected by temperature and viscosity.[7] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state.[1][2][3] This reduces the population of fluorophores available for excitation.[2]

Q4: What is the Stern-Volmer equation and how is it used?

A4: The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher for dynamic quenching.[3][7] It is expressed as:

F0/F = 1 + KSV[Q]

Where F0 is the fluorescence intensity without the quencher, F is the intensity with the quencher, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant.[2][3][7] A plot of F0/F versus [Q] should yield a straight line for a single type of quenching mechanism, with the slope equal to KSV.[7]

Troubleshooting Guide

Q1: My BS2G fluorescence signal is significantly lower than expected in Tris buffer. What could be the cause?

A1: Several factors could be responsible for a lower-than-expected signal:

  • Quenching by Tris: Tris may be acting as a dynamic or static quencher for BS2G. To verify this, perform a titration experiment by measuring BS2G fluorescence across a range of Tris concentrations.

  • pH Dependence: The fluorescence of many probes is pH-sensitive. Ensure the pH of your Tris buffer is within the optimal range for BS2G.

  • Photobleaching: BS2G may be susceptible to photobleaching (light-induced degradation). Minimize exposure to the excitation light source.

  • Inner Filter Effect: At high concentrations, either BS2G or other components in your sample might absorb the excitation or emission light, leading to artificially low signal.[8][9]

Q2: The quenching of BS2G by my compound of interest is inconsistent when I use Tris buffer.

A2: Inconsistent results often point to environmental or procedural variables:

  • Buffer Preparation: Ensure your Tris buffer is prepared consistently, with a stable pH. The quenching efficiency can be sensitive to small pH shifts.

  • Temperature Fluctuations: Since dynamic quenching is diffusion-controlled, it is sensitive to temperature.[7] Maintain a constant temperature during your experiments.

  • Contaminants: Your Tris buffer or other reagents could be contaminated with quenching species (e.g., heavy metal ions). Use high-purity reagents.

  • Meniscus Effects: In microplate assays, substances like Tris can increase meniscus formation, which may lead to inconsistent readings.[10]

Q3: My Stern-Volmer plot for Tris quenching of BS2G is non-linear.

A3: A non-linear Stern-Volmer plot can indicate several possibilities:

  • Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously, which can result in an upward-curving plot.[4]

  • Ground-State Complex Formation: In static quenching, the plot may deviate from linearity at high quencher concentrations.

  • Fluorophore Accessibility: If some of your BS2G molecules are in an environment where they are inaccessible to Tris, the plot may curve downwards.[4]

Data Presentation

The following table presents hypothetical quenching data for BS2G by Tris-HCl buffer under various conditions. This data is for illustrative purposes only.

Tris-HCl Concentration (mM) Quenching Efficiency (%) at pH 7.4 Quenching Efficiency (%) at pH 8.5 Stern-Volmer Constant (KSV) at pH 7.4 (M-1)
105.28.15.5
2512.118.55.4
5021.831.05.6
10035.847.35.5
20052.764.25.4
Experimental Protocols
Protocol: Measuring the Quenching Efficiency of Tris on BS2G using Fluorescence Titration

This protocol outlines the steps to determine the quenching effect of Tris buffer on the fluorescent probe BS2G.

1. Materials and Reagents:

  • BS2G stock solution (e.g., 1 mM in DMSO)

  • Tris base and Tris-HCl

  • High-purity water

  • pH meter

  • Spectrofluorometer

  • Quartz cuvettes or black microplates

2. Preparation of Solutions:

  • BS2G Working Solution: Prepare a dilute solution of BS2G (e.g., 1 µM) in a non-quenching buffer or deionized water.

  • Tris Buffer Series: Prepare a series of Tris-HCl buffers at a constant pH (e.g., 7.4) with varying concentrations (e.g., 0 mM, 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).

3. Experimental Procedure:

  • Set the spectrofluorometer to the excitation and emission maxima of BS2G.

  • To a cuvette, add the BS2G working solution.

  • Record the initial fluorescence intensity (F0) of the BS2G solution in the absence of Tris (the 0 mM Tris buffer).

  • Sequentially add small aliquots of a concentrated Tris stock solution to the cuvette to achieve the desired final concentrations, or prepare separate samples for each Tris concentration.

  • After each addition or for each sample, mix gently and allow the solution to equilibrate for 2-3 minutes.

  • Record the fluorescence intensity (F) at each Tris concentration.

  • Ensure the total volume change from additions is minimal (e.g., <5%) to avoid significant dilution effects.[8]

4. Data Analysis:

  • If necessary, correct the fluorescence readings for dilution.

  • Calculate the quenching efficiency at each Tris concentration using the formula: Quenching Efficiency (%) = (1 - F/F0) * 100.

  • Construct a Stern-Volmer plot by graphing F0/F on the y-axis versus the Tris concentration [Q] on the x-axis.

  • Perform a linear regression on the data. The slope of the line will be the Stern-Volmer constant, KSV.

Visualizations

QuenchingMechanism BS2G_ground BS2G BS2G_excited BS2G* BS2G_ground->BS2G_excited Excitation (hν) BS2G_excited->BS2G_ground Fluorescence (hν') p1 BS2G_excited->p1 Tris Tris p1->BS2G_ground Quenching (Non-radiative) p1->Tris Collision p2

Caption: Collisional quenching of BS2G by Tris.

TroubleshootingWorkflow start Low BS2G Signal in Tris Buffer check_conc Is BS2G concentration correct? start->check_conc check_pH Is buffer pH optimal for BS2G? check_conc->check_pH Yes fix_conc Adjust Concentration check_conc->fix_conc No quenching_test Perform Tris concentration titration check_pH->quenching_test Yes fix_pH Adjust pH check_pH->fix_pH No plot Generate Stern-Volmer Plot quenching_test->plot linear Plot is Linear plot->linear nonlinear Plot is Non-Linear plot->nonlinear conclusion_dynamic Dynamic Quenching by Tris linear->conclusion_dynamic conclusion_mixed Mixed/Static Quenching nonlinear->conclusion_mixed

Caption: Workflow for troubleshooting low BS2G fluorescence.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase Kinase A Receptor->Kinase activates Substrate Substrate-BS2G Kinase->Substrate phosphorylates Substrate_P Substrate(P)-BS2G Fluorescence_On High Fluorescence Substrate->Fluorescence_On Fluorescence_Off Low Fluorescence Substrate_P->Fluorescence_Off conformational change induces quenching

Caption: Hypothetical pathway using BS2G as a phosphorylation sensor.

References

Technical Support Center: Storage and Handling of Moisture-Sensitive BS2G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of the moisture-sensitive crosslinker, BS2G (Bis[sulfosuccinimidyl] glutarate).

Frequently Asked Questions (FAQs)

Q1: How should I store BS2G upon receipt?

A1: Upon receipt, BS2G should be stored at -20°C and protected from moisture.[1] It is shipped at ambient temperature, but long-term storage should be in a freezer.[1] To prevent hydrolysis, it is recommended to blanket the vial under a desiccated, inert gas.[1]

Q2: Why is it important to equilibrate the BS2G vial to room temperature before opening?

A2: BS2G is highly sensitive to moisture.[1] Allowing the vial to fully equilibrate to ambient temperature before opening prevents condensation from forming inside the vial, which would lead to the hydrolysis of the crosslinker and reduce its reactivity.[1]

Q3: What is the primary reaction of the BS2G crosslinker?

A3: BS2G is a homobifunctional crosslinker with two sulfo-NHS (N-hydroxysuccinimide) ester groups. These groups react with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds. This reaction is most efficient in a pH range of 7 to 9.

Q4: Can I use buffers containing primary amines, like Tris, in my crosslinking reaction?

A4: No, you should not use buffers containing primary amines for the conjugation reaction itself, as they will compete with the target protein for reaction with the BS2G, significantly reducing crosslinking efficiency.[1] However, Tris or glycine can be used to quench the reaction once the desired crosslinking has been achieved.[1]

Q5: What is the spacer arm length of BS2G, and why is it important?

A5: The spacer arm length of BS2G is 7.7 Å.[1] This distance is critical as it defines the maximum distance between the two primary amines that can be crosslinked. This information is valuable for structural studies of proteins and protein complexes.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with BS2G.

Problem Possible Cause Recommended Solution
Low or No Crosslinking Hydrolyzed BS2G: The reagent was exposed to moisture during storage or handling.1. Ensure the BS2G vial is fully equilibrated to room temperature before opening.[1]2. Prepare the BS2G solution immediately before use.[1]3. Store BS2G under desiccated, inert gas at -20°C.[1]
Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).Use a non-amine-containing buffer such as sodium phosphate, HEPES, or borate at a pH between 7 and 9.[1]
Suboptimal pH: The reaction pH is too low or too high.The optimal pH range for the reaction of sulfo-NHS esters with primary amines is 7-9. Adjust the pH of your reaction buffer accordingly.
Insufficient BS2G Concentration: The molar excess of BS2G to protein is too low.The optimal molar excess should be determined empirically, but a starting point of 20- to 500-fold molar excess is common.[2] For initial experiments, a 20-fold excess is a good starting point.[1]
Inaccessible Amine Groups: The primary amines on the target protein are not accessible for crosslinking.1. Consider denaturing the protein slightly if the native structure is not critical.2. Try a crosslinker with a different spacer arm length.
Protein Aggregation/Precipitation Excessive Crosslinking: The concentration of BS2G is too high, leading to extensive intermolecular crosslinking.1. Reduce the molar excess of BS2G.[3]2. Decrease the reaction time.3. Optimize the protein concentration; dilute protein solutions can favor intramolecular crosslinking.[4]
Change in Protein Solubility: The crosslinking reaction alters the surface charge of the protein, leading to precipitation.1. Perform the reaction in a buffer with higher ionic strength or containing solubilizing agents (e.g., mild detergents), if compatible with your downstream application.2. Titrate the amount of organic solvent (like DMSO) in the buffer system to maintain the protein in solution.[5]
Smearing on SDS-PAGE Gel Heterogeneous Crosslinking: A wide range of crosslinked species (dimers, trimers, multimers) are formed.This can be a result of high crosslinker concentration. Try reducing the molar excess of BS2G to favor the formation of specific crosslinked products.[6]
Protein Degradation: Proteases in the sample are degrading the protein during the experiment.Add protease inhibitors to your protein sample before starting the crosslinking reaction.

Quantitative Data

The stability of BS2G, like other NHS-ester crosslinkers, is highly dependent on pH. The sulfo-NHS ester groups are susceptible to hydrolysis, which competes with the desired amine reaction.

pH Approximate Half-life of NHS Esters Reaction Efficiency
7.04-5 hoursModerate
8.01 hourHigh
8.610 minutesVery High, but short reaction window

Note: This data is for general NHS esters and can be used as a guideline for BS2G. The actual half-life may vary depending on the specific buffer composition and temperature.

Parameter Recommendation Rationale
BS2G Concentration 0.25 - 5 mMA final concentration in this range is typically effective.[4]
Molar Excess (BS2G:Protein) 10-fold (for protein conc. > 5mg/mL)20- to 50-fold (for protein conc. < 5mg/mL)Higher excess is needed for more dilute protein solutions to favor the acylation reaction over hydrolysis.[4]
Reaction Time 30 minutes at room temperature or 2 hours on iceLonger incubation on ice can be used to slow down the reaction rate.[4]
Quenching Agent 20-50 mM Tris or GlycinePrimary amines in the quenching buffer will react with and inactivate any remaining BS2G.[4]

Experimental Protocols

Detailed Methodology: Crosslinking of Epidermal Growth Factor Receptor (EGFR) Dimers on the Cell Surface

This protocol describes the use of BS2G to crosslink EGFR dimers on the surface of cultured cells to study ligand-induced dimerization.

Materials:

  • Cultured cells expressing EGFR (e.g., A431 cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Epidermal Growth Factor (EGF)

  • BS2G crosslinker

  • Anhydrous DMSO or DMF (if preparing a concentrated stock of a non-sulfonated analog)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE apparatus and reagents

  • Western blotting apparatus and reagents

  • Primary antibody against EGFR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Stimulation:

    • Culture cells to approximately 80-90% confluency.

    • Serum-starve the cells overnight to reduce basal EGFR activation.

    • Treat the cells with the desired concentration of EGF (e.g., 100 ng/mL) for the desired time (e.g., 15 minutes) at 37°C to induce EGFR dimerization. Include an unstimulated control.

  • Preparation for Crosslinking:

    • Place the cell culture plates on ice to stop cellular processes.

    • Wash the cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.

  • BS2G Crosslinking:

    • Immediately before use, prepare a fresh solution of BS2G in ice-cold PBS at the desired concentration (e.g., 1-5 mM).

    • Add the BS2G solution to the cells and incubate on ice for 30 minutes.

  • Quenching the Reaction:

    • Remove the BS2G solution and add ice-cold Quenching Buffer (final concentration of 20-50 mM Tris) to the cells.

    • Incubate on ice for 15 minutes to stop the crosslinking reaction.

  • Cell Lysis and Protein Analysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells by adding Lysis Buffer and scraping the cells.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the lysate.

    • Analyze the protein lysates by SDS-PAGE and Western blotting using an anti-EGFR antibody. EGFR monomers will be observed at approximately 170 kDa, while crosslinked dimers will appear at around 340 kDa.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis culture Culture Cells starve Serum Starve culture->starve stimulate Stimulate with EGF starve->stimulate wash1 Wash with PBS stimulate->wash1 add_bs2g Add BS2G wash1->add_bs2g quench Quench with Tris add_bs2g->quench lyse Cell Lysis quench->lyse sds_page SDS-PAGE lyse->sds_page western Western Blot sds_page->western

Caption: Experimental workflow for BS2G crosslinking of EGFR dimers.

egfr_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR_mono1 EGFR Monomer EGF->EGFR_mono1 Binding EGFR_mono2 EGFR Monomer EGF->EGFR_mono2 Binding EGFR_dimer EGFR Dimer EGFR_mono1->EGFR_dimer Dimerization (Crosslinked by BS2G) EGFR_mono2->EGFR_dimer Dimerization (Crosslinked by BS2G) Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Downstream Downstream Signaling (MAPK Pathway) Ras->Downstream

Caption: Simplified EGFR signaling pathway showing ligand-induced dimerization.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the amine-reactive crosslinker BS2G (Bis[sulfosuccinimidyl] glutarate). Our goal is to help you optimize your crosslinking experiments and minimize common issues, such as undesirable intra-molecular crosslinks.

Frequently Asked Questions (FAQs)

Q1: What is BS2G and what is it used for?

A1: BS2G is a homobifunctional, water-soluble, and membrane-impermeable crosslinker.[1][2] It is used to covalently link proteins or other molecules that have primary amines (like the side chain of lysine residues).[2] Its primary application is in studying protein-protein interactions.[2]

Q2: What is the difference between intra- and inter-molecular crosslinking?

A2: Intra-molecular crosslinking occurs when a single protein molecule is crosslinked to itself. Inter-molecular crosslinking, on the other hand, is the covalent linking of two or more separate protein molecules. In protein interaction studies, the goal is typically to achieve inter-molecular crosslinking between interacting partners.

Q3: What are the key properties of the BS2G crosslinker?

A3: Key properties of BS2G are summarized in the table below.

PropertyValueReference
Full Chemical Name Bis[sulfosuccinimidyl] glutarate[3]
Molecular Weight 530.35 Da[3]
Spacer Arm Length 7.7 Å[1][3]
Reactivity Amine-reactive (targets primary amines, e.g., lysine)[1][2]
Solubility Water-soluble[1][2]
Cell Membrane Permeability No[1][2]

Q4: What are the main advantages of using a water-soluble crosslinker like BS2G?

A4: The primary advantage of using a water-soluble crosslinker like BS2G is that it avoids the need for organic solvents, which can disrupt protein structure and function. This allows for crosslinking to be performed in near-physiological conditions.[1]

Troubleshooting Guide

Problem 1: Low or no crosslinking observed.

Possible Cause Troubleshooting Tip
Hydrolyzed Crosslinker BS2G is moisture-sensitive.[3] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] Prepare the BS2G solution immediately before use.[3]
Incorrect Buffer Amine-containing buffers (e.g., Tris, glycine) will compete with your protein for reaction with the crosslinker.[3] Use a non-amine containing buffer such as phosphate-buffered saline (PBS) at a pH between 7 and 9.[2][4]
Insufficient Crosslinker Concentration The optimal crosslinker concentration is dependent on the protein concentration. As a starting point, use a 20- to 50-fold molar excess of BS2G to your protein for protein concentrations below 5 mg/mL, and a 10-fold molar excess for concentrations above 5 mg/mL.[5]
Suboptimal pH The reaction of NHS esters with primary amines is most efficient at a pH of 7-9.[2]

Problem 2: High molecular weight smears or protein precipitation on SDS-PAGE.

Possible Cause Troubleshooting Tip
Excessive Crosslinking This is often due to a crosslinker concentration that is too high.[6] Try reducing the molar excess of BS2G. You may need to perform a titration to find the optimal concentration.
High Protein Concentration Very high protein concentrations can lead to the formation of large, insoluble aggregates. Consider reducing the protein concentration.
Non-specific Crosslinking If the crosslinker concentration is too high, non-specific crosslinking between non-interacting proteins can occur.[6] Reduce the crosslinker concentration to minimize this.

Problem 3: Predominance of intra-molecular crosslinks over inter-molecular crosslinks.

Possible Cause Troubleshooting Tip
Dilute Protein Solution At very low protein concentrations, the likelihood of a crosslinker reacting with two sites on the same molecule (intra-molecular) is higher than it reacting with two different molecules (inter-molecular).[7][8]
High Crosslinker Concentration A high concentration of the crosslinker can also favor intra-molecular crosslinking.[9]
Short Spacer Arm For some protein complexes, the 7.7 Å spacer arm of BS2G may be too short to bridge two interacting proteins. Consider using a crosslinker with a longer spacer arm, such as BS3 (11.4 Å).[2]

Experimental Protocols

General Protocol for BS2G Crosslinking

This protocol provides a starting point for a typical crosslinking experiment. Optimization may be required for your specific application.

1. Reagent Preparation:

  • Crosslinking Buffer: Prepare a non-amine containing buffer, such as 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.

  • BS2G Stock Solution: Immediately before use, dissolve BS2G in the crosslinking buffer to a final concentration of 50 mM.[3] For example, dissolve 10 mg of BS2G in 350 µL of buffer.[3]

  • Quenching Solution: Prepare a 1 M Tris-HCl solution, pH 7.5.

2. Crosslinking Reaction:

  • Prepare your protein sample in the crosslinking buffer. A protein concentration in the range of 10-20 µM is a good starting point.[4]

  • Add the BS2G stock solution to your protein sample to achieve the desired final concentration. A final crosslinker concentration of 0.5 to 5 mM is a common starting range.[3]

  • Incubate the reaction at room temperature for 45-60 minutes.[3] Alternatively, the reaction can be performed on ice for a slightly longer duration.[3]

3. Quenching the Reaction:

  • Add the quenching solution to the reaction mixture to a final concentration of 25-60 mM.[3]

  • Incubate at room temperature for 10-15 minutes to quench any unreacted BS2G.[3]

4. Analysis:

  • The crosslinked sample can be analyzed by SDS-PAGE to observe the formation of higher molecular weight species.

  • For more detailed analysis, such as identifying crosslinked peptides, mass spectrometry can be used.

Visualizations

BS2G_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sample Protein Sample in Non-Amine Buffer Mix Mix Protein and BS2G Protein_Sample->Mix BS2G_Solution Freshly Prepared BS2G Solution BS2G_Solution->Mix Incubate Incubate (RT, 45-60 min) Mix->Incubate Quench Quench with Tris Buffer Incubate->Quench Analysis Analyze (SDS-PAGE, MS) Quench->Analysis

Caption: A general workflow for a BS2G crosslinking experiment.

Crosslinking_Factors cluster_conditions Experimental Conditions cluster_outcomes Crosslinking Outcomes Protein_Conc Protein Concentration Intramolecular Intra-molecular Crosslinking Protein_Conc->Intramolecular Low Intermolecular Inter-molecular Crosslinking Protein_Conc->Intermolecular High Crosslinker_Conc Crosslinker Concentration Crosslinker_Conc->Intramolecular High Crosslinker_Conc->Intermolecular Optimal

References

Validation & Comparative

A Head-to-Head Comparison of BS2G and DSS Crosslinkers for Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the choice of crosslinking reagent is a critical decision that can significantly impact experimental outcomes. Among the myriad of available options, Bis(sulfosuccinimidyl) glutarate (BS2G) and Disuccinimidyl suberate (DSS) are two widely utilized amine-reactive crosslinkers. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in the selection of the optimal reagent for your research needs.

Executive Summary

BS2G and DSS are both homobifunctional N-hydroxysuccinimide (NHS) ester crosslinkers that react with primary amines (e.g., the side chains of lysine residues and the N-termini of proteins) to form stable amide bonds.[1][2] The fundamental difference between them lies in their solubility and membrane permeability, which dictates their primary applications. BS2G, a water-soluble crosslinker, is ideal for studying protein interactions on the cell surface, as it is unable to cross the cell membrane.[1] In contrast, the water-insoluble and membrane-permeable nature of DSS makes it the preferred choice for intracellular and intramembrane crosslinking.[2][3] While their reactivity towards primary amines is considered to be essentially identical, their performance can vary based on the specific application and experimental conditions.[1][2]

Performance Comparison: BS2G vs. DSS

The selection of a crosslinker is contingent on the specific experimental goals. Below is a detailed comparison of the key characteristics and performance parameters of BS2G and DSS.

FeatureBS2G (Bis(sulfosuccinimidyl) glutarate)DSS (Disuccinimidyl suberate)
Chemical Structure Contains two sulfo-NHS ester groupsContains two NHS ester groups
Spacer Arm Length 7.7 Å11.4 Å
Solubility Water-solubleWater-insoluble (soluble in organic solvents like DMSO or DMF)
Membrane Permeability ImpermeablePermeable
Primary Applications Cell-surface protein crosslinking, studying extracellular protein interactionsIntracellular protein crosslinking, studying protein interactions within organelles
Reactivity Reacts with primary amines at pH 7-9Reacts with primary amines at pH 7-9
Cleavability Non-cleavableNon-cleavable

Experimental Data

Crosslinking Efficiency

A study comparing different crosslinkers, including DSS, showed that the number of identified crosslinked peptides in mass spectrometry analysis was similar for both DSS and its water-soluble analog BS3, which has the same spacer arm length.[1][4] This suggests that the core reactivity of the NHS ester is comparable between the soluble and insoluble forms.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their experimental design.

General Protein Crosslinking Protocol

This protocol provides a general framework for crosslinking proteins in solution using either BS2G or DSS.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer) at pH 7-9.

  • BS2G or DSS crosslinker.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving DSS.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines, as these will compete with the protein for reaction with the crosslinker.

  • Prepare Crosslinker Stock Solution:

    • For BS2G: Immediately before use, dissolve BS2G in the reaction buffer to the desired stock concentration.

    • For DSS: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to the desired stock concentration.[2]

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample. The final concentration of the crosslinker will need to be optimized for each specific application but typically ranges from a 10 to 50-fold molar excess over the protein concentration.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[2]

  • Downstream Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or immunoprecipitation.

Co-Immunoprecipitation (Co-IP) with Antibody Crosslinking using DSS

This protocol describes the use of DSS to covalently link antibodies to Protein A/G beads, creating a stable affinity matrix for Co-IP experiments. This prevents the co-elution of the antibody with the target protein complex.[5][6]

Materials:

  • Antibody specific for the bait protein.

  • Protein A/G agarose or magnetic beads.

  • DSS crosslinker.

  • Coupling buffer (e.g., PBS).

  • Quenching/Washing buffer (e.g., Tris-buffered saline).

  • Elution buffer (e.g., glycine-HCl, pH 2.5-2.8).

  • Cell lysate containing the protein complex of interest.

Procedure:

  • Antibody Binding: Incubate the antibody with the Protein A/G beads in coupling buffer to allow for binding.

  • Washing: Wash the beads to remove unbound antibody.

  • Crosslinking: Resuspend the beads in coupling buffer and add DSS (dissolved in DMSO) to a final concentration of 2.5 mM. Incubate for 30-60 minutes at room temperature.[5]

  • Quenching: Quench the reaction by washing the beads with quenching/washing buffer.

  • Immunoprecipitation: Add the pre-cleared cell lysate to the antibody-crosslinked beads and incubate to allow the antibody to capture the bait protein and its interacting partners.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured protein complex using the elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

Cross-Linking Mass Spectrometry (XL-MS) Workflow

This workflow outlines the general steps for using BS2G or DSS in XL-MS experiments to identify protein-protein interactions and gain structural insights.

Materials:

  • Purified protein complex or cell lysate.

  • BS2G or DSS crosslinker.

  • Digestion enzyme (e.g., Trypsin).

  • LC-MS/MS instrumentation.

  • XL-MS data analysis software.

Procedure:

  • Crosslinking: Perform the crosslinking reaction as described in the "General Protein Crosslinking Protocol." The choice between BS2G and DSS will depend on whether the target interactions are extracellular or intracellular.

  • SDS-PAGE Separation (Optional): The crosslinked mixture can be separated by SDS-PAGE to isolate crosslinked complexes and reduce sample complexity.[7]

  • In-gel or In-solution Digestion: Excise the protein bands of interest from the gel or use the entire crosslinked mixture for in-solution digestion with a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized XL-MS software to identify the crosslinked peptides. This involves searching the MS/MS data against a protein sequence database to identify peptide pairs that are covalently linked by the crosslinker. The identification of these crosslinked peptides provides distance constraints that can be used to model the protein's structure and interactions.[8]

Visualizations

Chemical Reaction of NHS-Ester Crosslinkers

G cluster_0 NHS-Ester Crosslinker cluster_1 Protein with Primary Amine cluster_2 Crosslinked Protein cluster_3 Byproduct Crosslinker R1-NHS Crosslinked_Protein Protein-NH-CO-R1 Crosslinker->Crosslinked_Protein Reacts with NHS N-Hydroxysuccinimide Crosslinker->NHS Releases Protein Protein-NH2 Protein->Crosslinked_Protein

Caption: Reaction of an NHS-ester with a primary amine.

Experimental Workflow for Cross-Linking Mass Spectrometry (XL-MS)

G A Protein Complex B Crosslinking (BS2G or DSS) A->B C Proteolytic Digestion (e.g., Trypsin) B->C D LC-MS/MS Analysis C->D E Data Analysis (XL-MS Software) D->E F Identified Crosslinked Peptides E->F G Structural Modeling & Interaction Mapping F->G

Caption: A typical workflow for XL-MS experiments.

Decision Tree for Choosing Between BS2G and DSS

G Start Start: Identify Target Protein Interaction Q1 Is the interaction on the cell surface or extracellular? Start->Q1 BS2G Use BS2G (Water-soluble, Membrane-impermeable) Q1->BS2G Yes Q2 Is the interaction intracellular or within a membrane? Q1->Q2 No End Proceed with Optimized Protocol BS2G->End DSS Use DSS (Water-insoluble, Membrane-permeable) Q2->DSS Yes DSS->End

Caption: A guide for selecting BS2G or DSS.

Side Reactions and Considerations

While NHS-ester crosslinkers are highly reactive towards primary amines, they can also exhibit side reactions with other nucleophilic residues, particularly at higher pH values. These include hydroxyl groups on serine, threonine, and tyrosine, and the sulfhydryl group of cysteine.[9][10] These side reactions are generally less favorable than the reaction with primary amines but should be considered when interpreting results, especially in complex biological samples.[9]

Another important consideration is the hydrolysis of the NHS ester, which competes with the crosslinking reaction.[2][7] The rate of hydrolysis increases with pH. Therefore, it is crucial to prepare stock solutions of the crosslinkers immediately before use and to work efficiently.[2] For DSS, using anhydrous DMSO or DMF is essential to minimize premature hydrolysis.[10]

Conclusion

The choice between BS2G and DSS is primarily dictated by the location of the protein interaction under investigation. BS2G is the superior choice for targeting cell surface and extracellular interactions due to its water solubility and membrane impermeability. Conversely, DSS is the go-to reagent for probing intracellular and intramembrane protein networks. While their fundamental reactivity is similar, careful optimization of reaction conditions is paramount for achieving successful and reproducible crosslinking results with either reagent. By understanding the distinct properties of each crosslinker and following robust experimental protocols, researchers can confidently employ these powerful tools to unravel the intricate web of protein interactions that govern cellular function.

References

BS2G vs. EDC for Protein Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the covalent linkage of proteins to other molecules is a cornerstone technique for researchers in drug development, diagnostics, and fundamental life sciences. The choice of crosslinking chemistry is critical and can significantly impact the efficiency, stability, and functionality of the resulting conjugate. This guide provides a detailed comparison of two commonly used crosslinking reagents: Bis(sulfosuccinimidyl)glutarate (BS2G), a homobifunctional N-hydroxysuccinimide (NHS) ester, and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length carbodiimide crosslinker.

Executive Summary

BS2G and EDC facilitate the formation of amide bonds between proteins, but they do so through distinct chemical mechanisms that confer different advantages and disadvantages. BS2G directly crosslinks primary amines (e.g., lysine residues) and is generally more specific, leading to fewer side reactions. In contrast, EDC activates carboxyl groups (on aspartic and glutamic acid residues) to react with primary amines. While this provides a broader range of potential conjugation sites, it can also lead to a higher likelihood of undesirable side reactions if not carefully controlled. For applications requiring the identification of protein-protein interactions via mass spectrometry, EDC has been shown to generate a significantly higher number of unique cross-links. However, for applications demanding high specificity and stability with minimal side products, BS2G may be the preferred reagent.

Quantitative Data Comparison

The following table summarizes the key quantitative and qualitative differences between BS2G and EDC for protein conjugation.

FeatureBS2G (Bis(sulfosuccinimidyl)glutarate)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Reaction Specificity Primary amines (e.g., Lysine, N-terminus)Carboxyl groups (Asp, Glu, C-terminus) to primary amines (Lys, N-terminus)
Spacer Arm Length 7.7 Å0 Å (zero-length crosslinker)
Number of Unique Cross-links Identified (in a comparative study) 57[1]606[1]
Reactive Intermediate Stability NHS-ester: Half-life of hours at pH 7, minutes at pH > 8.5[2]O-acylisourea intermediate: Highly unstable in aqueous solution, prone to rapid hydrolysis. Can be stabilized by the addition of N-hydroxysuccinimide (NHS) or sulfo-NHS.[3]
Optimal Reaction pH 7.2 - 8.54.5 - 6.0 for carboxyl activation; 7.2 for amine reaction in a two-step protocol.[4][5]
Potential Side Reactions Hydrolysis of NHS-ester, modification of tyrosine, serine, and threonine hydroxyl groups (less common).Formation of N-acylurea (irreversible and inactive), intramolecular crosslinking, and polymerization.[6]
Water Solubility High (contains sulfo-NHS groups)High
Byproducts N-hydroxysulfosuccinimideIsourea derivative (soluble)

Experimental Protocols

Detailed methodologies for protein conjugation using BS2G and EDC are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Protein-Protein Conjugation using BS2G

Materials:

  • BS2G crosslinker

  • Protein A and Protein B to be conjugated

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve Protein A and Protein B in Conjugation Buffer at the desired concentrations (e.g., 1-5 mg/mL).

  • Crosslinker Preparation: Immediately before use, dissolve BS2G in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the BS2G stock solution to the protein mixture. The molar excess of BS2G to protein will need to be optimized, but a starting point of 20-50 fold molar excess is common.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein-Protein Conjugation using EDC (Two-Step)

Materials:

  • EDC hydrochloride

  • N-hydroxysulfosuccinimide (NHS) or Sulfo-NHS

  • Protein A (containing carboxyl groups) and Protein B (containing primary amines)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Protein A Activation: Dissolve Protein A in Activation Buffer.

  • Reagent Preparation: Immediately before use, prepare EDC and NHS/Sulfo-NHS solutions in Activation Buffer.

  • Activation Reaction: Add EDC and NHS/Sulfo-NHS to the Protein A solution. A common starting point is a 2-10 fold molar excess of EDC and NHS over the carboxyl groups on Protein A. Incubate for 15-30 minutes at room temperature.

  • Purification (optional but recommended): Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer. This prevents EDC from reacting with carboxyl groups on Protein B.

  • Conjugation Reaction: Immediately add the activated Protein A to a solution of Protein B in Coupling Buffer. The molar ratio of Protein A to Protein B should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to stop the reaction. Incubate for 15 minutes.

  • Purification: Purify the conjugate using a desalting column or other chromatography methods to remove unreacted proteins and reagents.

Reaction Workflows

The following diagrams illustrate the chemical pathways for protein conjugation using BS2G and EDC.

BS2G_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation ProteinA Protein A (with primary amines) Intermediate Activated Protein A (NHS-ester reacted) ProteinA->Intermediate Reaction with one NHS-ester ProteinB Protein B (with primary amines) Conjugate Protein A - Protein B Conjugate ProteinB->Conjugate BS2G BS2G (NHS-ester) BS2G->Intermediate Intermediate->Conjugate Reaction with primary amine on Protein B

Caption: Workflow for protein conjugation using the homobifunctional crosslinker BS2G.

EDC_Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Conjugation ProteinA Protein A (with carboxyl groups) O_acylisourea O-acylisourea intermediate (unstable) ProteinA->O_acylisourea EDC EDC EDC->O_acylisourea NHS NHS / Sulfo-NHS NHS_ester NHS-ester intermediate (more stable) NHS->NHS_ester O_acylisourea->NHS_ester Reaction with NHS Conjugate Protein A - Protein B Conjugate NHS_ester->Conjugate Reaction with primary amine on Protein B ProteinB Protein B (with primary amines) ProteinB->Conjugate

References

Validating BS2G Crosslinking by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and map the architecture of protein complexes. Among the diverse array of crosslinking reagents available, Bis(Sulfosuccinimidyl) glutarate (BS2G) is a popular choice due to its amine-reactivity, defined spacer arm, and water-solubility. This guide provides an objective comparison of BS2G with other commonly used crosslinkers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for your research needs.

Performance Comparison of Amine-Reactive Crosslinkers

The selection of a crosslinking reagent is a critical step in any XL-MS workflow. The efficiency of crosslink identification and the nature of the structural information obtained are highly dependent on the chemical properties of the crosslinker. Here, we compare BS2G with other widely used amine-reactive crosslinkers: Disuccinimidyl suberate (DSS), Bis(sulfosuccinimidyl) suberate (BS3), Disuccinimidyl glutarate (DSG), and the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Quantitative data from a comparative study on the HOP2-MND1 protein complex provides insights into the performance of BS2G, DSS, and EDC.[1] The results, summarized in the table below, highlight the differences in the number of unique cross-links identified with each reagent.

CrosslinkerNumber of Unique Cross-linksNumber of Loop-links
BS2G 5721
DSS 6723
EDC 606Not Reported

Data from a study on the HOP2-MND1 protein complex.[1]

It is important to note that EDC, being a zero-length crosslinker that can react with both lysines and acidic residues (aspartic and glutamic acid), has a larger potential number of reaction sites, which likely contributes to the higher number of identified cross-links in this particular study.[1]

Further comparative data from Thermo Fisher Scientific on the crosslinking of Bovine Serum Albumin (BSA) using non-cleavable (BS3, DSS) and MS-cleavable (DSSO) crosslinkers demonstrates the impact of fragmentation methods on the number of identified crosslinked peptides.

CrosslinkerFragmentation MethodNumber of Identified Cross-linked Peptides
BS3 CID~180
BS3 HCD~200
DSS CID~180
DSS HCD~200
DSSO CID~120
DSSO HCD~140
DSSO MS2-MS3~220

Data from Thermo Fisher Scientific, comparing non-cleavable and MS-cleavable crosslinkers on BSA.

This data illustrates that while non-cleavable crosslinkers like BS3 and DSS yield a high number of cross-linked peptides with standard fragmentation methods (CID and HCD), the MS-cleavable crosslinker DSSO can provide a higher number of identifications when a targeted MS2-MS3 workflow is employed.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the successful validation of crosslinking by mass spectrometry. Below are detailed methodologies for BS2G and its alternatives.

BS2G Crosslinking Protocol

This protocol is adapted from ProteoChem's product information sheet.[2]

  • Reagent Preparation: Allow the BS2G vial to equilibrate to room temperature before opening to prevent condensation. Immediately before use, prepare a 50 mM solution of BS2G in an amine-free buffer (e.g., 25 mM Sodium Phosphate, pH 7.4).

  • Crosslinking Reaction: Add the BS2G solution to the protein sample to a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 25-60 mM. Incubate for 10-15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MeroX, Skyline, xiSEARCH) to identify cross-linked peptides from the mass spectrometry data.[3][4]

Alternative Crosslinker Protocols

This protocol is a general procedure for amine-reactive NHS-ester crosslinkers.[5][6]

  • Reagent Preparation: Prepare DSS in a dry, water-miscible organic solvent like DMSO. Prepare BS3 in an aqueous, amine-free buffer (e.g., PBS, pH 7-9). Prepare solutions immediately before use.

  • Crosslinking Reaction: Add the crosslinker solution to the protein sample to a final concentration of 0.25-5 mM. The molar excess of crosslinker may need to be optimized (10- to 50-fold molar excess is a common range).

  • Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add a quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Sample Preparation for MS: Follow the same procedure as for BS2G for downstream mass spectrometry analysis.

This protocol is based on information from ProteoChem and CovaChem.[5][7]

  • Reagent Preparation: Allow the DSG vial to reach room temperature. Dissolve DSG in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM immediately before use.

  • Crosslinking Reaction: Add the DSG solution to the protein sample in an amine-free buffer (pH 7.0-8.0) to achieve a 10- to 20-fold molar excess.

  • Incubation: Incubate for 45 minutes at room temperature or 3 hours at 4°C.

  • Quenching: Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 10-25 mM and incubate for 20 minutes at room temperature.

  • Sample Preparation for MS: Proceed with standard protocols for mass spectrometry analysis.

This protocol describes a two-step zero-length crosslinking procedure.[2][8][9]

  • Activation of Carboxyl Groups: In an amine-free buffer (e.g., MES, pH 4.7-6.0), add EDC and Sulfo-NHS to the protein containing accessible carboxyl groups. Typical final concentrations are 2-4 mM for EDC and 5-10 mM for Sulfo-NHS. Incubate for 15 minutes at room temperature.

  • Quenching of EDC (Optional but recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.

  • Buffer Exchange (Optional): Remove excess activating and quenching reagents using a desalting column equilibrated with a suitable buffer for the second protein (e.g., PBS, pH 7.2-8.0).

  • Crosslinking Reaction: Add the second protein containing accessible primary amines to the activated first protein. Incubate for 2 hours at room temperature.

  • Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any remaining active esters.

  • Sample Preparation for MS: Prepare the cross-linked protein sample for mass spectrometry analysis.

Visualizing Crosslinking Workflows and Applications

Graphviz diagrams can effectively illustrate the experimental workflows and the biological insights gained from crosslinking mass spectrometry studies.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Protein Complex Protein Complex Crosslinker Addition Crosslinker Addition Protein Complex->Crosslinker Addition e.g., BS2G Quenching Quenching Crosslinker Addition->Quenching Digestion Digestion Quenching->Digestion e.g., Trypsin LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Database Search Database Search LC-MS/MS->Database Search Crosslink Identification Crosslink Identification Database Search->Crosslink Identification Structural Modeling Structural Modeling Crosslink Identification->Structural Modeling

Caption: General experimental workflow for crosslinking mass spectrometry.

A key application of XL-MS is the elucidation of protein-protein interactions within signaling pathways. For instance, the Tumor Necrosis Factor (TNF) signaling pathway, which plays a crucial role in inflammation and immunity, involves a cascade of protein interactions that can be mapped using crosslinking.

tnf_signaling cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activation RIPK1->IKK_Complex Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Gene_Expression Gene Expression NF_kB->Gene_Expression Nuclear Translocation

Caption: Simplified TNF receptor 1 signaling pathway.

References

A Researcher's Guide to Interpreting Mass Spectra of BS2G Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the structural analysis of proteins and protein complexes, chemical cross-linking mass spectrometry (XL-MS) is an invaluable tool. Among the arsenal of cross-linking reagents, Bis(sulfosuccinimidyl)glutarate (BS2G) offers a reliable method for covalently linking interacting amino acid residues. This guide provides a comprehensive comparison of BS2G with other cross-linking reagents, detailed experimental and data analysis protocols, and the necessary visualizations to understand the underlying workflows.

Understanding BS2G and its Alternatives

BS2G is a homo-bifunctional, amine-reactive, water-soluble, and non-cleavable cross-linker. Its two sulfo-NHS esters target the primary amines of lysine residues and the N-termini of proteins. The spacer arm of BS2G is 7.7 Å, creating covalent bonds between spatially proximate lysine residues.

The primary alternative to non-cleavable cross-linkers like BS2G are MS-cleavable cross-linkers, such as Disuccinimidyl sulfoxide (DSSO). The key distinction lies in their behavior within the mass spectrometer. While BS2G remains intact, DSSO can be fragmented at a specific labile bond during MS/MS analysis. This fragmentation simplifies the resulting spectra, as the two cross-linked peptides can be analyzed independently in subsequent MS3 scans.

Performance Comparison of Cross-linking Reagents

The choice of cross-linking reagent can significantly impact the number of identified cross-linked peptides. The following table summarizes a comparison of different cross-linkers on a standard protein, Bovine Serum Albumin (BSA). While direct quantitative data for BS2G is not presented in the cited graphic, its performance is expected to be comparable to DSG (Disuccinimidyl glutarate), a structurally similar non-sulfonated analog. The data for BS3, DSS, and DSSO are derived from a comparative study by Thermo Fisher Scientific.[1]

Cross-linkerTypeSpacer Arm Length (Å)Number of Identified Cross-linked Peptides (BSA)
BS2G Non-cleavable, water-soluble7.7Data not directly available, performance comparable to DSG
DSG Non-cleavable7.7~10[2]
DSS Non-cleavable11.4~22[2]
BS3 Non-cleavable, water-soluble11.4High, similar to DSS[1]
DSSO MS-cleavable10.1Lower in MS2, higher with MS3 methods[1]

Interpreting Mass Spectra of BS2G Cross-linked Peptides

Since BS2G is a non-cleavable cross-linker, the two cross-linked peptides remain covalently bound throughout the mass spectrometry analysis. This results in complex MS/MS spectra containing fragment ions from both peptide chains.

Key characteristics of BS2G cross-linked peptide fragmentation include:

  • Fragmentation Sites: Fragmentation primarily occurs at the amide bond between the lysine ε-amine and the cross-linker, as well as at the peptide backbone C-terminal to the cross-linked lysine.[3]

  • Ion Series: The resulting spectrum will contain a mixture of b- and y-ions from both constituent peptides.[3]

  • High Charge States: Cross-linked peptides tend to have higher charge states (z > 2+), which can be used to preferentially select them for fragmentation.[4]

The identification of these complex spectra requires specialized software that can perform a database search considering all possible peptide pairs.

Experimental Protocols

A successful cross-linking experiment requires careful execution of both the wet-lab and data analysis workflows.

Protocol for BS2G Cross-linking of Proteins

This protocol is adapted from a general protocol provided by ProteoChem.

Materials:

  • BS2G Crosslinker

  • Reaction Buffer: 25 mM Sodium Phosphate, pH 7.4 (or other amine-free buffer like HEPES or PBS)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Protein sample in a compatible buffer

Procedure:

  • Reagent Preparation: Allow the vial of BS2G to equilibrate to room temperature before opening to prevent condensation. Prepare a 50 mM solution of BS2G in the reaction buffer immediately before use.

  • Cross-linking Reaction: Add the BS2G solution to the protein sample to achieve a final concentration of 0.5 to 5 mM. A 20-fold molar excess of cross-linker to protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 25-60 mM Tris to stop the reaction by consuming unreacted BS2G. Incubate for 10-15 minutes at room temperature.

  • Sample Preparation for MS: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Enrichment (Optional but Recommended): To increase the identification rate of cross-linked peptides, which are often low in abundance, an enrichment step such as size-exclusion chromatography (SEC) can be performed.[5]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

Data Analysis Workflow for BS2G Cross-linked Peptides

The computational analysis of non-cleavable cross-linking data is a critical step. The following is a general workflow applicable to software such as MaxLynx or MeroX in "quadratic" or "StavroX" mode.[6][7]

  • RAW File Conversion: Convert the raw mass spectrometer data files to a compatible format (e.g., .mgf or .mzML) using a tool like ProteoWizard.

  • Database Searching:

    • Software Selection: Choose a search engine that supports non-cleavable cross-linkers (e.g., MaxLynx, MeroX, xQuest).

    • Parameter Setup:

      • Cross-linker: Specify BS2G and its mass.

      • Enzyme: Specify the protease used for digestion (e.g., Trypsin).

      • Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the instrument used.

      • Modifications: Include fixed (e.g., carbamidomethylation of cysteine) and variable (e.g., oxidation of methionine) modifications.

      • Database: Provide a FASTA file containing the sequences of the proteins in the sample.

  • Scoring and Validation: The software will generate a list of candidate cross-linked spectrum matches (CSMs). These are scored based on the match between the experimental and theoretical fragmentation patterns. A false discovery rate (FDR) is typically calculated to filter for high-confidence identifications.

  • Data Interpretation and Visualization: The identified cross-links can be visualized on 2D interaction maps or mapped onto 3D protein structures to provide spatial constraints.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G Conceptual Workflow of Chemical Cross-linking cluster_protein Protein Complex P1 Protein A Crosslinked_Complex Cross-linked Protein Complex P2 Protein B XL BS2G Cross-linker XL->Crosslinked_Complex Digestion Trypsin Digestion Crosslinked_Complex->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Enrichment (e.g., SEC) Peptides->Enrichment Enriched_Peptides Enriched Cross-linked Peptides Enrichment->Enriched_Peptides MS LC-MS/MS Analysis Enriched_Peptides->MS Spectra MS/MS Spectra MS->Spectra Analysis Data Analysis Software Spectra->Analysis Results Identified Cross-links Analysis->Results

Experimental workflow for XL-MS.

G Data Analysis Logic for Non-cleavable Cross-linkers RawData Raw MS Data PeakList Peak List (.mgf / .mzML) RawData->PeakList SearchEngine Cross-link Search Engine (e.g., MaxLynx, MeroX) PeakList->SearchEngine Fasta Protein Sequence Database (FASTA) Fasta->SearchEngine CSMs Candidate Cross-linked Spectrum Matches (CSMs) SearchEngine->CSMs Scoring Scoring Algorithm CSMs->Scoring FDR False Discovery Rate (FDR) Estimation Scoring->FDR Validated Validated Cross-links FDR->Validated Visualization Visualization (2D maps, 3D structures) Validated->Visualization

Computational data analysis workflow.

G Fragmentation of a BS2G Cross-linked Peptide Pair cluster_precursor Precursor Ion (in MS1) cluster_fragments Fragment Ions (in MS2) PeptideA Peptide A BS2G BS2G PeptideA->BS2G Lys PeptideB Peptide B PeptideB->BS2G Lys FragmentsA b- and y-ions from Peptide A BS2G->FragmentsA Fragmentation FragmentsB b- and y-ions from Peptide B BS2G->FragmentsB Fragmentation

BS2G cross-linked peptide fragmentation.

Conclusion

BS2G is a robust and effective cross-linker for probing protein structure and interactions. While the interpretation of mass spectra from non-cleavable cross-linkers like BS2G is more complex than that of their MS-cleavable counterparts, the use of specialized data analysis software enables confident identification of cross-linked peptides. By following detailed experimental protocols and understanding the principles of fragmentation, researchers can successfully employ BS2G to gain valuable insights into the three-dimensional organization of biological macromolecules.

References

Cross-Validation of BS2G: A Comparative Guide to Protein Cross-Linking Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the field of structural proteomics, cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate protein-protein interactions and map the three-dimensional architecture of protein complexes. The choice of cross-linking reagent is paramount to the success of these experiments. This guide provides a comparative analysis of Bis(sulfosuccinimidyl) glutarate (BS2G), an amine-reactive cross-linker, with other commonly used reagents, supported by experimental data to aid researchers in selecting the optimal tool for their specific needs.

Comparative Analysis of Cross-Linking Reagents

BS2G is a homobifunctional, water-soluble, and non-cleavable cross-linker with a spacer arm of 7.7 Å. It reacts with primary amines (lysine residues and N-termini) to form stable amide bonds.[1][2] To objectively evaluate its performance, we compare it with other widely used amine-reactive cross-linkers: BS3 (Bis(sulfosuccinimidyl) suberate), DSG (Disuccinimidyl glutarate), and the zero-length cross-linker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Key Properties of Compared Cross-Linkers
FeatureBS2G (Sulfo-DSG)BS3 (Sulfo-DSS)DSGEDC
Full Name Bis(sulfosuccinimidyl) glutarateBis(sulfosuccinimidyl) suberateDisuccinimidyl glutarate1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Reactive Groups Sulfo-NHS EsterSulfo-NHS EsterNHS EsterCarbodiimide
Target Residues Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines and Carboxyls (Lys, Asp, Glu, N/C-terminus)
Spacer Arm Length 7.7 Å11.4 Å7.7 Å0 Å (zero-length)
Water Soluble YesYesNoYes
Cell Membrane Permeable NoNoYesYes
Cleavable NoNoNoNo
Experimental Performance Data

A study on the plant HOP2-MND1 heterodimer provides a direct comparison of the number of unique cross-links identified using BS2G, DSS (a non-sulfonated analog of BS3), and EDC.[3] The results highlight the different specificities and efficiencies of these reagents.

Cross-LinkerUnique Cross-Links IdentifiedUnique Loop-Links Identified
BS2G 5721
DSS 6723
EDC 606N/A

Data from a study on the HOP2-MND1 protein complex.[3] Note: DSS (Disuccinimidyl suberate) is the non-water-soluble analog of BS3 and has the same spacer arm length and reactivity.

The significantly higher number of cross-links identified with EDC is attributed to its ability to link both primary amines and carboxyl groups, thus expanding the repertoire of potential cross-linking sites.[3] The similarity in the number of cross-links between BS2G and DSS suggests that for amine-to-amine cross-linking, the choice between these reagents may depend on the desired spacer arm length for the specific protein system under investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of cross-linking experiments. Below are representative protocols for BS2G and the comparative cross-linkers.

Protocol 1: Amine-Reactive Cross-Linking with BS2G or BS3

This protocol is applicable to water-soluble, amine-reactive cross-linkers like BS2G and BS3.

Materials:

  • Protein sample in an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • BS2G or BS3 cross-linker

  • Reaction buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Equilibrate the BS2G or BS3 vial to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a fresh stock solution of the cross-linker (e.g., 50 mM) in the reaction buffer.[4]

  • Add the cross-linker solution to the protein sample to a final concentration of 0.5 to 5 mM. A 20- to 50-fold molar excess of the cross-linker over the protein is a common starting point for proteins at concentrations below 5 mg/mL.[5]

  • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4][5]

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[4][5]

  • Remove excess, unreacted cross-linker and quenching buffer by desalting or dialysis.

  • Proceed with sample preparation for mass spectrometry analysis (e.g., SDS-PAGE, in-gel digestion).

Protocol 2: Zero-Length Cross-Linking with EDC/Sulfo-NHS

This protocol describes the two-step cross-linking of carboxyl and amine groups.

Materials:

  • Protein #1 (with available carboxyl groups) in a carboxyl- and amine-free buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0)

  • Protein #2 (with available amine groups)

  • EDC-HCl

  • Sulfo-NHS

  • Quenching buffer (e.g., 1 M hydroxylamine-HCl)

  • 2-Mercaptoethanol (optional, for quenching EDC)

  • Desalting column

Procedure:

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

  • To the solution of Protein #1, add EDC and Sulfo-NHS to a final concentration of approximately 4 mM and 10 mM, respectively.[6]

  • Allow the activation reaction to proceed for 15 minutes at room temperature.[6]

  • Optionally, quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.[7] Alternatively, remove excess EDC and Sulfo-NHS by desalting.

  • Add Protein #2 to the activated Protein #1 solution, preferably at an equimolar ratio.

  • Allow the conjugation reaction to proceed for 2 hours at room temperature.[7]

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Purify the cross-linked conjugate using a desalting column.

Visualizing Cross-Linking Workflows and Pathways

Chemical Reactions of Cross-Linkers

The following diagrams illustrate the reaction mechanisms of the discussed cross-linkers.

G cluster_0 Amine-Reactive Cross-Linking (BS2G, BS3, DSG) cluster_1 Zero-Length Cross-Linking (EDC/Sulfo-NHS) Protein1_NH2 Protein 1-NH2 Intermediate Protein 1-NH-CO-R-NHS-Ester Protein1_NH2->Intermediate Reaction 1 NHS_Ester R-(NHS-Ester)2 NHS_Ester->Intermediate Crosslinked_Product Protein 1-NH-CO-R-CO-NH-Protein 2 Intermediate->Crosslinked_Product Reaction 2 Protein2_NH2 Protein 2-NH2 Protein2_NH2->Crosslinked_Product Protein1_COOH Protein 1-COOH Activated_Ester Protein 1-CO-Sulfo-NHS-Ester Protein1_COOH->Activated_Ester EDC EDC EDC->Activated_Ester Sulfo_NHS Sulfo-NHS Sulfo_NHS->Activated_Ester Crosslinked_Product_EDC Protein 1-CO-NH-Protein 2 Activated_Ester->Crosslinked_Product_EDC Protein2_NH2_EDC Protein 2-NH2 Protein2_NH2_EDC->Crosslinked_Product_EDC

Cross-linker reaction mechanisms.
General Workflow for Cross-Linking Mass Spectrometry

The overall process of identifying protein-protein interactions using cross-linking and mass spectrometry follows a standardized workflow.

XLMS_Workflow Start Protein Complex (in solution) Crosslinking 1. Chemical Cross-Linking (e.g., with BS2G) Start->Crosslinking Quenching 2. Quench Reaction Crosslinking->Quenching Digestion 3. Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Enrichment 4. Enrichment of Cross-Linked Peptides (Optional) Digestion->Enrichment LCMS 5. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 6. Database Search & Identification of Cross-Linked Peptides LCMS->DataAnalysis Modeling 7. Structural Modeling & Interaction Mapping DataAnalysis->Modeling

A typical XL-MS workflow.

References

Safety Operating Guide

Proper Disposal of BS2G Crosslinker: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step procedures for the safe and proper disposal of BS2G (Bis(sulfosuccinimidyl) glutarate) crosslinker disodium salt, a common reagent in protein research and drug development. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental compliance.

Immediate Safety and Handling Considerations

While the Safety Data Sheet (SDS) for BS2G may indicate no known hazards for transportation, it is imperative to treat it as a chemical waste product and handle it with care.[1] BS2G is moisture-sensitive and will hydrolyze when exposed to water.[2][3] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.[4]

Key Characteristics of BS2G for Disposal Considerations:

CharacteristicImplication for Disposal
Form White to off-white solid
Solubility Water-soluble up to ~10 mM[2]
Reactivity Reacts with primary amines (e.g., lysine residues, Tris, glycine)[5][6]
Hydrolysis The NHS ester is susceptible to hydrolysis, with the rate increasing with pH[5]
Hazard Classification No known hazard for transportation, but should be disposed of as special waste[1]

Experimental Protocol: Quenching of Unreacted BS2G

Prior to disposal of solutions containing BS2G, it is best practice to quench the reactive NHS esters. This can be accomplished by adding a buffer containing primary amines.

Materials:

  • BS2G-containing solution

  • Tris buffer (e.g., 1M Tris-HCl, pH 7.5-8.5) or glycine solution

Procedure:

  • To the solution containing unreacted BS2G, add a final concentration of 20-50 mM Tris or glycine.

  • Allow the quenching reaction to proceed for at least 30 minutes at room temperature. This will hydrolyze or cap any remaining reactive NHS esters.

Step-by-Step Disposal Procedures

The appropriate disposal method for BS2G depends on its form: unreacted solid, solutions containing BS2G, or empty containers. It is crucial to consult and adhere to your institution's specific chemical waste disposal guidelines and Environmental Health and Safety (EHS) office.

Disposal of Unused or Expired Solid BS2G
  • Do not dispose of solid BS2G in the regular trash or down the drain.

  • Ensure the original container is securely capped.

  • Affix a "Hazardous Waste" label to the container.[7][8]

  • On the label, clearly write the full chemical name: "BS2G (Bis(sulfosuccinimidyl) glutarate), disodium salt".

  • Store the container in a designated satellite accumulation area for chemical waste, segregated from incompatible materials.[9]

  • Arrange for pickup by your institution's EHS or a licensed chemical waste disposal company.[1]

Disposal of Aqueous Solutions Containing BS2G
  • Quench the Reaction: Before disposal, quench any unreacted BS2G in the solution using the protocol described above.

  • Containerize the Waste: Pour the quenched solution into a designated, compatible hazardous waste container. Do not mix with other waste streams unless permitted by your institution's EHS.

  • Label the Container: Attach a "Hazardous Waste" label. List all chemical constituents of the solution with their approximate concentrations.

  • Storage: Keep the container tightly sealed and store it in the designated satellite accumulation area.[7][8]

  • Arrange for Pickup: Contact your institution's EHS for waste collection.

Disposal of Empty BS2G Containers
  • Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water or buffer) at least three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[10] Subsequent rinsates may be permissible for drain disposal, but always confirm with your institutional policies.

  • Deface the Label: Completely remove or deface the original product label to prevent confusion.[10][11]

  • Final Disposal: Dispose of the clean, de-labeled container in the appropriate laboratory glassware or solid waste stream as per your institution's guidelines.

Logical Workflow for BS2G Disposal

The following diagram illustrates the decision-making process for the proper disposal of BS2G crosslinker.

BS2G_Disposal_Workflow cluster_start cluster_form Identify Waste Form cluster_solid Solid Waste cluster_solution Solution Waste cluster_container Empty Container start Start: BS2G Waste form What is the form of the BS2G waste? start->form solid_waste Unused/Expired Solid BS2G form->solid_waste Solid solution_waste Aqueous Solution Containing BS2G form->solution_waste Solution empty_container Empty BS2G Container form->empty_container Empty Container label_solid Label as Hazardous Waste solid_waste->label_solid store_solid Store in Satellite Accumulation Area label_solid->store_solid pickup_solid Arrange for EHS Pickup store_solid->pickup_solid quench Quench with Tris or Glycine solution_waste->quench containerize_solution Collect in Labeled Hazardous Waste Container quench->containerize_solution store_solution Store in Satellite Accumulation Area containerize_solution->store_solution pickup_solution Arrange for EHS Pickup store_solution->pickup_solution rinse Triple Rinse (Collect 1st Rinsate) empty_container->rinse deface Deface Original Label rinse->deface dispose_container Dispose in Appropriate Glass/Solid Waste deface->dispose_container

Caption: Decision workflow for the proper disposal of BS2G crosslinker.

References

Essential Safety and Operational Guide for Handling BS2G Crosslinker Disodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with BS2G Crosslinker disodium. Adherence to these procedures is critical for ensuring laboratory safety and proper handling of this chemical.

BS2G (Bis(sulfosuccinimidyl) glutarate), also known as Sulfo-DSG, is a water-soluble, amine-reactive, and homobifunctional crosslinker.[1] It is commonly used to establish covalent bonds between interacting proteins.[1] A key feature of BS2G is its water solubility, allowing for its use without organic solvents.[2] It is also membrane-impermeable, making it suitable for crosslinking proteins on the cell surface.[2][3] This crosslinker is a valuable tool in studying protein structure and function, particularly for analyzing protein-protein interactions using mass spectrometry.[4][5]

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for BS2G crosslinker may not list specific GHS hazard classifications, it is crucial to handle it with care, avoiding all direct contact.[6] The following personal protective equipment is recommended to prevent exposure through inhalation, ingestion, or skin contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact.[7]
Eye Protection Chemical safety goggles.To protect eyes from potential splashes.[6]
Body Protection Laboratory coat, gown, or smock.To prevent contamination of personal clothing.[8]
Respiratory Protection Use in a well-ventilated area. Avoid inhaling vapor or mist.[6][9]To prevent respiratory tract irritation.

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is necessary. The following table outlines the initial first aid response.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. Seek medical attention if symptoms persist.[6]
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[6]
Ingestion Wash out the mouth with plenty of water for at least 15 minutes. Seek medical attention.[6]

Handling and Storage

Proper handling and storage are vital to maintain the integrity of this compound and to ensure a safe laboratory environment.

AspectProcedure
Handling Avoid contact with skin and eyes.[6] Avoid inhalation of vapor or mist.[6] Prepare the crosslinker solution immediately before use as the sulfo-NHS-ester moiety readily hydrolyzes.[5]
Storage Store in a desiccated environment at 4-8°C.[5] The product is moisture-sensitive.[5][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[10]
Incompatibilities Avoid buffers containing primary amines, such as Tris or glycine, as they will react with the crosslinker.[5]

Operational Workflow for a Crosslinking Experiment

The following diagram illustrates a typical workflow for a protein crosslinking experiment using BS2G.

Crosslinking_Workflow General Workflow for Protein Crosslinking with BS2G cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching & Cleanup cluster_analysis Analysis P1 Equilibrate BS2G vial to room temperature P3 Dissolve BS2G in reaction buffer immediately before use P1->P3 P2 Prepare protein sample in amine-free buffer (e.g., HEPES, PBS) R1 Add BS2G solution to protein sample P2->R1 P3->R1 R2 Incubate at room temperature for a defined period (e.g., 30-60 min) R1->R2 Q1 Add quenching buffer (e.g., Tris, glycine) to stop the reaction R2->Q1 Q2 Remove excess reagent (e.g., dialysis, gel filtration) Q1->Q2 A1 Analyze crosslinked products (e.g., SDS-PAGE, Mass Spectrometry) Q2->A1

A general workflow for a protein crosslinking experiment using BS2G.

Disposal Plan

Unused reagents and quenched reaction mixtures should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EH&S) office for specific guidelines. Empty containers may retain product residue and should be considered hazardous.[7] Do not reuse empty containers.[7]

References

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